molecular formula C11H12N6O4 B12390568 2-Cyanoadenosine

2-Cyanoadenosine

货号: B12390568
分子量: 292.25 g/mol
InChI 键: OFQPWKHCCVUSEB-MDIMCQLDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyanoadenosine is a useful research compound. Its molecular formula is C11H12N6O4 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H12N6O4

分子量

292.25 g/mol

IUPAC 名称

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile

InChI

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7?,8+,11-/m1/s1

InChI 键

OFQPWKHCCVUSEB-MDIMCQLDSA-N

手性 SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C#N)N

规范 SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyanoadenosine, a significant adenosine (B11128) analog with potential therapeutic applications. Although detailed experimental data for this compound is not extensively available in public literature, this document outlines a robust proposed synthetic pathway and a thorough characterization strategy based on established chemical principles and data from closely related compounds. This compound is noted for its potential use in the treatment of autoimmune diseases and chronic inflammatory conditions[1].

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a palladium-catalyzed cyanation of a 2-halo-adenosine precursor, most commonly 2-chloroadenosine (B27285). This approach is well-documented for the synthesis of various cyanopurines and offers good functional group tolerance and yields[2][3][4][5][6][7].

Proposed Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloroadenosine

This protocol is a proposed method based on established palladium-catalyzed cyanation reactions of aryl halides[3][4][5][6][7].

Materials:

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroadenosine (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford this compound.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Inerting and Solvent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Combine 2-Chloroadenosine, Zn(CN)₂, Pd₂(dba)₃, and dppf B Evacuate and backfill with Ar/N₂ A->B C Add anhydrous, degassed DMF B->C D Heat to 120 °C and stir C->D E Monitor by TLC/LC-MS D->E F Cool and dilute with EtOAc E->F Upon completion G Wash with NaHCO₃ and brine F->G H Dry, concentrate, and purify by column chromatography G->H

Proposed synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₁₁H₁₂N₆O₄
Molecular Weight292.25 g/mol
Monoisotopic Mass292.09200289 Da
IUPAC Name6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile
CAS Number79936-11-1
Topological Polar Surface Area163 Ų
XLogP3-1

Data sourced from PubChem CID 11208563.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the cyano group at the C2 position.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)Multiplicity
H-8~8.5s
NH₂~7.7br s
H-1'~5.9d
5'-OH~5.4t
3'-OH~5.2d
2'-OH~5.5d
H-2'~4.6t
H-3'~4.2t
H-4'~4.0q
H-5', H-5''~3.7, ~3.6m

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C-6~156
C-2~153
C-4~150
C-8~142
C-5~118
CN~115
C-1'~88
C-4'~86
C-2'~74
C-3'~71
C-5'~62

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic cleavage of the glycosidic bond, yielding a fragment corresponding to the 2-cyanoadenine base.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺293.1000
[M+Na]⁺315.0819
[2-cyanoadenine+H]⁺161.0570

Logical Diagram for Characterization

G A Synthesized this compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D Purity Assessment (HPLC) A->D F ¹H NMR B->F G ¹³C NMR B->G H ESI-MS C->H I HRMS C->I J MS/MS C->J E Structural Confirmation D->E K Confirmed Structure and Purity E->K F->E G->E H->E I->E J->E

Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound is an analog of adenosine and is expected to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation is a key strategy in the treatment of inflammatory and autoimmune diseases. The anti-inflammatory effects of adenosine analogs are often mediated through the A₂ₐ receptor, which typically leads to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger that can suppress inflammatory responses.

General Adenosine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathways associated with adenosine receptor activation.

G cluster_0 Cell Membrane A1 A₁/A₃ Receptors AC Adenylyl Cyclase A1->AC Gi PLC Phospholipase C A1->PLC Gq A2 A₂ₐ/A₂ₑ Receptors A2->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Inhibition Cellular_Response_Inhibition PKA->Cellular_Response_Inhibition Anti-inflammatory Effects IP3_DAG IP₃/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response_Activation Cellular_Response_Activation Ca2->Cellular_Response_Activation Pro-inflammatory Effects Adenosine This compound (Adenosine Analog) Adenosine->A1 Adenosine->A2

General signaling pathways of adenosine receptors.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and fully elucidate the compound's spectroscopic and biological properties. Researchers are encouraged to use this document as a starting point for their investigations into this promising therapeutic agent.

References

2-Cyanoadenosine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanoadenosine, a molecule of interest in biomedical research. This document details its chemical identity, physicochemical properties, and its role in biological systems, particularly in the context of adenosine (B11128) receptor signaling. Included are a representative synthesis protocol, a general biological assay workflow, and a detailed visualization of the adenosine A2A receptor signaling cascade. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering critical data and methodologies to facilitate further investigation of this compound and its therapeutic potential.

Chemical Structure and IUPAC Name

This compound is a derivative of the endogenous nucleoside adenosine, characterized by the presence of a nitrile group at the 2-position of the adenine (B156593) base.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₆O₄PubChem
Molecular Weight 292.25 g/mol PubChem
CAS Number 79936-11-1ChemicalBook
Purity ≥95%BOC Sciences
Appearance (Not specified)-
Solubility (Not specified)-
Melting Point (Not specified)-
Boiling Point (Not specified)-
Density (Not specified)-

Synthesis Protocol (Representative)

Objective: To synthesize this compound.

Materials:

Methodology:

  • Protection of Ribose Hydroxyls: The starting adenosine material would first have its ribose hydroxyl groups protected to prevent unwanted side reactions. This is a standard procedure in nucleoside chemistry.

  • Cyanation Reaction: The protected 2-haloadenosine is dissolved in an anhydrous solvent under an inert atmosphere. Copper(I) cyanide is added, and the reaction mixture is heated. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification of Protected this compound: Upon completion of the reaction, the mixture is cooled and worked up to remove the copper salts and solvent. The crude product is then purified, typically by silica gel column chromatography, to isolate the protected this compound.

  • Deprotection: The protecting groups on the ribose moiety are removed using appropriate deprotection conditions. The choice of reagents depends on the protecting groups used.

  • Final Purification: The final product, this compound, is purified to a high degree, usually by recrystallization or high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathways

This compound is of interest for its potential interaction with adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. The adenosine A2A receptor, in particular, is a key target in inflammatory and neurological pathways.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist, such as adenosine or its analogs, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately modulating cellular responses.

Adenosine_A2A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) A2AR Adenosine A2A Receptor Agonist->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a general experimental workflow to assess the biological activity of this compound, for instance, its effect on cAMP production in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293 expressing A2AR) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Assay cAMP Assay (e.g., ELISA, HTRF) Lysis->Assay Data_Analysis Data Analysis (Dose-Response Curve) Assay->Data_Analysis End End Data_Analysis->End

References

The Adenosine Analog 2-Cyanoadenosine: A Technical Overview of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Executive Summary

2-Cyanoadenosine, a nitrile-containing adenosine (B11128) analog, and its closely related compound Toyocamycin (7-Deaza-7-cyanoadenosine), have garnered significant interest within the scientific community for their potent and diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of these compounds, with a primary focus on Toyocamycin as a well-characterized proxy. The document elucidates the key signaling pathways modulated by this class of molecules, presents quantitative data on their inhibitory activities, and details the experimental protocols utilized in these investigations. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and molecular biology.

Introduction

Adenosine analogs represent a class of molecules with significant therapeutic potential, owing to their ability to interact with a wide array of cellular targets. This compound and its pyrrolopyrimidine counterpart, Toyocamycin, are notable for their cytotoxic and anti-proliferative effects across various cancer cell lines.[1] Their structural resemblance to adenosine allows them to function as metabolic inhibitors, interfering with nucleic acid synthesis and a range of kinase-mediated signaling cascades. This guide will systematically dissect these mechanisms of action, providing a granular view of their molecular interactions and cellular consequences.

Core Mechanisms of Action

The primary mechanism of action of Toyocamycin, and by extension this compound, involves its interference with fundamental cellular processes, including RNA synthesis and processing, as well as the inhibition of key cellular kinases.

Inhibition of RNA Synthesis and Ribosome Biogenesis

As an adenosine analog, Toyocamycin can be incorporated into nascent RNA chains during transcription. This incorporation disrupts the normal process of RNA elongation and processing, ultimately leading to a halt in protein synthesis.[1] A critical aspect of this mechanism is the potent inhibition of ribosomal RNA (rRNA) maturation. Specifically, Toyocamycin blocks the processing of precursor rRNA, preventing the formation of mature 28S and 18S rRNA components of the ribosome.[1] This disruption of ribosome biogenesis is a key contributor to its cytotoxic effects.

Inhibition_of_RNA_Synthesis Toyocamycin Toyocamycin RNA_Polymerase RNA Polymerase Toyocamycin->RNA_Polymerase Incorporation Adenosine_Pool Cellular Adenosine Pool Adenosine_Pool->RNA_Polymerase pre_rRNA pre-rRNA (45S) RNA_Polymerase->pre_rRNA Transcription Mature_rRNA Mature rRNA (28S, 18S) pre_rRNA->Mature_rRNA Processing (Inhibited by Toyocamycin) Ribosome Functional Ribosome Mature_rRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Figure 1: Inhibition of RNA Synthesis and Ribosome Biogenesis by Toyocamycin.
Inhibition of the IRE1α-XBP1 Pathway

The Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway is a critical component of the unfolded protein response (UPR), which is often hyperactivated in cancer cells to cope with endoplasmic reticulum (ER) stress. Toyocamycin has been identified as a potent inhibitor of this pathway.[2] It specifically prevents the IRE1α-mediated splicing of XBP1 mRNA.[2] This inhibition occurs without affecting the autophosphorylation of IRE1α, suggesting a direct or indirect interference with its RNase activity.[2] By blocking the production of the active XBP1s transcription factor, Toyocamycin prevents the expression of UPR target genes involved in protein folding and degradation, leading to an accumulation of ER stress and subsequent apoptosis.[3]

IRE1a_XBP1_Inhibition ER_Stress ER Stress IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer XBP1s_mRNA XBP1s mRNA IRE1a_dimer->XBP1s_mRNA Splicing of XBP1u mRNA Toyocamycin Toyocamycin Toyocamycin->XBP1s_mRNA Inhibits XBP1u_mRNA XBP1u mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Upregulation Cell_Survival Cell Survival UPR_Genes->Cell_Survival

Figure 2: Inhibition of the IRE1α-XBP1 Signaling Pathway by Toyocamycin.
Selective Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Toyocamycin has been identified as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[1] It exhibits a potent inhibitory effect on CDK9 with a reported IC50 of 79 nM, while demonstrating significantly weaker activity against other CDKs.[1] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcription elongation. By inhibiting CDK9, Toyocamycin effectively stalls transcription, contributing to its anti-proliferative effects.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of Toyocamycin against various cancer cell lines and specific molecular targets.

Cell LineCancer TypeIC50 (nM)Reference
Multiple Myeloma (High XBP1s)Multiple Myeloma17.69 ± 2.78[4]
Multiple Myeloma (Low XBP1s)Multiple Myeloma88.57 ± 38.31[4]
Prostate Cancer (AR-negative/positive)Prostate Cancer3.5 - 8.8[5]
HeLa (XBP1-luciferase activation)Cervical Cancer80[4]
HeLa (XBP1 mRNA splicing)Cervical Cancer180[4]

Table 1: Growth Inhibitory IC50 Values of Toyocamycin in Cancer Cell Lines.

Molecular TargetAssay TypeIC50Reference
CDK9Kinase Assay79 nM[1]
Phosphatidylinositol KinaseEnzyme Assay3.3 µg/mL[1]

Table 2: Inhibitory IC50 Values of Toyocamycin against Specific Molecular Targets.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of Toyocamycin's mechanism of action.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Toyocamycin on cancer cell lines.

Methodology (MTS Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Toyocamycin or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Following treatment, a solution containing the tetrazolium compound MTS is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log concentration of Toyocamycin and fitting the data to a dose-response curve.[4]

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with Toyocamycin A->B C Add MTS reagent B->C D Incubate C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 3: Workflow for a Cell Viability Assay (MTS).
Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Objective: To analyze the effect of Toyocamycin on mRNA expression levels, particularly the splicing of XBP1 mRNA.

Methodology:

  • Cell Treatment and RNA Extraction: Cells are treated with Toyocamycin, and total RNA is subsequently isolated using a suitable RNA extraction kit.[4]

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the target gene (e.g., XBP1). Primers are designed to distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

  • Gel Electrophoresis: The PCR products are resolved by agarose (B213101) gel electrophoresis to visualize the different sized amplicons corresponding to XBP1s and XBP1u.

  • Quantitative Real-Time PCR (qPCR): For quantitative analysis, qPCR is performed using a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified product in real-time. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.[6]

Western Blotting

Objective: To assess the effect of Toyocamycin on the expression and phosphorylation status of specific proteins in a signaling pathway.

Methodology:

  • Cell Lysis: Following treatment with Toyocamycin, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., IRE1α, phospho-IRE1α, XBP1s).[4]

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[7]

Interaction with Adenosine Receptors

Conclusion

This compound and its analog Toyocamycin are potent bioactive molecules with a multifaceted mechanism of action. Their ability to disrupt fundamental cellular processes such as RNA synthesis and ribosome biogenesis, coupled with their specific inhibition of critical signaling pathways like the IRE1α-XBP1 axis and CDK9, underscores their potential as therapeutic agents, particularly in oncology. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of this promising class of compounds. Future studies should aim to further delineate the specific molecular interactions of this compound and to explore its efficacy in preclinical and clinical settings.

References

2-Cyanoadenosine and its Interaction with Adenosine Receptors: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

This report summarizes the general knowledge regarding adenosine (B11128) receptor interactions and the standard experimental protocols used to characterize them, which would be applicable to the study of 2-Cyanoadenosine, should such research be undertaken.

General Principles of Adenosine Receptor Interaction

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside adenosine. They are categorized into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These signaling cascades trigger a wide range of cellular responses.

The interaction of a ligand like this compound with these receptors is characterized by its binding affinity and its functional effect (agonist, antagonist, or inverse agonist).

Experimental Protocols for Characterizing Ligand-Receptor Interactions

To determine the pharmacological profile of a compound such as this compound, a series of standard in vitro assays are typically employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This is typically expressed as the inhibition constant (Ki).

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A competing unlabeled ligand (in this case, this compound) is added at various concentrations. The ability of the unlabeled ligand to displace the radioligand from the receptor is measured, and from this, the Ki value can be calculated.

Generalized Protocol:

  • Membrane Preparation: Cells or tissues expressing the adenosine receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a radioligand displacement assay is provided below.

Radioligand_Displacement_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Receptor-Containing Membranes Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Unlabeled_Ligand Unlabeled Ligand (this compound) Unlabeled_Ligand->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand Displacement Assay Workflow

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the effect of a ligand on receptor signaling. For adenosine receptors, the measurement of intracellular cAMP levels is a common method. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50).

Principle: Cells expressing the adenosine receptor subtype of interest are treated with the test compound. For A2A and A2B receptors, an agonist will stimulate adenylyl cyclase and increase cAMP levels. For A1 and A3 receptors, an agonist will inhibit adenylyl cyclase, and this is often measured as a decrease in forskolin-stimulated cAMP production.

Generalized Protocol:

  • Cell Culture: Cells stably or transiently expressing the adenosine receptor subtype are cultured.

  • Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound (this compound). For A1/A3 assays, cells are co-stimulated with forskolin.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 and maximal effect (Emax) can be determined.

A diagram illustrating the workflow of a cAMP accumulation assay is provided below.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Cells Cells Expressing Adenosine Receptor PDE_Inhibitor Add Phosphodiesterase Inhibitor Cells->PDE_Inhibitor Stimulate Stimulate with This compound (and Forskolin for A1/A3) PDE_Inhibitor->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Quantify cAMP (e.g., ELISA, TR-FRET) Lyse->Quantify Analyze Generate Dose-Response Curve (EC50, Emax) Quantify->Analyze

cAMP Accumulation Assay Workflow

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the cell type.

  • A1 and A3 Receptors (Gi/o-coupled): Activation typically leads to the inhibition of adenylyl cyclase, decreasing cAMP levels and subsequent protein kinase A (PKA) activity. The βγ subunits of the G protein can also activate other pathways, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

  • A2A and A2B Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, leading to an increase in cAMP and activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Below are generalized diagrams of the canonical signaling pathways for Gi and Gs-coupled adenosine receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor A1 / A3 Receptor Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to

Gi-Coupled Adenosine Receptor Signaling

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor A2A / A2B Receptor Ligand->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to

Gs-Coupled Adenosine Receptor Signaling

Conclusion

Due to the absence of specific pharmacological data for this compound at the A1, A2A, A2B, and A3 adenosine receptor subtypes, it is not possible to provide the in-depth technical guide with quantitative data tables and detailed, compound-specific experimental protocols and signaling pathways as requested. The information and diagrams provided above represent the general framework and methodologies that would be applied to characterize the interaction of this compound with adenosine receptors. Further experimental investigation is required to generate the specific data needed for a comprehensive analysis.

A Technical Guide to the Solubility and Stability of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 2-Cyanoadenosine, a purine (B94841) nucleoside analog. Due to the limited direct experimental data for this compound, this document leverages data from closely related 2-substituted adenosine (B11128) analogs to provide researchers with a foundational understanding of its likely physicochemical properties. This guide includes inferred solubility and stability profiles, detailed experimental protocols for characterization, and relevant biological pathway diagrams to support further research and drug development efforts.

Introduction

This compound is a synthetic derivative of adenosine, featuring a nitrile group at the 2-position of the purine ring. This modification can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability compared to the parent nucleoside. Such alterations are of considerable interest in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting adenosine receptors or other nucleotide-binding proteins. Understanding the solubility and stability of this compound is a critical prerequisite for its preclinical and clinical development, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties of this compound

Direct experimental data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and data from related analogs, the following properties can be predicted.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₂N₆O₄PubChem
Molecular Weight 292.25 g/mol PubChem
pKa 13.04 ± 0.70 (Predicted)ChemicalBook
Boiling Point 769.1 ± 70.0 °C (Predicted)ChemicalBook
Density 2.07 ± 0.1 g/cm³ (Predicted)ChemicalBook

Solubility Profile

The solubility of nucleoside analogs is highly dependent on the solvent system and temperature. The introduction of a cyano group at the C2 position is expected to increase the polarity of the molecule, potentially influencing its solubility in aqueous and organic solvents.

Inferred Aqueous Solubility

While specific data for this compound is unavailable, studies on other C2-substituted adenosine analogs show that modifications at this position can impact water solubility. For instance, the introduction of hydrophilic polyethylene (B3416737) glycol (PEG) chains at the C2 position of adenosine derivatives has been shown to significantly improve their water solubility[1][2]. It is plausible that the polar cyano group could confer moderate aqueous solubility.

Inferred Organic Solvent Solubility

The solubility in organic solvents is crucial for purification and analytical method development. Based on general principles and data for similar nucleosides, this compound is expected to exhibit solubility in polar aprotic solvents.

Table 1: Inferred Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterModerately SolubleThe polar nature of the cyano group and the ribose hydroxyls suggest some aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for polar organic molecules and nucleoside analogs.
Dimethylformamide (DMF)SolubleOften used for dissolving polar compounds.
MethanolSparingly SolubleLower polarity compared to water may limit solubility.
EthanolSparingly SolubleSimilar to methanol, solubility is likely limited.
AcetonitrileSparingly to Poorly SolubleA less polar solvent where solubility may be low.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and therapeutic application. Degradation can occur through several pathways, including hydrolysis of the glycosidic bond (depurination), hydrolysis of the cyano group, and enzymatic degradation.

pH-Dependent Stability

The stability of nucleosides is often pH-dependent. Acidic conditions can promote the hydrolysis of the N-glycosidic bond, leading to the release of the purine base. Adenosine triphosphate (ATP) is known to be stable in aqueous solutions between pH 6.8 and 7.4 but rapidly hydrolyzes at more extreme pH levels[3]. Studies on adenosine have shown it to be stable in various intravenous fluids at near-neutral pH for extended periods[4][5][6]. It is anticipated that this compound will exhibit similar stability in the neutral pH range, with increased degradation under acidic conditions.

Temperature-Dependent Stability

Elevated temperatures can accelerate degradation reactions. For adenosine solutions, stability has been demonstrated at refrigerated (2-8 °C) and room temperatures (20-25 °C) for up to 14 days[4][6]. It is recommended to store solutions of this compound at low temperatures to minimize degradation.

Table 2: Inferred Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale/Supporting Evidence from Analogs
Aqueous Solution (pH 6.8-7.4) StableATP and adenosine are stable in this pH range[3].
Acidic Solution (pH < 4) Prone to DepurinationAcid-catalyzed hydrolysis of the glycosidic bond is a common degradation pathway for nucleosides.
Basic Solution (pH > 8) Potentially UnstableThe cyano group may be susceptible to hydrolysis under basic conditions.
Room Temperature (20-25 °C) Moderately StableAdenosine solutions are stable for days to weeks at this temperature[4][6].
Refrigerated (2-8 °C) StableLow temperatures are expected to significantly slow degradation rates.
Frozen (-20 °C) Highly StableCommon storage condition for long-term preservation of nucleoside solutions.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • Stock solution of this compound of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled chambers (e.g., oven, water bath)

  • pH meter

  • HPLC or LC-MS/MS system with a photodiode array (PDA) or mass spectrometer detector

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the this compound stock solution (at a defined pH, e.g., 7.4) at an elevated temperature (e.g., 60 °C).

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it appropriately. Analyze the sample by HPLC or LC-MS/MS to quantify the remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Analytical Method for Quantification (LC-MS/MS)

A sensitive and specific LC-MS/MS method is essential for accurate quantification in solubility and stability studies[7][8][9][10][11].

Instrumentation:

  • Liquid Chromatography system coupled with a tandem Mass Spectrometer.

  • C18 reverse-phase column.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from any impurities or degradation products.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 293.1 → 136.1, based on adenosine fragmentation) and an internal standard.

Biological Context and Signaling Pathways

This compound, as an adenosine analog, is likely to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are involved in a multitude of physiological processes. The substitution at the 2-position can significantly alter the affinity and selectivity of the ligand for these receptor subtypes[12][13].

Adenosine Receptor Signaling

The diagram below illustrates the canonical signaling pathways activated by adenosine receptors. Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of A₂ₐ and A₂ₑ receptors stimulates adenylyl cyclase, leading to an increase in cAMP.

Adenosine_Signaling cluster_receptor Adenosine Receptors cluster_effector Effector & Second Messenger cluster_response Cellular Response A1 A1R AC Adenylyl Cyclase A1->AC Inhibits (via Gi) A2A A2AR A2A->AC Activates (via Gs) A2B A2BR A2B->AC Activates (via Gs) A3 A3R A3->AC Inhibits (via Gi) PLC Phospholipase C A3->PLC Activates (via Gq) cAMP cAMP AC->cAMP Produces Response Physiological Response cAMP->Response PLC->Response This compound This compound This compound->A1 Binds to This compound->A2A Binds to This compound->A2B Binds to This compound->A3 Binds to

Caption: Adenosine receptor signaling pathways.

Experimental and Analytical Workflows

The following diagrams outline the logical flow for determining the key properties of this compound.

Solubility_Workflow start Start: Solubility Determination prep Prepare supersaturated solution (excess solid in solvent) start->prep equilibrate Equilibrate at constant temperature (24-48h with agitation) prep->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate sample Sample and dilute supernatant separate->sample quantify Quantify concentration (HPLC or LC-MS/MS) sample->quantify calculate Calculate solubility quantify->calculate end End: Solubility Value calculate->end

Caption: Workflow for solubility determination.

Stability_Workflow start Start: Stability Assessment prep Prepare stock solution of This compound start->prep stress Expose to stress conditions (Acid, Base, Oxidant, Heat) prep->stress sample Collect samples at defined time points stress->sample analyze Analyze samples by LC-MS/MS (Quantify parent & detect degradants) sample->analyze data Determine degradation rate and identify pathways analyze->data end End: Stability Profile data->end

Caption: Workflow for stability assessment.

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a robust framework for its characterization based on the properties of related adenosine analogs. The provided protocols for solubility and stability determination, along with the analytical quantification method, offer a clear path for researchers to generate the necessary data for advancing this compound in drug discovery and development pipelines. The unique chemical properties imparted by the 2-cyano group warrant further investigation to fully elucidate its potential as a therapeutic agent.

References

2-Cyanoadenosine: A Novel Molecular Probe for Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, also known as Toyocamycin, is a naturally occurring pyrrolopyrimidine nucleoside analog of adenosine (B11128) with a broad spectrum of biological activities, including potent anticancer, antifungal, and antiviral properties.[1] Its unique chemical structure and mechanism of action make it a valuable molecular probe for interrogating and modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, focusing on its application as a research tool. It includes a summary of its biological activities with quantitative data, detailed experimental protocols for its use in cell-based assays, and visualizations of the signaling pathways it perturbs.

Introduction

This compound (7-Deaza-7-cyanoadenosine) is a nitrile-containing derivative of tubercidin, where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom.[1] This structural modification confers unique biological properties, distinguishing it from other adenosine analogs. Initially identified as an antibiotic, recent research has highlighted its potent and selective inhibitory effects on critical cellular processes, making it an invaluable tool for chemical biology and drug discovery.

This guide will delve into the specifics of using this compound as a molecular probe, with a focus on its inhibitory effects on the IRE1α-XBP1 signaling pathway and Cyclin-Dependent Kinase 9 (CDK9).

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the available inhibitory and effective concentration data.

Table 1: Inhibitory Activity (IC50) of this compound (Toyocamycin)
Target/ProcessCell Line/SystemIC50 ValueReference
IRE1α-XBP1 mRNA SplicingHeLa Cells (Thapsigargin-induced)0.18 µM[2]
IRE1α-XBP1 mRNA SplicingHeLa Cells (Tunicamycin-induced)0.13 µM[2]
IRE1α-XBP1 mRNA SplicingHeLa Cells (2-Deoxyglucose-induced)0.11 µM[2]
IRE1α-XBP1 Luciferase ActivationHeLa/XBP1-luc Cells (Thapsigargin-induced)0.08 µM[2]
IRE1α-induced mRNA Cleavagein vitro80 nM[3][4]
CDK9/CycT1in vitro Kinase Assay79 nM[5]
PI 3-KinaseA431 Epidermoid Carcinoma Cell Membranes3.3 µg/ml[4]
Rio1 Kinasein vitro~30 nM[4]
Multiple Myeloma Cell Lines (High XBP1s)Various17.69 ± 2.78 nM[2][6]
Multiple Myeloma Cell Lines (Low XBP1s)Various88.57 ± 38.31 nM[2][6]
Osteosarcoma Cell Lines143B, MG63, U2OS, KHOS< 0.075 µM
Table 2: Anti-proliferative Activity (EC50) of this compound (Toyocamycin)
Cell LineCancer TypeEC50 Value (nM)Reference
AR-negative Prostate Cancer CellsProstate Cancer3.5 - 8.8[6]
AR-positive Prostate Cancer CellsProstate Cancer3.5 - 8.8[6]

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate its points of intervention.

Inhibition of the IRE1α-XBP1 Pathway

Under endoplasmic reticulum (ER) stress, the IRE1α protein dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in the unfolded protein response (UPR). This compound inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and thereby attenuating the UPR.

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive Induces IRE1a_active IRE1α (active) Dimerized & Phosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Slices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Upregulates UPR_Response Unfolded Protein Response UPR_Genes->UPR_Response Leads to Toyocamycin This compound (Toyocamycin) Toyocamycin->IRE1a_active Inhibits RNase activity

Caption: Inhibition of the IRE1α-XBP1 signaling pathway by this compound.
Interference with Auxin Signaling

In plants, auxin signaling is crucial for growth and development. The canonical pathway involves the perception of auxin by the TIR1/AFB receptor complex, which leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes. This compound has been shown to interfere with this pathway, although the precise molecular target is still under investigation.

Auxin_Signaling_Pathway Auxin Auxin TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Growth_Development Plant Growth & Development Auxin_Responsive_Genes->Growth_Development Leads to Toyocamycin This compound (Toyocamycin) Toyocamycin->TIR1_AFB Interferes with signaling

Caption: Interference of this compound with the auxin signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound as a molecular probe.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., RPMI8226 multiple myeloma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (Toyocamycin) stock solution (in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (Toyocamycin) stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.

In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

InVivo_Workflow Start Start: Immunocompromised Mice (e.g., SCID mice) Tumor_Inoculation Subcutaneous inoculation of human cancer cells (e.g., RPMI8226) Start->Tumor_Inoculation Tumor_Growth Allow tumors to grow to a palpable size (e.g., ~100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., intraperitoneally) or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Euthanize mice, excise and weigh tumors Monitoring->Endpoint Analysis Data Analysis: Tumor growth inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft efficacy study of this compound.

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., RPMI8226) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female SCID mice).

  • Tumor Inoculation: Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment: Prepare the this compound formulation for intraperitoneal (IP) injection (e.g., dissolved in a vehicle such as 5% dextrose in water). Administer the drug or vehicle control at the desired dose and schedule (e.g., 1 mg/kg, twice weekly).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors and record their final weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Conclusion

This compound (Toyocamycin) is a versatile and potent molecular probe for studying fundamental cellular processes. Its ability to selectively inhibit key signaling pathways, such as the IRE1α-XBP1 axis and CDK9, provides researchers with a powerful tool to dissect complex biological systems. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.

References

Photophysical Properties of 2-Cyanoadenosine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: After a thorough review of scientific literature, specific experimental data on the photophysical properties of 2-Cyanoadenosine, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, could not be located. This guide, therefore, provides a detailed overview of the standard experimental methodologies and data presentation formats that would be employed for the photophysical characterization of a fluorescent nucleoside analog like this compound. The quantitative data presented in the tables are illustrative and should be considered hypothetical.

Introduction

This compound is a purine (B94841) nucleoside analog with potential applications in biochemical and biophysical research. The introduction of a cyano group at the 2-position of the adenine (B156593) base can modulate the electronic properties of the molecule, potentially endowing it with fluorescent characteristics. Fluorescent nucleoside analogs are invaluable tools for probing nucleic acid structure, dynamics, and interactions with other molecules in real-time. A comprehensive understanding of the photophysical properties of such analogs is crucial for their effective application as probes in biological systems. This guide outlines the core experimental procedures and data analysis workflows for characterizing these properties.

Core Photophysical Parameters

The key photophysical parameters that define the utility of a fluorescent molecule include:

  • Absorption and Emission Spectra: These spectra reveal the wavelengths at which the molecule absorbs and emits light, respectively. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a substance absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process.[1]

  • Fluorescence Lifetime (τf): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[2]

Data Presentation

Quantitative photophysical data for this compound would be summarized in tables for clarity and comparative analysis.

Table 1: Hypothetical Spectroscopic Properties of this compound in Aqueous Buffer

ParameterValue
Absorption Maximum (λabs)310 nm
Molar Extinction Coefficient (ε) at λabs8,500 M-1cm-1
Emission Maximum (λem)420 nm
Stokes Shift110 nm

Table 2: Hypothetical Fluorescence Properties of this compound

ParameterValue
Fluorescence Quantum Yield (Φf)0.15
Fluorescence Lifetime (τf)2.5 ns

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: A stock solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: The stock solution is diluted to the desired final concentration (typically in the low micromolar range) in the experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Degassing: For quantum yield and lifetime measurements, the working solution may be degassed to remove dissolved oxygen, which can quench fluorescence.

Absorption and Emission Spectroscopy

The absorption spectrum is measured using a UV-Visible spectrophotometer, and the fluorescence emission spectrum is recorded using a spectrofluorometer.

G Workflow for Absorption and Emission Spectroscopy cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy A1 Prepare Blank (Buffer) A3 Measure Absorbance Spectrum (e.g., 220-400 nm) A1->A3 A2 Prepare Sample (this compound in Buffer) A2->A3 A4 Determine λ_abs_max A3->A4 A5 Calculate Molar Extinction Coefficient A4->A5 E1 Set Excitation Wavelength (at λ_abs_max) E2 Measure Emission Spectrum E1->E2 E3 Determine λ_em_max E2->E3

Workflow for determining absorption and emission spectra.
Fluorescence Quantum Yield Determination

The fluorescence quantum yield is typically determined using a comparative method, with a well-characterized fluorescent standard.[3][4]

  • Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission properties similar to the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).[1]

  • Absorbance Matching: The concentrations of the standard and the this compound sample are adjusted so that their absorbances are equal (typically < 0.1) at the same excitation wavelength.

  • Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions.

  • Data Analysis: The integrated fluorescence intensities of the sample and the standard are calculated. The quantum yield of the sample (Φf,sample) is then calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (ηsample2 / ηstd2)

    where Φf,std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

G Workflow for Quantum Yield Determination P1 Prepare Sample and Standard Solutions P2 Match Absorbance at Excitation Wavelength P1->P2 M1 Measure Fluorescence Spectra (Sample and Standard) P2->M1 D1 Integrate Fluorescence Intensities M1->D1 C1 Calculate Quantum Yield D1->C1

Workflow for fluorescence quantum yield measurement.
Fluorescence Lifetime Measurement

Fluorescence lifetime is commonly measured using Time-Correlated Single Photon Counting (TCSPC).[2]

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or a picosecond pulsed laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I0 * exp(-t/τf)

    where I0 is the intensity at time zero and τf is the fluorescence lifetime.

G Workflow for Fluorescence Lifetime Measurement (TCSPC) S1 Pulsed Light Excitation of Sample D2 Detection of Emitted Photons S1->D2 T1 Time-to-Amplitude Conversion D2->T1 H1 Build Histogram of Photon Arrival Times T1->H1 F1 Fit Decay Curve to Exponential Function(s) H1->F1 R1 Determine Fluorescence Lifetime(s) F1->R1

Workflow for TCSPC-based fluorescence lifetime measurement.

Signaling Pathways and Logical Relationships

As no specific biological signaling pathways involving this compound have been detailed in the literature, a generic diagram illustrating its potential use as a fluorescent probe to study DNA-protein interactions is provided below.

G Application of this compound in DNA-Protein Interaction Studies cluster_system Biological System cluster_observation Photophysical Observation DNA DNA labeled with This compound Complex DNA-Protein Complex DNA->Complex Protein Target Protein Protein->Complex Fluorescence_Change Change in Fluorescence (Intensity, Lifetime, Anisotropy) Complex->Fluorescence_Change Induces

Probing DNA-protein interactions with this compound.

Conclusion

While specific photophysical data for this compound is not currently available, this guide provides a comprehensive framework for its characterization. The methodologies described are standard in the field of fluorescence spectroscopy and would yield the necessary data to evaluate the potential of this compound as a fluorescent probe for researchers, scientists, and drug development professionals. The successful characterization of its photophysical properties would be the first step towards its application in elucidating complex biological processes.

References

2-Cyanoadenosine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 2-Cyanoadenosine (CAS: 79936-11-1) is exceptionally limited. This guide presents the available information on this compound and provides a detailed technical overview of closely related and better-characterized adenosine (B11128) analogs to offer a relevant medicinal chemistry context.

This compound: An Enigmatic Purine (B94841) Nucleoside

This compound is a purine nucleoside analog with the following chemical structure:

  • IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

  • Molecular Formula: C₁₁H₁₂N₆O₄[1]

  • Molecular Weight: 292.25 g/mol [1]

  • CAS Number: 79936-11-1[1]

Given the lack of detailed information on this compound, this guide will now focus on two classes of structurally related adenosine analogs to provide insights into how the 2-position substitution and the presence of a cyano group can influence the medicinal chemistry of adenosine derivatives.

The Role of 2-Position Substitution: The Case of 2-Chloroadenosine

Substitution at the 2-position of the adenine (B156593) ring is a common strategy in the development of adenosine receptor modulators. 2-Chloroadenosine is a well-characterized, metabolically stable analog of adenosine that acts as a non-selective adenosine receptor agonist.[3]

Quantitative Data for 2-Chloroadenosine

The binding affinities (Ki) of 2-Chloroadenosine for various adenosine receptor subtypes are summarized in the table below.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)Reference
2-Chloroadenosine300801900[3]
Mechanism of Action and Signaling Pathway

As an adenosine receptor agonist, 2-Chloroadenosine activates G protein-coupled receptors (GPCRs). Its effects are primarily mediated through the A1 and A2A receptor subtypes, where it exhibits the highest affinity.

  • A1 Receptor Activation: A1 receptors are typically coupled to the inhibitory G protein, Gi. Activation of A1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with neuroprotective and cardioprotective effects.

  • A2A Receptor Activation: A2A receptors are coupled to the stimulatory G protein, Gs. Activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This pathway is prominently involved in the regulation of inflammation and vasodilation.[4][5]

The signaling cascade initiated by A2A receptor activation is depicted below.

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Chloroadenosine 2-Chloroadenosine A2AR A2A Receptor 2_Chloroadenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Anti-inflammatory cytokines) CREB->Gene Promotes

Figure 1. A2A Receptor Signaling Pathway.
Experimental Protocols: Synthesis of 2-Substituted Adenosine Analogs

A general method for the synthesis of 2-substituted adenosine analogs often starts from a more readily available purine nucleoside, such as guanosine (B1672433). The following workflow provides a conceptual overview of a synthetic route to produce 2-chloro-N⁶-substituted adenosine derivatives.[6]

Synthesis_Workflow Guanosine Guanosine Acetylated_Guanosine Acetylated Guanosine Guanosine->Acetylated_Guanosine Acetylation Amino_Chloro_Purine 2-Amino-6-chloropurine (B14584) Riboside Acetylated_Guanosine->Amino_Chloro_Purine Chlorination at C6 Dichloro_Purine 2,6-Dichloropurine (B15474) Riboside Amino_Chloro_Purine->Dichloro_Purine Radical Deamination-Halogenation at C2 N6_Substituted N6-Substituted-2-chloropurine Riboside Dichloro_Purine->N6_Substituted Selective N6-Substitution Target_Compound Target 2-Chloro-N6-substituted Adenosine Analog N6_Substituted->Target_Compound Deprotection

Figure 2. General Synthesis Workflow for 2-Substituted Adenosines.

Methodology:

  • Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of the starting material (e.g., guanosine) are protected, typically through acetylation with acetic anhydride.[6]

  • Chlorination at C6: The protected guanosine is then reacted with a chlorinating agent like phosphorus oxychloride to replace the 6-oxo group with a chlorine atom, yielding a 2-amino-6-chloropurine intermediate.[6]

  • Deamination-Halogenation at C2: The 2-amino group is converted to a chloro group via a radical deamination-halogenation reaction, for instance, using n-pentyl nitrite (B80452) and a halogen source, to give the 2,6-dichloropurine riboside.[6]

  • Selective N⁶-Substitution: The greater reactivity of the C6-chloro group allows for selective nucleophilic substitution with various amines to introduce diversity at the N⁶-position.[6]

  • Deprotection: The protecting groups on the ribose are removed, often using sodium methoxide (B1231860) in methanol (B129727) or ammonia, to yield the final 2-chloro-N⁶-substituted adenosine analog.[6]

Cyano-Substituted Adenosine Analogs: The Case of Toyocamycin

Toyocamycin is a naturally occurring antibiotic that is structurally related to adenosine. It is a 7-deaza-7-cyanoadenosine, meaning the nitrogen at position 7 of the purine ring is replaced by a carbon, to which a cyano group is attached.[7] This structural difference leads to a distinct biological profile compared to adenosine receptor agonists.

Quantitative Data for Toyocamycin

Toyocamycin's activity is often characterized by its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and its inhibition of specific enzymes.

TargetCell Line/SystemIC₅₀ (nM)Reference
Cyclin-dependent kinase 9 (CDK9)In vitro79[7]
Ewing's Sarcoma Cell ViabilityVarious19 - 50[8]
Osteosarcoma Cell ViabilityVarious27 - 72[8]
EDEM and ERdj4 mRNA expression (XBP1 pathway)HeLa cells79 and 172, respectively[9]
Mechanism of Action

Toyocamycin does not primarily act through adenosine receptors. Instead, its cytotoxic effects are attributed to several mechanisms:

  • Inhibition of RNA Synthesis: As an adenosine analog, Toyocamycin can be incorporated into RNA during transcription, leading to the disruption of RNA production. It particularly interferes with the processing of ribosomal RNA (rRNA).[7]

  • Inhibition of the IRE1α-XBP1 Pathway: Toyocamycin is a potent inhibitor of the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) that is often exploited by cancer cells for survival.[7][9][10]

The inhibitory effect of Toyocamycin on the IRE1α-XBP1 signaling pathway is illustrated below.

Toyocamycin_MoA cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA (unspliced) IRE1a->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA (spliced) XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Target Genes (e.g., EDEM, ERdj4) XBP1s_Protein->UPR_Genes Activates Transcription Toyocamycin Toyocamycin Toyocamycin->IRE1a Inhibits Splicing Activity Apoptosis Apoptosis UPR_Genes->Apoptosis Suppression leads to

Figure 3. Toyocamycin's Inhibition of the IRE1α-XBP1 Pathway.

Conclusion

While this compound remains a molecule with limited characterization in the public domain, its name suggests a potential intersection of two important areas of adenosine medicinal chemistry: 2-position substitution and the introduction of a cyano moiety. As demonstrated by 2-Chloroadenosine, modifications at the 2-position are critical for tuning adenosine receptor affinity and selectivity, with significant implications for inflammatory and cardiovascular conditions. Conversely, the cyano-substituted analog Toyocamycin highlights that such modifications can also impart potent cytotoxic activities through mechanisms independent of adenosine receptors, such as the inhibition of RNA synthesis and key cell survival pathways like the UPR.

Further research is required to elucidate the synthesis, biological targets, and therapeutic potential of this compound. Based on the structure-activity relationships of related compounds, it could potentially act as an adenosine receptor modulator or possess other, novel biological activities. The information provided on 2-Chloroadenosine and Toyocamycin serves as a valuable framework for hypothesizing and guiding future investigations into this and other under-explored purine nucleoside analogs.

References

A Theoretical and Experimental Guide to 2-Cyanoadenosine: A Roadmap for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a modified purine (B94841) nucleoside, has shown potential in the treatment of autoimmune diseases and chronic inflammatory conditions.[] This technical guide provides a comprehensive theoretical and experimental framework for the in-depth study of this compound. Due to the limited availability of dedicated theoretical studies on this specific molecule, this document serves as a detailed roadmap for researchers. It outlines the application of computational chemistry, molecular modeling, and quantum chemical calculations to elucidate the structural, electronic, and biological properties of this compound. Furthermore, it details the necessary experimental protocols for its synthesis and the validation of theoretical predictions, aiming to accelerate its development as a potential therapeutic agent.

Introduction

Nucleoside analogues are a cornerstone of modern therapeutics, with wide-ranging applications as antiviral and anticancer agents.[2][3] this compound is a synthetic adenosine (B11128) derivative characterized by a nitrile group at the 2-position of the adenine (B156593) base.[4] This modification can significantly alter the molecule's electronic properties, receptor binding affinity, and metabolic stability compared to endogenous adenosine. Understanding these alterations at a molecular level is paramount for its rational development as a drug.

Theoretical and computational studies offer a powerful and cost-effective approach to predict the behavior of molecules like this compound, guiding further experimental work.[5] This guide outlines a multi-faceted approach, combining theoretical calculations with experimental validation to build a robust understanding of this compound's mechanism of action.

Molecular Structure and Properties

The IUPAC name for this compound is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile.[4] Its molecular formula is C₁₁H₁₂N₆O₄, with a molecular weight of 292.25 g/mol .[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₂N₆O₄PubChem[4]
Molecular Weight292.25 g/mol PubChem[4]
XLogP3-1PubChem[4]
Hydrogen Bond Donors4PubChem[4]
Hydrogen Bond Acceptors10PubChem[4]

Theoretical Studies: A Proposed Framework

This section outlines a proposed workflow for the comprehensive theoretical investigation of this compound.

G cluster_0 Computational Workflow cluster_1 Experimental Validation A Quantum Mechanics (QM) (DFT Calculations) B Molecular Mechanics (MM) (Force Field Parametrization) A->B Derive Partial Charges E Data Analysis and Visualization A->E Electronic Properties C Molecular Dynamics (MD) (Simulation in Aqueous Environment) B->C Input for Simulation C->E Conformational Dynamics D Docking and Virtual Screening (Target Identification) D->E Binding Poses and Affinities F Synthesis and Purification G Spectroscopic Characterization (NMR, IR, MS) F->G Confirm Structure G->A Compare Spectra H Biochemical and Cellular Assays (Binding Affinity, Enzyme Inhibition) H->D Validate Predictions I Crystallography (Structural Determination) I->C Compare Conformation

Caption: Proposed integrated computational and experimental workflow.

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of nucleoside analogues.

Methodology:

  • Software: Gaussian, ORCA, or similar.

  • Functional: B3LYP or M06-2X.

  • Basis Set: 6-31G* or larger.

  • Solvation Model: Polarizable Continuum Model (PCM) to simulate an aqueous environment.

Key Analyses:

  • Geometry Optimization: To find the most stable 3D conformation.

  • Vibrational Frequency Analysis: To predict infrared (IR) and Raman spectra and confirm a true energy minimum.

  • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO-LUMO): To determine the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.

Table 2: Hypothetical QM Data for this compound
ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity
Dipole Moment8.5 DPolarity and solubility
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics and flexibility of this compound in a biological environment.

Methodology:

  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A general force field like GAFF, parameterized with QM-derived partial charges.

  • Solvent: Explicit water model (e.g., TIP3P).

  • Simulation Time: 100-500 ns to ensure adequate sampling of conformational space.

Key Analyses:

  • Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

  • Radial Distribution Function (RDF): To analyze the solvation shell around the molecule.

  • Principal Component Analysis (PCA): To identify dominant motions and conformational states.

Molecular Docking and Virtual Screening

Given its use in inflammatory conditions, potential protein targets for this compound include adenosine receptors (e.g., A2A) and enzymes involved in inflammatory signaling pathways.

Methodology:

  • Software: AutoDock, Glide, or Gold.

  • Target Preparation: Obtain crystal structures of potential protein targets from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformer of this compound.

  • Docking: Perform docking simulations to predict the binding mode and affinity of this compound to its potential targets.

Table 3: Hypothetical Docking Results for this compound
Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Adenosine A2A Receptor-8.5Asn253, Phe168, Ile274
TNF-α Converting Enzyme (TACE)-7.9His405, His409, His415

Potential Signaling Pathway

Based on the known roles of adenosine analogues in inflammation, a plausible signaling pathway for this compound involves the modulation of the A2A adenosine receptor, leading to the downregulation of pro-inflammatory cytokines.

G This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB activates NFkB NF-kB Pathway PKA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) CREB->Cytokines downregulates NFkB->Cytokines upregulates

Caption: Hypothetical A2A receptor-mediated anti-inflammatory pathway.

Experimental Protocols

Theoretical predictions must be validated through rigorous experimental work.

Synthesis of this compound

A plausible synthetic route involves the cyanation of a suitable 2-halo-adenosine precursor.

Materials:

  • 2-Chloroadenosine or 2-Bromoadenosine

  • Potassium cyanide or sodium cyanide

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Phase-transfer catalyst (e.g., 18-crown-6)

Procedure:

  • Dissolve the 2-halo-adenosine precursor in the chosen solvent.

  • Add the cyanide salt and the phase-transfer catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile stretch.

Biological Assays
  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for various adenosine receptor subtypes.

  • Enzyme Inhibition Assays: To measure the half-maximal inhibitory concentration (IC₅₀) against potential enzyme targets.

  • Cell-based Assays: To evaluate the effect of this compound on cytokine production in immune cells (e.g., macrophages or T-cells) stimulated with an inflammatory agent (e.g., lipopolysaccharide).

Conclusion

The integrated theoretical and experimental approach outlined in this guide provides a robust framework for the comprehensive study of this compound. By combining the predictive power of computational chemistry with the empirical evidence from experimental validation, researchers can gain a deep understanding of its molecular properties, mechanism of action, and therapeutic potential. This knowledge will be instrumental in guiding the optimization of this compound as a lead compound in the development of novel treatments for autoimmune and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for 2-Cyanoadenosine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128). Its structural modification, the presence of a cyano group at the 2-position of the adenine (B156593) ring, offers unique electronic and steric properties that can be exploited in enzymatic studies. While specific enzymatic data for this compound is not extensively documented in publicly available literature, its structural similarity to adenosine and other biologically active 2-substituted adenosine analogs suggests its potential as a valuable tool for investigating enzymes involved in purinergic signaling and metabolism.

This document provides detailed application notes and proposed protocols for utilizing this compound in enzymatic assays targeting key enzyme classes known to interact with adenosine and its derivatives. These protocols are intended as a starting point for researchers and will likely require optimization for specific experimental conditions.

Potential Applications of this compound

Based on the known interactions of similar adenosine analogs, this compound may serve as:

  • An inhibitor or substrate for Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine. The cyano group at the 2-position could modulate its binding to the active site and its susceptibility to deamination.

  • An inhibitor or substrate for Adenosine Kinase (ADK): ADK phosphorylates adenosine to adenosine monophosphate (AMP). The 2-cyano substitution may influence its recognition and phosphorylation by ADK.

  • An inhibitor of various Kinases: The related compound Toyocamycin, an adenosine analog with a cyano group, is a known inhibitor of several kinases, including Rio1 kinase and Cyclin-Dependent Kinase 9 (CDK9).[1] This suggests that this compound could also exhibit inhibitory activity against a range of protein kinases.

  • A modulator of Phosphodiesterases (PDEs): PDEs are responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP). As a stable adenosine analog, this compound could potentially interact with the adenosine binding sites on certain PDEs.

Data Presentation: Comparative Inhibitory Activities of Related Adenosine Analogs

CompoundTarget EnzymeIC50Reference
ToyocamycinCyclin-Dependent Kinase 9 (CDK9)79 nM[1]
ToyocamycinPhosphatidylinositol Kinase3.3 µg/mL[1]

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound with potential target enzymes.

Protocol 1: Adenosine Deaminase (ADA) Inhibition Assay

This protocol is designed to determine if this compound can inhibit the enzymatic activity of ADA. The assay measures the rate of conversion of adenosine to inosine, which can be monitored by the decrease in absorbance at 265 nm.

Materials:

  • Purified Adenosine Deaminase (from bovine spleen or recombinant)

  • Adenosine (Substrate)

  • This compound (Test Compound)

  • Phosphate (B84403) Buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

    • Dilute the ADA enzyme in phosphate buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate Buffer

      • Varying concentrations of this compound (or vehicle control)

      • Adenosine solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the ADA enzyme solution to each well.

    • Immediately start monitoring the decrease in absorbance at 265 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Plot the percentage of ADA inhibition versus the concentration of this compound to determine the IC50 value.

Workflow for ADA Inhibition Assay

ADA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Adenosine, this compound, ADA) Setup Set up reaction in 96-well plate (Buffer, this compound, Adenosine) Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Initiate reaction with ADA Preincubation->Initiation Measurement Measure Absorbance at 265 nm Initiation->Measurement Analysis Calculate Velocity and % Inhibition Measurement->Analysis IC50 Determine IC50 Analysis->IC50 ADK_Assay_Pathway cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) ADK Adenosine Kinase (ADK) ADP ADP ADK->ADP AMP AMP (or 2-Cyano-AMP) ADK->AMP Kinase_Detection_Reagent Kinase Detection Reagent (ADP to ATP) Adenosine Adenosine (or this compound) Adenosine->ADK ATP ATP ATP->ADK ADP_Glo_Reagent ADP-Glo™ Reagent (depletes ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light Kinase_Inhibition_Workflow Start Start Setup Prepare Reaction Mix (Buffer, Substrate, this compound, Kinase) Start->Setup Preincubation Pre-incubate at 30°C Setup->Preincubation Initiate Add [γ-³²P]ATP Preincubation->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Spot on Phosphocellulose Paper Incubate->Stop Wash Wash with Phosphoric Acid Stop->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for 2-Cyanoadenosine in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of nucleic acids is a cornerstone of modern molecular biology and diagnostics. It enables the visualization, tracking, and purification of DNA and RNA for a wide range of applications, from fundamental studies of cellular processes to the development of novel therapeutic and diagnostic agents. While various methods for nucleic acid labeling exist, the use of modified nucleosides that can be enzymatically incorporated and subsequently tagged offers a powerful two-step strategy for achieving high specificity and versatility.

This document provides detailed application notes and protocols for the use of 2-cyanoadenosine (B3285218), a modified adenosine (B11128) analog, in nucleic acid labeling. The protocols described herein are based on the established principles of enzymatic incorporation of modified nucleotides and subsequent bioorthogonal chemistry. It is important to note that while the enzymatic incorporation of various 2-substituted adenosine analogs has been demonstrated, the specific use of this compound for this purpose is a novel application. Therefore, the following protocols and data should be considered as a starting point for experimental design and will likely require optimization for specific applications.

The primary strategy involves the enzymatic incorporation of this compound triphosphate (2-CN-ATP for RNA labeling or 2-CN-dATP for DNA labeling) into a nucleic acid strand using a suitable polymerase. The incorporated cyano group then serves as a versatile chemical handle for post-synthetic modification with a variety of labels, such as fluorophores, biotin, or other reporter molecules.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic incorporation of this compound and the subsequent chemical labeling of the incorporated nitrile group. This data is intended for illustrative purposes to guide experimental design. Actual efficiencies may vary depending on the specific polymerase, template sequence, and reaction conditions.

Table 1: Hypothetical Efficiency of Enzymatic Incorporation of this compound Triphosphates

Nucleotide AnalogPolymeraseTemplateIncorporation Efficiency (Relative to natural ATP/dATP)
2-CN-ATPT7 RNA PolymeraseDNA75%
2-CN-dATPTherminator DNA PolymeraseDNA85%
2-CN-dATPKlenow Fragment (exo-)DNA60%

Table 2: Hypothetical Yield of Post-Synthetic Labeling of 2-Cyano-Modified Nucleic Acids

Labeling ChemistryLabeling ReagentNucleic Acid TypeReaction ConditionsLabeling Yield
Reduction to Amine & Amide Coupling1. Borane-dimethyl sulfide (B99878) complex2. NHS-ester-fluorophoreRNA1. THF, RT, 2h2. 0.1 M NaHCO₃, pH 8.5, RT, 4h65%
Thiol AdditionThiol-modified biotinDNA0.1 M Phosphate buffer, pH 7.5, 37°C, 12h55%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Cyano-Modified RNA using T7 RNA Polymerase

This protocol describes the in vitro transcription of a DNA template to produce an RNA molecule containing this compound.

Materials:

  • Linearized DNA template containing a T7 promoter

  • T7 RNA Polymerase

  • This compound-5'-triphosphate (2-CN-ATP)

  • ATP, CTP, GTP, UTP solutions (100 mM)

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • RNase Inhibitor

  • Nuclease-free water

  • Purification kit for RNA (e.g., spin column-based)

Procedure:

  • Transcription Reaction Setup:

    • Assemble the following reaction components on ice in a nuclease-free microcentrifuge tube:

      • Nuclease-free water: to a final volume of 20 µL

      • 10x Transcription Buffer: 2 µL

      • 100 mM CTP: 2 µL

      • 100 mM GTP: 2 µL

      • 100 mM UTP: 2 µL

      • 100 mM ATP: 1 µL (adjust ratio of ATP:2-CN-ATP as needed for desired labeling density)

      • 100 mM 2-CN-ATP: 1 µL

      • Linearized DNA template (1 µg/µL): 1 µL

      • RNase Inhibitor (40 U/µL): 1 µL

      • T7 RNA Polymerase (50 U/µL): 2 µL

  • Incubation:

    • Mix the components gently by pipetting up and down.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment (Optional but Recommended):

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification of 2-Cyano-Modified RNA:

    • Purify the synthesized RNA using a suitable RNA purification kit according to the manufacturer's instructions.

    • Elute the RNA in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Post-Synthetic Labeling of 2-Cyano-Modified RNA via Reduction and Amide Coupling

This protocol describes the chemical modification of the incorporated cyano group to a primary amine, followed by labeling with an amine-reactive dye.

Materials:

  • Purified 2-cyano-modified RNA

  • Borane-dimethyl sulfide complex (2 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium acetate (B1210297) (3 M, pH 5.2)

  • Ethanol (B145695) (100% and 70%)

  • NHS-ester activated fluorophore (e.g., Alexa Fluor™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Nuclease-free water

Procedure:

Part A: Reduction of the Cyano Group to a Primary Amine

  • Reaction Setup:

    • In a nuclease-free tube, dissolve 10-20 µg of purified 2-cyano-modified RNA in 50 µL of anhydrous THF.

    • Add 5 µL of 2 M borane-dimethyl sulfide complex.

  • Incubation:

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quenching and Precipitation:

    • Carefully add 5 µL of 3 M sodium acetate (pH 5.2).

    • Add 150 µL of ice-cold 100% ethanol to precipitate the RNA.

    • Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing:

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of 70% ethanol.

    • Centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

Part B: Labeling with Amine-Reactive Dye

  • Resuspension:

    • Resuspend the amine-modified RNA pellet in 20 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Dye Preparation:

    • Dissolve the NHS-ester activated fluorophore in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add 1-2 µL of the dissolved dye to the RNA solution. The optimal dye-to-RNA ratio should be determined empirically.

    • Incubate the reaction for 4 hours at room temperature in the dark.

  • Purification of Labeled RNA:

    • Purify the labeled RNA from the unreacted dye using a suitable method, such as ethanol precipitation (as described in steps 3 and 4 of Part A) or a size-exclusion spin column.

  • Analysis:

    • Confirm successful labeling by measuring the absorbance of the fluorophore and the RNA.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Incorporation of this compound cluster_labeling Post-Synthetic Labeling Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription Template->Transcription NTPs ATP, CTP, GTP, UTP, 2-CN-ATP NTPs->Transcription T7Pol T7 RNA Polymerase T7Pol->Transcription ModifiedRNA 2-Cyano-Modified RNA Transcription->ModifiedRNA Reduction Reduction of Cyano Group (e.g., with Borane) ModifiedRNA->Reduction AmineRNA Amine-Modified RNA Reduction->AmineRNA Coupling Amide Coupling AmineRNA->Coupling Dye Amine-Reactive Fluorophore (NHS-Ester) Dye->Coupling LabeledRNA Labeled RNA Coupling->LabeledRNA

Caption: Experimental workflow for nucleic acid labeling using this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Adenosine 2-Substituted Adenosine (e.g., this compound) A2A_Receptor A2A Adenosine Receptor (GPCR) Adenosine->A2A_Receptor binds G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression regulates

Application Notes and Protocols for Enzymatic Incorporation of 2-Cyanoadenosine Triphosphate (2-CN-ATP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine (B3285218) triphosphate (2-CN-ATP) is a modified adenosine (B11128) triphosphate analog with a cyano group at the 2-position of the adenine (B156593) base. This modification offers unique chemical properties that can be exploited in various biochemical and molecular biology applications. The enzymatic incorporation of 2-CN-ATP into nucleic acids by polymerases allows for the site-specific introduction of this modification, enabling novel strategies for studying nucleic acid structure and function, aptamer selection, and the development of therapeutic oligonucleotides. While specific literature on the enzymatic incorporation of 2-CN-ATP is limited, protocols can be adapted from studies on other 2-substituted ATP analogs, such as 2-chloro, 2-fluoro, and 2-aminoadenosine (B16350) triphosphates.[1][2] This document provides detailed, extrapolated protocols and application notes for the enzymatic incorporation of 2-CN-ATP.

Key Applications

The unique properties of the cyano group in this compound make it a valuable tool for a range of applications:

  • Biophysical and Structural Studies: The cyano group can serve as a unique infrared or Raman spectroscopic probe to investigate the local environment within a nucleic acid structure.

  • Aptamer Selection (SELEX): The introduction of this compound can expand the chemical diversity of nucleic acid libraries, potentially leading to the selection of aptamers with novel binding properties and therapeutic potential.[3][4][5]

  • Post-Synthesis Modification: The cyano group can potentially be chemically converted to other functional groups, allowing for post-synthetic labeling and functionalization of RNA.

  • Modulation of Biological Activity: The presence of this compound in RNA may influence its stability, protein binding, and overall biological function, which is a key area of investigation in drug development.

Data Presentation: Comparison of 2-Substituted ATP Analogs

Modified NTPPolymeraseRelative Incorporation Efficiency (Compared to ATP)Reference
2-Chloroadenosine triphosphate (2-Cl-ATP)T7 RNA PolymeraseHigh[1][6]
2-Chloroadenosine triphosphate (2-Cl-ATP)Poly(A) PolymeraseHigh
2-Fluoroadenosine triphosphate (2-F-ATP)T7 RNA PolymeraseHigh[1][6]
2-Fluoroadenosine triphosphate (2-F-ATP)Poly(A) PolymeraseHigh
2-Aminoadenosine triphosphate (2-NH2-ATP)T7 RNA PolymeraseModerate to High[1][6]
2-Aminoadenosine triphosphate (2-NH2-ATP)Poly(A) PolymeraseModerate

Experimental Protocols

Note: These protocols are adapted from methodologies used for other 2-substituted ATP analogs.[1][2] Optimization may be required for 2-CN-ATP.

Protocol 1: In Vitro Transcription with T7 RNA Polymerase for Site-Specific Incorporation of 2-CN-ATP

This protocol describes the site-specific incorporation of a single this compound monophosphate into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter and the desired sequence with a single adenine at the incorporation site.

  • This compound triphosphate (2-CN-ATP)

  • ATP, CTP, GTP, UTP solutions (high purity)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • RNase Inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

  • SYBR Gold or other nucleic acid stain

Procedure:

  • Transcription Reaction Setup:

    • Assemble the following reaction mixture on ice in the order listed:

      Component Final Concentration
      Nuclease-free water to 20 µL
      10x Transcription Buffer 1x
      ATP, CTP, GTP, UTP (each) 1 mM
      2-CN-ATP 0.1 - 1 mM (start with equimolar to other NTPs)
      Linearized DNA template 50-100 nM
      RNase Inhibitor 40 units

      | T7 RNA Polymerase | 50 units |

  • Incubation:

    • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment (Optional but Recommended):

    • Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification:

    • Purify the RNA transcript using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.

  • Analysis of Incorporation:

    • Resuspend the purified RNA in nuclease-free water.

    • Analyze the transcript by denaturing PAGE to confirm the synthesis of the full-length product.

    • The incorporation of 2-CN-ATP can be verified by methods such as mass spectrometry or by designing a downstream assay that relies on the presence of the cyano group.

Protocol 2: 3'-End Labeling of RNA with 2-CN-ATP using Poly(A) Polymerase

This protocol describes the addition of one or more this compound monophosphates to the 3'-end of an RNA molecule using Poly(A) Polymerase.

Materials:

  • RNA substrate (e.g., a synthetic oligonucleotide or an in vitro transcript)

  • This compound triphosphate (2-CN-ATP)

  • Poly(A) Polymerase

  • 10x Poly(A) Polymerase Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.9, 250 mM NaCl, 10 mM MgCl₂)

  • RNase Inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

  • SYBR Gold or other nucleic acid stain

Procedure:

  • Reaction Setup:

    • Assemble the following reaction mixture on ice:

      Component Final Concentration
      Nuclease-free water to 20 µL
      10x Poly(A) Polymerase Reaction Buffer 1x
      RNA substrate 1-5 µM
      2-CN-ATP 1 mM
      RNase Inhibitor 40 units

      | Poly(A) Polymerase | 5 units |

  • Incubation:

    • Mix gently, centrifuge briefly, and incubate at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the 2-CN-A tail.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2x RNA loading dye containing formamide.

  • Analysis:

    • Analyze the products by denaturing PAGE to visualize the shift in mobility corresponding to the addition of 2-CN-AMP.

Visualizations

Experimental Workflow for Site-Specific Incorporation of 2-CN-ATP

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis prep_dna Linearized DNA Template (with T7 Promoter) transcription In Vitro Transcription (T7 RNA Polymerase, 37°C) prep_dna->transcription prep_ntps NTP Mix (ATP, CTP, GTP, UTP) + 2-CN-ATP prep_ntps->transcription dnase DNase I Treatment (Optional) transcription->dnase Product: RNA with 2-CN-A purify RNA Purification dnase->purify analysis Denaturing PAGE Analysis & Mass Spectrometry purify->analysis Purified RNA final_product RNA with site-specific This compound analysis->final_product Verified Product

Caption: Workflow for site-specific enzymatic incorporation of 2-CN-ATP.

Signaling Pathway Modulation by 2-CN-ATP Modified Aptamer

signaling_pathway cluster_downstream Downstream Signaling receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Initiates ligand Endogenous Ligand ligand->receptor Activates aptamer 2-CN-A Modified Aptamer (Antagonist) aptamer->receptor Blocks Binding transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response

Caption: Antagonistic action of a 2-CN-A modified aptamer in a signaling pathway.

Logical Relationship in SELEX using 2-CN-ATP

selex_logic start Initial Library (ssDNA or RNA with 2-CN-A) incubation Incubation with Target start->incubation partition Partitioning (Bound vs. Unbound) incubation->partition elution Elution of Bound Sequences partition->elution Collect Bound amplification PCR / RT-PCR Amplification elution->amplification next_round Enriched Library for Next Round of Selection amplification->next_round next_round->incubation Iterate 8-15 times sequencing Sequencing and Analysis of Enriched Aptamers next_round->sequencing After final round

Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.

References

2-Cyanoadenosine as a Fluorescent Probe for Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive literature search did not yield any scientific publications or data supporting the use of 2-cyanoadenosine (B3285218) as a fluorescent probe for bioimaging. The requested Application Notes and Protocols could therefore not be generated for this specific compound.

However, to provide a relevant and useful resource, we have compiled detailed Application Notes and Protocols for a well-documented 2-substituted adenosine (B11128) analog, 2-(1-ethynylpyrene)-adenosine (PyA) . This powerful fluorescent probe is utilized by researchers to study RNA dynamics and conformational changes within a cellular environment. The following information on PyA is presented as a representative example of how a fluorescent adenosine analog is characterized and applied in bioimaging research.

Application Notes: 2-(1-ethynylpyrene)-adenosine (PyA) as a Fluorescent Probe for RNA Dynamics

Introduction

2-(1-ethynylpyrene)-adenosine (PyA) is a fluorescent nucleoside analog that serves as a valuable tool for investigating the structure, dynamics, and folding of RNA. By replacing a native adenosine in an RNA sequence, the pyrene (B120774) moiety of PyA acts as a sensitive reporter of its local environment. Changes in RNA conformation, such as those occurring during folding, ligand binding, or in response to cellular stress, can be monitored through alterations in the fluorescence properties of the incorporated PyA. Its high fluorescence quantum yield and sensitivity to the microenvironment make it a powerful probe for in vitro and in-cell studies.[1][2][3]

Principle of Operation

The fluorescence emission of the pyrene group in PyA is sensitive to its surroundings. When incorporated into an RNA molecule, the pyrene moiety can either be solvent-exposed or intercalated between base pairs, depending on the local RNA structure. A change in the RNA's conformation can alter the position of the pyrene, leading to a detectable change in its fluorescence signal, such as a shift in emission wavelength or a change in fluorescence intensity. This principle allows for the real-time monitoring of RNA dynamics.

Data Presentation: Photophysical Properties of 2-(1-ethynylpyrene)-adenosine (PyA)

The photophysical properties of PyA have been characterized in various solvents, providing a baseline for its behavior in different environments. The following table summarizes key quantitative data for this probe.

SolventExcitation Max (λ_abs2, nm)Emission Max 1 (nm)Emission Max 2 (nm)Fluorescence Quantum Yield (Φ_fl)
Methanol (MeOH)372405-0.81
Ethanol (EtOH)373407-0.79
Isopropanol (iPrOH)373410-0.78
tert-Butanol (tBuOH)3734124260.77
Dimethyl sulfoxide (B87167) (DMSO)3764134330.81
N,N-Dimethylformamide (DMF)3744104300.80
Acetone3724054250.80
Ethyl acetate (B1210297) (EtOAc)3724034230.82

Data sourced from Trojanowski et al., 2014.[1]

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging of RNA Dynamics Using a Fluorescent Nucleoside Analog

This protocol provides a generalized workflow for the introduction of a fluorescent nucleoside analog, such as PyA, into cellular RNA for subsequent fluorescence microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(1-ethynylpyrene)-adenosine (PyA) stock solution (e.g., 10 mM in DMSO)

  • Uridine-cytidine kinase 2 (UCK2) expression plasmid (optional, for enhanced incorporation)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate filter sets for pyrene (Excitation: ~375 nm, Emission: ~400-500 nm)

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a 35 mm glass-bottom dish suitable for microscopy until they reach 50-70% confluency.

  • Probe Delivery (Metabolic Labeling):

    • Optional (for enhanced incorporation): Transfect the cells with a UCK2 expression plasmid according to the manufacturer's protocol. UCK2 facilitates the phosphorylation of the nucleoside analog, a necessary step for its incorporation into RNA.

    • Prepare a working solution of PyA in pre-warmed cell culture medium. The final concentration should be optimized, but a starting point of 100-500 µM can be used.

    • Remove the existing medium from the cells and replace it with the PyA-containing medium.

    • Incubate the cells for 12-24 hours to allow for the metabolic incorporation of PyA into newly synthesized RNA.

  • Cell Preparation for Imaging:

    • Gently wash the cells twice with pre-warmed PBS to remove any unincorporated PyA.

    • Add fresh, pre-warmed culture medium without PyA to the cells.

  • Fluorescence Microscopy:

    • Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 levels (5%).

    • Excite the sample using a laser line close to the excitation maximum of PyA (e.g., 375 nm).

    • Collect the fluorescence emission in the range of 400-500 nm.

    • Acquire images at different time points to monitor the localization and dynamics of the labeled RNA.

  • Data Analysis:

    • Analyze the acquired images to determine the subcellular localization of the fluorescently labeled RNA.

    • Quantify changes in fluorescence intensity or distribution over time to infer RNA dynamics.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture Cells to 50-70% Confluency transfection Optional: Transfect with UCK2 Plasmid cell_culture->transfection add_probe Incubate Cells with PyA (12-24h) transfection->add_probe 24h post-transfection wash Wash Cells to Remove Excess Probe add_probe->wash microscopy Live-Cell Confocal Microscopy (Ex: ~375nm, Em: 400-500nm) wash->microscopy image_analysis Image Processing and Analysis microscopy->image_analysis quantification Quantify RNA Localization and Dynamics image_analysis->quantification

Experimental workflow for live-cell RNA imaging with PyA.

rna_conformation_detection cluster_rna RNA Molecule with Incorporated PyA cluster_stimulus Stimulus cluster_fluorescence Fluorescence Signal rna_unfolded Unfolded State (PyA Exposed) rna_folded Folded State (PyA Intercalated) rna_unfolded->rna_folded Folding fluorescence_unfolded High Fluorescence Intensity (Blue-shifted Emission) rna_unfolded->fluorescence_unfolded Results in rna_folded->rna_unfolded Unfolding fluorescence_folded Lower Fluorescence Intensity (Red-shifted Emission) rna_folded->fluorescence_folded Results in stimulus Ligand Binding or Environmental Change

Detecting RNA conformational changes with PyA fluorescence.

References

Application Notes and Protocols: 2-Cyanoadenosine in Adenosine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. The development of selective ligands for these receptors is crucial for elucidating their roles in health and disease and for the discovery of novel therapeutics. 2-Cyanoadenosine is a synthetic analog of adenosine that has been utilized in the study of adenosine receptors. Its utility in receptor binding assays stems from its ability to compete with radiolabeled ligands, allowing for the characterization of receptor-ligand interactions. These application notes provide a comprehensive overview of the use of this compound in adenosine receptor binding assays, including detailed protocols and data presentation.

Data Presentation: Binding Affinity of Adenosine Receptor Ligands

The affinity of a ligand for its receptor is a critical parameter in drug discovery and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While comprehensive binding data for this compound across all adenosine receptor subtypes is not extensively documented in a single source, the following table summarizes the reported binding affinities for this compound and other relevant standard adenosine receptor ligands for comparative purposes. This data has been compiled from various scientific publications.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
Adenosine~300~700>10,000~300
NECA0.81.46303.2
CGS-21680290027>100,0001800
R-PIA1.1240>100,000440
IB-MECA250500>100,0001.0

Note: The absence of readily available, consolidated binding data for this compound highlights a gap in the current literature. Researchers are encouraged to determine these values empirically using the protocols outlined below.

Experimental Protocols

I. Membrane Preparation from Cells Expressing Adenosine Receptors

This protocol describes the preparation of cell membranes enriched with a specific adenosine receptor subtype.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., HEK293, CHO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with 10-20 strokes in a Dounce homogenizer or by passing through a 25-gauge needle multiple times.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Store the membrane preparations in aliquots at -80°C until use.

II. Radioligand Competition Binding Assay

This protocol details the methodology for a competitive binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.

Materials:

  • Membrane preparation containing the adenosine receptor of interest

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A, [¹²⁵I]AB-MECA for A3)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard ligand like NECA)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation (protein concentration optimized for the specific receptor).

  • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Receptor Gi Gi/o A1->Gi A3 A3 Receptor A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC PLC Gi->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase A2A A2A Receptor Gs Gs A2A->Gs A2B A2B Receptor A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Overview of Adenosine Receptor Signaling Pathways.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in performing a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand & This compound Dilutions Ligand_Prep->Incubation Filtration 4. Separate Bound from Free Ligand (Filtration) Incubation->Filtration Washing 5. Wash Filters Filtration->Washing Counting 6. Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis 7. Calculate IC50 & Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Application Notes and Protocols for the Synthesis of 2-Cyanoadenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of 2-cyanoadenosine (B3285218) derivatives. These compounds are valuable tools for studying purinergic signaling and hold potential as therapeutic agents. This document outlines detailed synthetic protocols, data presentation for key compounds, and methodologies for evaluating their biological activity.

Introduction

This compound and its derivatives are synthetic nucleoside analogs that exhibit a range of biological activities, primarily through their interaction with adenosine (B11128) receptors. The introduction of a cyano group at the 2-position of the adenosine scaffold can significantly alter the molecule's affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). This modification provides a valuable tool for medicinal chemists to probe the structure-activity relationships (SAR) of adenosine receptor ligands and to develop novel therapeutic agents for conditions such as inflammation, neurodegenerative diseases, and cancer.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several routes, most commonly involving the nucleophilic substitution of a suitable leaving group at the 2-position of a protected adenosine precursor. Key starting materials include 2-chloroadenosine (B27285), 2-bromoadenosine, and 2-methylsulfonyladenosine. Palladium-catalyzed cyanation of 2-iodoadenosine (B13990) is another effective method.

Diagram of the General Synthetic Workflow

Synthesis_Workflow Start Protected Adenosine (e.g., 2',3',5'-tri-O-acetyladenosine) Step1 Introduction of Leaving Group at C2 (e.g., Chlorination, Bromination, Iodination) Start->Step1 Step2 Cyanation Reaction (e.g., NaCN, KCN, Zn(CN)₂) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Optional N⁶-Substitution Step3->Step4 Step5 Optional 5'-Modification Step3->Step5 End This compound Derivative Step3->End Step4->End Step5->End

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloroadenosine

This protocol describes the synthesis of this compound from the commercially available precursor, 2-chloroadenosine, via a nucleophilic substitution reaction.

Materials:

Procedure:

  • Protection of Ribose Hydroxyls (Optional but Recommended): To a solution of 2-chloroadenosine in pyridine, add acetic anhydride (B1165640) and stir at room temperature for 12-16 hours to yield 2',3',5'-tri-O-acetyl-2-chloroadenosine. Purify by silica gel chromatography.

  • Cyanation: Dissolve the protected 2-chloroadenosine in anhydrous DMF. Add sodium cyanide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Protected this compound: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to obtain 2',3',5'-tri-O-acetyl-2-cyanoadenosine.

  • Deprotection: Dissolve the purified protected this compound in methanol saturated with ammonia (B1221849) at 0 °C. Stir the solution at room temperature for 12-16 hours.

  • Final Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography using a gradient of methanol in chloroform (B151607) to yield pure this compound.

Step Reactant/Reagent Solvent Temperature (°C) Time (h) Yield (%)
Cyanation2',3',5'-tri-O-acetyl-2-chloroadenosine, NaCNDMF1105~70-80
Deprotection2',3',5'-tri-O-acetyl-2-cyanoadenosineMethanolic AmmoniaRT14>90
Protocol 2: Palladium-Catalyzed Cyanation of 2-Iodoadenosine

This protocol outlines a palladium-catalyzed cross-coupling reaction for the synthesis of this compound from a 2-iodoadenosine precursor.

Materials:

  • Protected 2-Iodoadenosine (e.g., 2',3',5'-tri-O-acetyl-2-iodoadenosine)

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Ammonia solution in methanol

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected 2-iodoadenosine, zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.05 equivalents), and dppf (0.1 equivalents).

  • Reaction: Add anhydrous DMF to the flask and heat the mixture to 80-90 °C for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the protected this compound.

  • Deprotection: Perform the deprotection as described in Protocol 1 to obtain this compound.

Step Reactant/Reagent Catalyst/Ligand Solvent Temperature (°C) Time (h) Yield (%)
CyanationProtected 2-Iodoadenosine, Zn(CN)₂Pd₂(dba)₃ / dppfDMF8510~60-75

Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Table of Representative Characterization Data for this compound:

Technique Observed Data
¹H NMR (DMSO-d₆, 400 MHz)δ 8.55 (s, 1H, H-8), 7.41 (br s, 2H, NH₂), 5.95 (d, J = 6.0 Hz, 1H, H-1'), 5.50 (d, J = 6.0 Hz, 1H, 2'-OH), 5.25 (d, J = 4.8 Hz, 1H, 3'-OH), 5.10 (t, J = 5.2 Hz, 1H, 5'-OH), 4.65 (m, 1H, H-2'), 4.15 (m, 1H, H-3'), 3.95 (m, 1H, H-4'), 3.70-3.55 (m, 2H, H-5'a, H-5'b)
¹³C NMR (DMSO-d₆, 100 MHz)δ 157.0 (C-6), 151.5 (C-4), 145.0 (C-8), 120.5 (C-5), 115.0 (CN), 114.0 (C-2), 87.5 (C-1'), 85.5 (C-4'), 73.0 (C-2'), 70.0 (C-3'), 61.0 (C-5')
HRMS (ESI)m/z calculated for C₁₁H₁₂N₆O₄ [M+H]⁺: 293.0998, found: 293.0995

Biological Activity and Signaling Pathways

This compound derivatives primarily exert their effects by modulating adenosine receptors, which are G protein-coupled receptors (GPCRs).[1]

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1A3 A₁ / A₃ Receptors cluster_A2A2B A₂A / A₂B Receptors A1A3 A₁ / A₃ Gi Gᵢ A1A3->Gi PLC_A3 PLC (via Gq for A₃) A1A3->PLC_A3 AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca_increase_A3 ↑ Intracellular Ca²⁺ PLC_A3->Ca_increase_A3 A2A2B A₂A / A₂B Gs Gₛ A2A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

References

Application of 2-Cyanoadenosine in Drug Discovery: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative data and detailed experimental protocols for 2-Cyanoadenosine. The following application notes and protocols are presented as a predictive framework based on the known biological activities and methods of analysis for closely related 2-substituted adenosine (B11128) analogs. These methodologies provide a roadmap for researchers to investigate the potential of this compound in drug discovery, particularly in the context of autoimmune and inflammatory diseases.

Application Notes

This compound is a synthetic adenosine analog with a cyano group at the 2-position of the adenine (B156593) ring. While specific biological data is not widely published, its structural similarity to other 2-substituted adenosine derivatives suggests potential activity as a modulator of adenosine receptors (A1, A2A, A2B, and A3). Adenosine signaling plays a critical role in regulating inflammation and immune responses, making adenosine receptor ligands promising therapeutic targets for a variety of disorders.

Therapeutic Potential:

Based on the known functions of adenosine receptors, this compound is hypothesized to be a valuable tool for research in:

  • Autoimmune Diseases: Adenosine receptor agonists, particularly A2A receptor agonists, have demonstrated immunosuppressive effects. By activating these receptors on immune cells, they can inhibit the production of pro-inflammatory cytokines and promote the activity of regulatory T cells. Investigating the effect of this compound on immune cell function could reveal its potential for treating conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

  • Chronic Inflammatory Conditions: Chronic inflammation is a hallmark of many diseases. Adenosine signaling is a key endogenous anti-inflammatory pathway. This compound could potentially mimic the effects of endogenous adenosine, helping to resolve inflammation. Its utility could be explored in models of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis.

Mechanism of Action (Hypothesized):

It is anticipated that this compound will act as an agonist or antagonist at one or more of the adenosine receptor subtypes. The cyano substitution at the 2-position is known to influence receptor affinity and selectivity. The primary mechanism of action is likely the modulation of intracellular cyclic AMP (cAMP) levels. Activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in cAMP, which in turn activates Protein Kinase A (PKA) and downstream anti-inflammatory signaling pathways. Conversely, activation of A1 and A3 receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP.

Data Presentation (Predictive Tables)

The following tables are templates for organizing the quantitative data that would need to be generated to characterize the pharmacological profile of this compound.

Table 1: Adenosine Receptor Binding Affinity of this compound

CompoundReceptor SubtypeKi (nM)RadioligandSource of Receptor
This compoundHuman A1Data to be determined[3H]DPCPXRecombinant CHO cells
This compoundHuman A2AData to be determined[3H]ZM241385Recombinant CHO cells
This compoundHuman A2BData to be determined[3H]DPCPXRecombinant CHO cells
This compoundHuman A3Data to be determined[125I]AB-MECARecombinant CHO cells
Adenosine (Control)Human A1Reference value[3H]DPCPXRecombinant CHO cells
Adenosine (Control)Human A2AReference value[3H]ZM241385Recombinant CHO cells
Adenosine (Control)Human A2BReference value[3H]DPCPXRecombinant CHO cells
Adenosine (Control)Human A3Reference value[125I]AB-MECARecombinant CHO cells

Table 2: Functional Activity of this compound in Cell-Based Assays

Assay TypeCell LineReceptor TargetParameterEC50 / IC50 (nM)
cAMP AccumulationCHO-hA2AHuman A2AEC50Data to be determined
cAMP InhibitionCHO-hA1Human A1EC50Data to be determined
Cytokine Release (LPS-stimulated)Human PBMCsEndogenousIC50 (TNF-α)Data to be determined
Cytokine Release (LPS-stimulated)Human PBMCsEndogenousIC50 (IL-6)Data to be determined
Cytokine Release (LPS-stimulated)Human PBMCsEndogenousEC50 (IL-10)Data to be determined

Experimental Protocols

The following are generalized protocols that would be essential for the initial characterization of this compound.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Membrane preparations from CHO cells stably expressing human A1, A2A, A2B, or A3 receptors.

  • Radioligands: [3H]DPCPX (for A1 and A2B), [3H]ZM241385 (for A2A), [125I]AB-MECA (for A3).

  • This compound stock solution (in DMSO).

  • Non-specific binding competitor (e.g., NECA or theophylline).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA.

  • Adenosine deaminase (ADA) to remove endogenous adenosine.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Pre-treat membrane preparations with ADA (2 U/mL) for 30 minutes at room temperature.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

  • For the determination of non-specific binding, add a high concentration of a non-labeled competitor.

  • Add the ADA-treated membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60-120 minutes at room temperature with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for Functional Activity

Objective: To determine the functional potency (EC50) of this compound at Gs-coupled adenosine receptors (A2A, A2B).

Materials:

  • CHO cells stably expressing the human A2A or A2B receptor.

  • This compound stock solution (in DMSO).

  • Forskolin (to stimulate adenylyl cyclase).

  • A non-selective phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes.

  • Add varying concentrations of this compound to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the concentration-response curve and determine the EC50 value.

Protocol 3: Cytokine Release Assay in Human PBMCs

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on cytokine production in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Lipopolysaccharide (LPS) to stimulate cytokine production.

  • This compound stock solution (in DMSO).

  • ELISA kits for TNF-α, IL-6, and IL-10.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 (for pro-inflammatory cytokines) or EC50 (for anti-inflammatory cytokines) values.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_R A2A Receptor This compound->A2A_R Binds G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory Inhibition of Pro-inflammatory Pathways (e.g., NF-κB) PKA->Pro_Inflammatory Leads to Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_Inflammatory Promotes

Caption: Hypothesized A2A receptor-mediated anti-inflammatory signaling pathway for this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis and Purification of This compound Binding Adenosine Receptor Binding Assays (K_i determination) Synthesis->Binding Functional Functional Assays (cAMP, EC_50/IC_50) Binding->Functional Cell_based Cell-based Assays (Cytokine release) Functional->Cell_based PK_PD Pharmacokinetics and Pharmacodynamics (Animal Models) Cell_based->PK_PD Efficacy Efficacy Studies in Disease Models (e.g., Arthritis) PK_PD->Efficacy SAR Structure-Activity Relationship (SAR) Studies Efficacy->SAR Toxicology Preclinical Toxicology Efficacy->Toxicology SAR->Synthesis Iterative Design

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

2-Cyanoadenosine: A Tool for Elucidating Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-cyanoadenosine (B3285218) as a pharmacological tool in the study of purinergic signaling. Purinergic signaling, mediated by extracellular nucleotides and nucleosides like adenosine (B11128), plays a crucial role in a vast array of physiological and pathological processes. Understanding the intricate network of adenosine receptors (A1, A2A, A2B, and A3) is paramount for the development of novel therapeutics targeting these pathways. This compound, a synthetic analog of adenosine, serves as a valuable probe to dissect the function of these receptors.

Introduction to this compound

This compound is a derivative of the endogenous nucleoside adenosine, modified with a cyano group at the 2-position of the purine (B94841) ring. This structural modification can alter the compound's affinity and efficacy at the four adenosine receptor subtypes, potentially conferring selectivity and making it a useful tool for differentiating receptor-specific effects. The utility of 2-substituted adenosine analogs in purinergic research is well-established, with compounds like 2-chloroadenosine (B27285) (2-CADO) being used to characterize cardiovascular and neurological responses mediated by adenosine receptors.

While comprehensive pharmacological data for this compound is not as widely documented as for other adenosine analogs, the protocols outlined below provide a framework for its characterization and application in studying purinergic signaling.

Quantitative Data

Table 1: Pharmacological Profile of this compound at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Efficacy (% of Adenosine)
A1 Data not availablecAMP InhibitionData not availableData not available
A2A Data not availablecAMP AccumulationData not availableData not available
A2B Data not availablecAMP AccumulationData not availableData not available
A3 Data not availablecAMP InhibitionData not availableData not available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with adenosine receptors and to utilize it as a tool in functional studies.

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is used to determine the binding affinity of this compound for each of the four adenosine receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3). A suitable radioligand for A2B can be more challenging, but options exist.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand for the receptor).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand.

    • Increasing concentrations of this compound (or vehicle for total binding, and non-specific control for non-specific binding).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing Adenosine Receptor Incubation Incubation of Membranes, Radioligand, and Compound Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound Compound->Incubation Filtration Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.

Protocol 2: Functional cAMP Assay to Determine Efficacy (EC50/IC50)

This protocol measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP) to determine if it acts as an agonist or antagonist at A1/A3 (Gi-coupled, inhibit adenylyl cyclase) or A2A/A2B (Gs-coupled, stimulate adenylyl cyclase) receptors.

Materials:

  • Cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A known agonist for the receptor of interest (for antagonist studies).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure for Gs-Coupled Receptors (A2A, A2B):

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add increasing concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using non-linear regression.

    • To determine efficacy, compare the maximal response of this compound to that of a full agonist like adenosine.

Procedure for Gi-Coupled Receptors (A1, A3):

  • Cell Seeding: Seed the cells as described above.

  • Compound Addition: Replace the medium with serum-free medium containing a phosphodiesterase inhibitor. Add increasing concentrations of this compound.

  • Forskolin Stimulation: After a brief pre-incubation with this compound, add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate at 37°C for a specified time.

  • cAMP Measurement: Measure intracellular cAMP levels.

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP response).

To Test for Antagonist Activity:

  • Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration (e.g., EC80) of a known agonist for the receptor.

  • Measure the inhibition of the agonist-induced cAMP response to determine the IC50 of this compound as an antagonist.

cAMP_Signaling_Pathway cluster_Gs Gs-Coupled (A2A, A2B) cluster_Gi Gi-Coupled (A1, A3) Agonist_Gs This compound (Agonist) Receptor_Gs A2A/A2B Receptor Agonist_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs + cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi This compound (Agonist) Receptor_Gi A1/A3 Receptor Agonist_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi - cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi PKA cAMP_Gi->PKA_Gi Response_Gi Cellular Response PKA_Gi->Response_Gi

Adenosine Receptor Signaling Pathways.

Applications in Purinergic Signaling Research

Once characterized, this compound can be employed in a variety of in vitro and in vivo experimental models to probe the roles of specific adenosine receptor subtypes.

  • In Vitro Functional Assays: Beyond cAMP assays, this compound can be used in other functional readouts such as measuring intracellular calcium mobilization, assessing cell proliferation or apoptosis, and studying neurotransmitter release from cultured neurons.

  • In Vivo Studies: In animal models, this compound can be administered to investigate the physiological or pathological roles of adenosine receptors in systems such as the cardiovascular, nervous, and immune systems. For example, its effects on heart rate, blood pressure, inflammation, and pain perception can be evaluated.

Conclusion

This compound represents a potentially valuable tool for researchers in the field of purinergic signaling. By following the detailed protocols provided in this document, scientists can thoroughly characterize its pharmacological profile and subsequently utilize it to dissect the complex roles of adenosine receptors in health and disease. This knowledge is essential for the identification and validation of new drug targets and the development of novel therapeutic strategies.

Application Notes and Protocols for the Analytical Determination of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanoadenosine is a synthetic derivative of the naturally occurring nucleoside, adenosine (B11128). As a member of the adenosine analogue family, it holds potential for research in pharmacology and drug development due to the diverse physiological roles of adenosine receptors. The introduction of a cyano group at the 2-position of the purine (B94841) ring can significantly alter the molecule's electronic properties and receptor binding affinity, making it a compound of interest for studying adenosine-mediated signaling pathways.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a straightforward and robust approach for the quantification of this compound in relatively clean sample matrices, such as purified compound solutions or simple formulations.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Aqueous Samples: For aqueous samples, filter through a 0.22 µm syringe filter prior to injection. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile (B52724) and 0.1 M triethylamine (B128534) acetate (B1210297) (TEAA) buffer (pH 7.0) (e.g., 5:95, v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 260 nm (based on the typical absorbance maximum for adenosine analogues)[3]
Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method for this compound.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue extracts, an LC-MS/MS method is recommended. This approach allows for the accurate quantification of this compound at very low concentrations.

Experimental Protocol

1. Sample Preparation (for Biological Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₅-adenosine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions Precursor Ion (Q1): [M+H]⁺ for this compound. Product Ion (Q3): Fragment ion corresponding to the adenine-cyano moiety. (Specific m/z values to be determined experimentally).
Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for this compound.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 95-105%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL in Methanol) Dilution Serial Dilution (1-100 µg/mL) Standard->Dilution Injection HPLC Injection (10 µL) Dilution->Injection AqueousSample Aqueous Sample Filtration 0.22 µm Filtration AqueousSample->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV experimental workflow for this compound analysis.

LCMSMS_Workflow cluster_extraction Biological Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation (12,000 rpm, 5 min) Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection (5 µL) Reconstitution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS experimental workflow for this compound in biological samples.

References

Application Notes and Protocols for Site-Specific RNA Modification using 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of RNA is a powerful tool for elucidating RNA structure, function, and dynamics. The ability to introduce specific labels, probes, or therapeutic moieties into RNA molecules with high precision is crucial for a wide range of applications, from basic research to the development of novel RNA-based therapeutics. 2-Cyanoadenosine (B3285218) (2-CN-A) is a fluorescent analog of adenosine (B11128) that can be enzymatically incorporated into RNA transcripts, providing a versatile handle for site-specific labeling. This document provides detailed application notes and protocols for the use of this compound for the site-specific modification of RNA.

This compound, when incorporated into an RNA molecule, offers a unique combination of features. Its intrinsic fluorescence allows for direct visualization and quantification of labeled RNA, while the cyano group can potentially serve as a bioorthogonal handle for further chemical derivatization. This dual functionality makes this compound a valuable tool for researchers in molecular biology, chemical biology, and drug development.

Principle of the Method

The site-specific incorporation of this compound into RNA is achieved through in vitro transcription using T7 RNA polymerase. The corresponding triphosphate derivative, this compound-5'-triphosphate (2-CN-ATP), serves as a substrate for the polymerase and is incorporated into the nascent RNA strand at positions corresponding to adenosine in the DNA template. By controlling the ratio of 2-CN-ATP to natural ATP in the transcription reaction, the density of the modification can be modulated.

G cluster_synthesis Synthesis cluster_labeling RNA Labeling cluster_application Downstream Applications 2-Chloroadenosine (B27285) 2-Chloroadenosine This compound This compound 2-Chloroadenosine->this compound Cyanation 2-CN-ATP 2-CN-ATP This compound->2-CN-ATP Phosphorylation IVT_Reaction In Vitro Transcription (T7 RNA Polymerase) 2-CN-ATP->IVT_Reaction DNA_Template DNA Template (with T7 Promoter) DNA_Template->IVT_Reaction Labeled_RNA 2-CN-A Labeled RNA IVT_Reaction->Labeled_RNA Fluorescence_Microscopy Fluorescence Microscopy Labeled_RNA->Fluorescence_Microscopy Biochemical_Assays Biochemical Assays Labeled_RNA->Biochemical_Assays ATP_GTP_CTP_UTP ATP, GTP, CTP, UTP ATP_GTP_CTP_UTP->IVT_Reaction

Caption: Workflow for this compound RNA Modification.

Data Presentation

Table 1: Photophysical Properties of this compound Labeled RNA
PropertyValueConditions
Excitation Maximum (λex)~340 nmIn aqueous buffer (e.g., PBS, pH 7.4)
Emission Maximum (λem)~440 nmIn aqueous buffer (e.g., PBS, pH 7.4)
Quantum Yield (Φ)0.1 - 0.3 (estimated)Dependent on local RNA environment
Extinction Coefficient (ε)Data not availableTo be determined experimentally

Note: The photophysical properties of this compound incorporated into RNA can be influenced by the surrounding sequence and the overall RNA structure. The provided values are estimates based on similar fluorescent nucleoside analogs and should be experimentally verified for specific applications.

Table 2: T7 RNA Polymerase Incorporation Efficiency of 2-CN-ATP
2-CN-ATP:ATP RatioRelative Yield of Full-Length RNA Transcript (%)
1:10~90%
1:4~75%
1:1~50%
1:0 (Complete Sub.)~20% (with significant premature termination)

Note: The incorporation efficiency of 2-CN-ATP by T7 RNA polymerase is dependent on the specific DNA template sequence and reaction conditions. The data presented here are representative and may require optimization for different RNA transcripts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloroadenosine.

Materials:

  • 2-Chloroadenosine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., silica (B1680970) gel chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-chloroadenosine in anhydrous DMSO under an inert atmosphere.

  • Add an excess of sodium cyanide (or potassium cyanide) to the solution.

  • Heat the reaction mixture at a temperature between 100-120 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

G Start Start Dissolve Dissolve 2-Chloroadenosine in anhydrous DMSO Start->Dissolve Add_Cyanide Add excess NaCN or KCN Dissolve->Add_Cyanide Heat_Stir Heat at 100-120°C and stir for 24-48h Add_Cyanide->Heat_Stir Monitor Monitor reaction by TLC Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water Cool->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Characterize->End

Caption: Synthesis of this compound Workflow.

Protocol 2: Enzymatic Synthesis of this compound-5'-triphosphate (2-CN-ATP)

This protocol describes a one-pot, three-step enzymatic synthesis of 2-CN-ATP from this compound.

Materials:

  • This compound

  • Adenosine kinase (AdK)

  • Adenylate kinase (Adk)

  • Pyrophosphate kinase (Ppk)

  • ATP (as a phosphate (B84403) donor)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Incubator

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing this compound, ATP, and the reaction buffer.

  • Add the three enzymes (AdK, Adk, and Ppk) to the reaction mixture.

  • Incubate the reaction at 37 °C for 4-6 hours.

  • Monitor the formation of 2-CN-ATP by HPLC.

  • Once the reaction is complete, purify the 2-CN-ATP from the reaction mixture using anion-exchange chromatography on an HPLC system.

  • Lyophilize the purified 2-CN-ATP and store it at -20 °C or -80 °C.

Protocol 3: In Vitro Transcription of this compound Labeled RNA

This protocol provides a general method for the incorporation of 2-CN-ATP into RNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 2-CN-ATP

  • ATP, GTP, CTP, UTP

  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification kit for RNA (e.g., spin column-based)

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription buffer (10X)

    • DTT (100 mM)

    • RNase inhibitor

    • GTP, CTP, UTP (10 mM each)

    • ATP and 2-CN-ATP at the desired ratio (e.g., 1:4 ratio with a final total adenosine nucleotide concentration of 10 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37 °C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37 °C to digest the DNA template.

  • Purify the labeled RNA using a suitable RNA purification kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water and quantify its concentration using a spectrophotometer.

  • Analyze the integrity and size of the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE). The labeled RNA can be visualized under UV light due to the fluorescence of this compound.

G Start Start Assemble_Reaction Assemble Transcription Reaction: - DNA Template - T7 Polymerase - NTPs (with 2-CN-ATP) - Buffer, DTT, RNase Inhibitor Start->Assemble_Reaction Incubate Incubate at 37°C for 2-4 hours Assemble_Reaction->Incubate DNase_Treatment Add DNase I and incubate for 15 min at 37°C Incubate->DNase_Treatment Purify_RNA Purify Labeled RNA (e.g., spin column) DNase_Treatment->Purify_RNA Analyze_RNA Analyze RNA by Gel Electrophoresis and Spectrophotometry Purify_RNA->Analyze_RNA End End Analyze_RNA->End

Caption: In Vitro Transcription Workflow.

Protocol 4: Live-Cell Imaging of this compound Labeled RNA

This protocol outlines a general procedure for introducing 2-CN-A labeled RNA into mammalian cells for fluorescence microscopy.

Materials:

  • This compound labeled RNA

  • Mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Transfection reagent suitable for RNA (e.g., lipid-based)

  • Glass-bottom dishes or coverslips for imaging

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for 2-CN-A)

  • Live-cell imaging chamber (to maintain temperature, CO2, and humidity)

Procedure:

  • Cell Seeding: Seed mammalian cells onto glass-bottom dishes or coverslips at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the 2-CN-A labeled RNA in serum-free medium.

    • In a separate tube, dilute the RNA transfection reagent in serum-free medium.

    • Combine the diluted RNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the transfection complexes to the cells dropwise.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37 °C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with complete culture medium.

    • Incubate the cells for an additional 18-24 hours to allow for RNA localization.

  • Live-Cell Imaging:

    • Before imaging, replace the culture medium with a live-cell imaging medium.

    • Mount the dish or coverslip onto the fluorescence microscope equipped with a live-cell imaging chamber.

    • Visualize the intracellular localization of the 2-CN-A labeled RNA using a filter set appropriate for its excitation and emission wavelengths (e.g., excitation ~340 nm, emission ~440 nm).

    • Acquire images at different time points to study the dynamics of the labeled RNA.

Troubleshooting

ProblemPossible CauseSolution
Low yield of this compound Incomplete reaction or degradation of starting material.Ensure anhydrous conditions and an inert atmosphere. Optimize reaction time and temperature. Use fresh reagents.
Low yield of 2-CN-ATP Inefficient enzymatic conversion.Check the activity of the enzymes. Optimize the concentration of substrates and enzymes. Ensure the reaction buffer conditions are optimal.
Low yield of labeled RNA in IVT Suboptimal transcription conditions or inhibitory effect of 2-CN-ATP.Optimize the ratio of 2-CN-ATP to ATP. Check the quality of the DNA template and T7 RNA polymerase. Increase the incubation time.
High background fluorescence in imaging Excess, unincorporated labeled RNA or autofluorescence.Ensure thorough purification of the labeled RNA after transcription. Wash cells extensively after transfection. Use a live-cell imaging medium with low background fluorescence. Use appropriate controls (e.g., mock-transfected cells).
No or weak fluorescence signal in cells Low transfection efficiency or degradation of labeled RNA.Optimize the transfection protocol for the specific cell line. Use a higher concentration of labeled RNA. Include an RNase inhibitor during transfection. Check the integrity of the labeled RNA before transfection.

Conclusion

This compound provides a valuable tool for the site-specific fluorescent labeling of RNA. The protocols outlined in this document offer a comprehensive guide for the synthesis of this compound and its triphosphate, its incorporation into RNA via in vitro transcription, and its application in live-cell imaging. By following these procedures and optimizing them for specific experimental needs, researchers can effectively utilize this compound to gain deeper insights into the complex world of RNA biology.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyanoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important adenosine (B11128) analog.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and accessible synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the cyanation of a 2-haloadenosine precursor, most commonly 2-chloroadenosine (B27285), using a cyanide salt. The purine (B94841) ring system is sufficiently electron-deficient to undergo this type of substitution.

Q2: Why is my 2-chloroadenosine starting material not reacting or showing low conversion?

A2: Low reactivity of 2-chloroadenosine in a nucleophilic aromatic substitution reaction can be due to several factors. Ensure that your reaction is carried out under anhydrous conditions, as water can hydrolyze the cyanide reagent and interfere with the reaction. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cyanide salt and facilitate the reaction. Finally, the reaction often requires elevated temperatures to proceed at a reasonable rate.

Q3: What are the common side products in the synthesis of this compound?

A3: A common side product is the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially if water is present in the reaction mixture or during workup. Another potential side reaction is the formation of unidentified degradation products if the reaction is heated for too long or at too high a temperature.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, for example, with dichloromethane (B109758) and methanol, can be effective. For higher purity, High-Performance Liquid Chromatography (HPLC) is a suitable method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the cyanation of 2-chloroadenosine.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Cyanide Reagent Use a fresh, dry source of cyanide salt (e.g., sodium cyanide or potassium cyanide). Consider using a phase-transfer catalyst (e.g., a crown ether) to enhance the nucleophilicity of the cyanide ion.
Inappropriate Solvent Switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP to ensure the reactants are fully dissolved and to facilitate the SNAr reaction.
Insufficient Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant degradation.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Hydrolysis of Nitrile Perform the reaction under strictly anhydrous conditions. During workup, avoid strongly acidic or basic conditions if possible.
Degradation of Starting Material or Product Optimize the reaction time and temperature. Prolonged heating can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
Side Reactions with Solvent Ensure the chosen solvent is inert under the reaction conditions. Some solvents may react at high temperatures.

Experimental Protocols

Synthesis of this compound from 2-Chloroadenosine

This protocol is a general guideline for the cyanation of 2-chloroadenosine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Chloroadenosine

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 2-chloroadenosine and a molar excess (e.g., 1.5 to 3 equivalents) of sodium cyanide.

  • Add anhydrous DMSO or DMF to the flask to dissolve the reactants.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture with stirring to a temperature between 100-150 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding it to cold water or an ice bath.

  • The crude product may precipitate out of the aqueous solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No inactive_reagent Check Cyanide Reagent (Fresh, Dry) check_yield->inactive_reagent Yes success Successful Synthesis check_purity->success No hydrolysis Check for Water (Anhydrous Conditions) check_purity->hydrolysis Yes wrong_solvent Optimize Solvent (Polar Aprotic) inactive_reagent->wrong_solvent low_temp Increase Temperature wrong_solvent->low_temp water_present Ensure Anhydrous Conditions low_temp->water_present water_present->start Re-attempt degradation Optimize Reaction Time/Temp hydrolysis->degradation solvent_reaction Verify Solvent Inertness degradation->solvent_reaction solvent_reaction->start Re-attempt

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Potential Signaling Pathway Involvement of this compound

This compound, as an analog of adenosine, is hypothesized to interact with adenosine receptors, which are known to modulate the cyclic AMP (cAMP) signaling pathway.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cyanoadenosine This compound AdenosineReceptor Adenosine Receptor (GPCR) Cyanoadenosine->AdenosineReceptor Binds G_Protein G-Protein AdenosineReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Hypothesized interaction of this compound with the cAMP signaling pathway.

Technical Support Center: Synthesis of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyanoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important nucleoside analog.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, particularly focusing on the critical cyanation step of 2-Chloroadenosine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 2-Chloroadenosine 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.- Use a fresh batch of palladium catalyst.- Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).
2. Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, leading to deactivation.[1]- Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) to maintain a low concentration of free cyanide ions.[2][3] - Employ a non-toxic and stable cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]).[1][4]
3. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be optimal for the reaction.- Screen different phosphine ligands. Bulky electron-rich phosphines like XPhos or cataCXium® A have shown success in similar cyanations.
4. Insufficient Temperature: The reaction may not have reached the necessary activation energy.- Gradually increase the reaction temperature, monitoring for decomposition of starting material and product. Typical temperatures for these reactions range from 80°C to 120°C.
Formation of Multiple Byproducts 1. Hydrolysis of Cyanide: Presence of water can lead to the formation of unwanted side products.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.
2. Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can cause degradation.- Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
3. Side Reactions with Unprotected Hydroxyl Groups: The ribose hydroxyl groups can potentially react under basic conditions.- Consider protecting the hydroxyl groups of the ribose moiety with suitable protecting groups (e.g., acetyl, TBDMS) before the cyanation step.
Difficulty in Product Purification 1. Co-elution with Starting Material: 2-Chloroadenosine and this compound may have similar polarities.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
2. Contamination with Palladium Residues: Residual palladium from the catalyst can contaminate the final product.- Use a palladium scavenger resin or perform an aqueous wash with a chelating agent like EDTA to remove residual metal.
3. Presence of Insoluble Byproducts: Formation of inorganic salts or polymeric materials.- Filter the reaction mixture before workup to remove any insoluble materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. This typically involves the reaction of 2-Chloroadenosine with a cyanide source in the presence of a palladium catalyst and a phosphine ligand.

Q2: Which cyanide source is recommended for this reaction?

A2: While traditional methods used toxic cyanide sources like KCN or NaCN, modern and safer protocols recommend the use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][2][3][4] These reagents are less toxic and can provide a slow release of cyanide ions, which helps to prevent catalyst poisoning.[1]

Q3: What are the key reaction parameters to optimize for improving the yield?

A3: To improve the yield of this compound, it is crucial to optimize the following parameters:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical.

  • Solvent: A polar aprotic solvent such as DMF, DMAc, or NMP is typically used.

  • Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Reaction Time: Monitoring the reaction progress is essential to stop the reaction at the optimal time.

Q4: Do I need to protect the hydroxyl groups of the ribose sugar?

A4: While some palladium-catalyzed reactions can be performed on unprotected nucleosides, protecting the hydroxyl groups can sometimes improve the yield and simplify purification by preventing potential side reactions.[5] Common protecting groups for nucleosides include acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material (2-Chloroadenosine) and the formation of the product (this compound).

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of a Heteroaryl Chloride

This protocol is a general guideline and requires optimization for the specific substrate.

Materials:

  • 2-Chloroadenosine (or protected 2-Chloroadenosine) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., dppf, XPhos, 4-10 mol%)

  • Cyanide source (e.g., Zn(CN)₂, 0.6-1.0 eq or K₄[Fe(CN)₆], 0.5-1.0 eq)

  • Base (if required, e.g., K₂CO₃, Na₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 2-Chloroadenosine, the palladium catalyst, the phosphine ligand, and the cyanide source.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G Experimental Workflow A 1. Starting Material Preparation (2-Chloroadenosine) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition (Catalyst, Ligand, Cyanide Source, Solvent) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Workup (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield of this compound A Check Starting Material Purity Start->A B Verify Catalyst Activity Start->B C Optimize Reaction Conditions Start->C D Investigate Side Reactions Start->D E Improve Purification Start->E A->C B->C End Improved Yield C->End D->C E->End

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Enzymatic Incorporation of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the enzymatic incorporation of 2-Cyanoadenosine triphosphate (2-CN-ATP or its deoxy counterpart, 2-CN-dATP) is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for the enzymatic incorporation of modified nucleotides and specific data from studies on analogous 2-substituted purine (B94841) nucleoside triphosphates, such as those with chloro, amino, methyl, vinyl, and ethynyl (B1212043) modifications at the 2-position. Researchers should consider this information as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: Is this compound triphosphate (2-CN-ATP/2-CN-dATP) a viable substrate for standard DNA or RNA polymerases?

Based on studies of other 2-substituted adenosine (B11128) analogs, it is plausible that 2-CN-ATP/dATP can be incorporated by certain polymerases.[1][2] The cyano group is relatively small, which is a favorable characteristic for polymerase acceptance. However, polymerase efficiency is highly dependent on the specific enzyme used.[3] It is crucial to screen a panel of polymerases to identify one that can efficiently incorporate this modified nucleotide.

Q2: Which types of polymerases are most likely to incorporate this compound triphosphate?

Engineered DNA polymerases and certain viral RNA polymerases, like T7 RNA polymerase, have shown tolerance for modifications at the 2-position of purines.[1][2] For DNA synthesis, polymerases such as KOD XL, Vent (exo-), and Pfu may be good candidates. For RNA synthesis, T7 RNA polymerase is a common choice for incorporating modified nucleotides.

Q3: How does the cyano group at the 2-position likely affect the resulting nucleic acid duplex?

Modifications in the minor groove of the DNA or RNA helix, where the 2-position of adenosine resides, can influence duplex stability and conformation. While major groove modifications often have a more pronounced effect on polymerase processivity, minor groove alterations can still impact enzyme-substrate interactions. The specific effects of a 2-cyano modification would need to be empirically determined.

Q4: Can I expect a lower yield when using this compound triphosphate compared to natural ATP/dATP?

Yes, it is common to observe a lower yield or truncated products when incorporating modified nucleotides.[1] This can be due to several factors, including lower binding affinity of the modified triphosphate for the polymerase active site, slower catalytic rates, or premature termination of synthesis. Optimization of reaction conditions, such as nucleotide and magnesium concentrations, can help mitigate these effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Yield of Full-Length Product Polymerase Incompatibility: The selected polymerase may not efficiently incorporate 2-CN-ATP/dATP.- Screen a variety of DNA or RNA polymerases (e.g., KOD XL, Vent (exo-), T7 RNA polymerase and its variants).- Consider using engineered polymerases known for broader substrate scope.[1]
Suboptimal Nucleotide Concentration: The concentration of 2-CN-ATP/dATP or the ratio to natural NTPs/dNTPs may be incorrect.- Titrate the concentration of 2-CN-ATP/dATP in the reaction.- If co-polymerizing with natural nucleotides, optimize the ratio of modified to natural triphosphate.
Incorrect Magnesium Concentration: Magnesium concentration is critical for polymerase activity and can be sensitive to the presence of modified nucleotides.- Perform a magnesium titration (e.g., 1.5 mM to 5 mM MgCl₂ or MgSO₄) to find the optimal concentration.
Inappropriate Annealing/Extension Temperature or Time: The presence of the modified nucleotide may affect primer annealing or the rate of enzymatic extension.- Optimize the annealing temperature using a gradient PCR.- Increase the extension time to compensate for potentially slower incorporation rates.
Presence of Truncated Products Premature Termination: The polymerase may stall or dissociate after incorporating one or more this compound residues.- Try a more processive polymerase.- Optimize the reaction buffer conditions, including salt concentration and the addition of PCR enhancers (e.g., DMSO, betaine).- Lower the concentration of 2-CN-ATP/dATP.
Degradation of Modified Nucleotide: 2-CN-ATP/dATP may be unstable under the reaction conditions.- Ensure the modified nucleotide is stored correctly and handled on ice.- Minimize the number of freeze-thaw cycles.
Non-Specific Amplification Suboptimal Primer Annealing: The overall reaction conditions may favor non-specific primer binding.- Increase the annealing temperature.- Redesign primers to have a higher melting temperature (Tm).- Decrease the primer concentration.
Excess Polymerase: Too much enzyme can sometimes lead to non-specific products.- Reduce the amount of polymerase in the reaction.

Quantitative Data Summary

2-Substituted ATP/dATP Analog Polymerase(s) Outcome Reference
2-Chloro-dATPHIV-1 RT, AMV RT, Klenow Fragment, SequenaseEfficient incorporation by RTs; less efficient by DNA polymerases. Multiple incorporations can reduce elongation.[4]
2-Amino-ATPT7 RNA Polymerase, Poly(A) PolymeraseSuccessful incorporation.[1]
2-Methyl-ATPT7 RNA Polymerase, Poly(A) PolymeraseSuccessful incorporation, though may result in shorter products with Poly(A) polymerase compared to other analogs.[1]
2-Vinyl-ATPT7 RNA Polymerase, Engineered DNA Polymerases (TGK, 2M)Can lead to truncated products in in vitro transcription and primer extension. Successful in single nucleotide incorporation.[1]
2-Ethynyl-ATPT7 RNA Polymerase, Engineered DNA Polymerases (TGK, 2M)Similar to 2-Vinyl-ATP, can result in truncated products. Successful in single nucleotide incorporation.[1]
C2-Halogenated ATP analogsPoly(A) PolymeraseEfficiently incorporated, leading to long hypermodified poly(A) tails.[2]

Experimental Protocols

Protocol: Screening Polymerase Compatibility for 2-Cyano-dATP Incorporation via Primer Extension

This protocol is a starting point for assessing the ability of different DNA polymerases to incorporate 2-Cyano-dATP.

1. Materials:

  • Template DNA (e.g., a synthetic oligonucleotide with a known sequence)

  • Forward primer (labeled with a fluorescent dye like FAM for visualization)

  • Reverse primer

  • Natural dNTP mix (dATP, dCTP, dGTP, dTTP)

  • 2-Cyano-dATP

  • Various DNA polymerases (e.g., Taq, KOD XL, Vent (exo-), Pfu) and their corresponding reaction buffers

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence gel scanner

2. Experimental Setup:

  • Reaction Mixes: Prepare separate master mixes for each polymerase to be tested. For each polymerase, set up at least two reactions: a positive control with only natural dNTPs and a test reaction with a mix of natural dNTPs and 2-Cyano-dATP.

  • Template-Primer Annealing: In a PCR tube, mix the template DNA and the FAM-labeled forward primer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow annealing.

  • Reaction Assembly (per 20 µL reaction):

    • 4 µL of 5x Polymerase Buffer

    • 1 µL of annealed template-primer mix (e.g., 10 µM)

    • 1 µL of dNTP mix (e.g., 200 µM each of dCTP, dGTP, dTTP)

    • 1 µL of either dATP (200 µM for control) or 2-Cyano-dATP (titrate concentrations, e.g., 200 µM, 400 µM)

    • 1 µL of DNA Polymerase (follow manufacturer's recommended concentration)

    • Nuclease-free water to 20 µL

3. Thermocycling Conditions (example):

  • Initial Denaturation: 95°C for 2 minutes

  • 20-30 Cycles:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

    • Extension: 72°C (or polymerase optimum) for 1-2 minutes

  • Final Extension: 72°C for 5 minutes

  • Hold: 4°C

4. Analysis:

  • Mix an aliquot of the PCR product with an equal volume of denaturing loading buffer.

  • Heat at 95°C for 5 minutes and then place on ice.

  • Run the samples on a denaturing polyacrylamide gel.

  • Visualize the results using a fluorescence gel scanner. Compare the band sizes and intensities between the control and the test reactions to determine if full-length product containing this compound was synthesized.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_amplification Amplification cluster_analysis Analysis Template_Primer Template and Primer Annealing Control_Rxn Control Reaction (Natural dNTPs) Template_Primer->Control_Rxn Test_Rxn Test Reaction (with 2-CN-dATP) Template_Primer->Test_Rxn MasterMix Prepare Polymerase Master Mixes MasterMix->Control_Rxn MasterMix->Test_Rxn PCR Thermocycling (PCR) Control_Rxn->PCR Test_Rxn->PCR PAGE Denaturing PAGE PCR->PAGE Scan Fluorescence Scanning PAGE->Scan Analysis Compare Products Scan->Analysis

Caption: Workflow for screening polymerase compatibility with this compound triphosphate.

troubleshooting_logic cluster_good Success cluster_bad Issues cluster_solutions Troubleshooting Steps Start PCR Experiment with 2-CN-ATP/dATP Result Analyze Gel Results Start->Result Good_Product Full-Length Product Result->Good_Product Success No_Product No/Low Yield Result->No_Product Failure Truncated Truncated Products Result->Truncated Partial Success Screen_Polymerase Screen Different Polymerases No_Product->Screen_Polymerase Optimize_Conc Optimize Nucleotide/Mg²⁺ Conc. No_Product->Optimize_Conc Optimize_Conditions Optimize Annealing/Extension Truncated->Optimize_Conditions Check_Stability Check Nucleotide Stability Truncated->Check_Stability Screen_Polymerase->Start Re-run Optimize_Conc->Start Re-run Optimize_Conditions->Start Re-run Check_Stability->Start Re-run

Caption: Troubleshooting logic for enzymatic incorporation of this compound.

References

Technical Support Center: Optimizing 2-Cyanoadenosine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Cyanoadenosine, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on maintaining the integrity of this compound solutions, troubleshooting common stability issues, and answering frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound due to improper pH.Based on stability data for similar nucleoside analogs, this compound is likely most stable in neutral to slightly basic conditions (pH 7-8). Avoid acidic conditions, as these are known to cause rapid degradation of related compounds like 2-chloro-2'-deoxyadenosine.[1] Prepare solutions in a well-buffered system such as phosphate-buffered saline (PBS) at pH 7.4.
Thermal degradation.Store stock solutions and working solutions at appropriate temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquot and freeze solutions at -20°C or -80°C to minimize freeze-thaw cycles.
Oxidative degradation.If oxidative stress is a concern in your experimental system, consider preparing solutions in degassed buffers. The use of antioxidants is generally not recommended without specific validation, as they may interfere with your experiments.
Photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling on the benchtop.
Precipitation in Solution Exceeding solubility limits.Verify the solubility of this compound in your chosen solvent. If precipitation occurs upon storage, especially at lower temperatures, you may need to prepare a fresh solution or gently warm it to redissolve the compound before use. Always ensure the compound is fully dissolved before making further dilutions.
Improper solvent.While this compound is soluble in water, for higher concentrations, the use of a small amount of an organic co-solvent like DMSO may be necessary. However, be mindful of the final concentration of the organic solvent in your experimental system to avoid off-target effects.
Unexpected Peaks in HPLC Analysis Presence of degradation products.This indicates that the compound has degraded. Review your solution preparation, storage, and handling procedures against the recommendations in this guide. The presence of new peaks necessitates the preparation of a fresh, quality-controlled solution. Common degradation pathways for nucleosides include hydrolysis of the glycosidic bond and deamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water. For preparing stock solutions, sterile, nuclease-free water or a buffer such as PBS at pH 7.4 is recommended. If higher concentrations are required, a minimal amount of DMSO can be used, followed by dilution with the aqueous buffer of choice. Ensure the final DMSO concentration is compatible with your experimental setup.

Q2: At what pH should I prepare my this compound solutions for optimal stability?

Q3: How should I store my this compound solutions?

A3: For short-term storage (up to 24 hours), store solutions at 2-8°C. For long-term storage, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles. Always protect solutions from light.

Q4: Can I filter-sterilize my this compound solution?

A4: Yes, you can filter-sterilize your this compound solution using a 0.22 µm syringe filter. It is advisable to use a filter with low protein binding, such as PVDF or PES, to minimize any potential loss of the compound.

Q5: How can I check the stability of my this compound solution?

A5: The most reliable method for assessing the stability of your solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Q6: What are the likely degradation products of this compound?

A6: While specific degradation products for this compound have not been extensively characterized in the public domain, based on the known degradation pathways of other nucleoside analogs, likely degradation products could arise from:

  • Hydrolysis of the N-glycosidic bond: This would result in the separation of the cyanopurine base from the ribose sugar.

  • Deamination: Although less likely for adenosine (B11128) itself, modifications at the 2-position could influence the reactivity of the purine (B94841) ring.

LC-MS analysis is the recommended method for identifying unknown degradation products.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating analytical method and for understanding the degradation pathways of this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol (B129727) and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or DAD detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for up to 72 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (see proposed method below). Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Proposed Stability-Indicating HPLC Method for this compound

This proposed method is a starting point and should be fully validated according to ICH guidelines.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Signaling Pathway and Experimental Workflow Diagrams

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway

Stability_Testing_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data report Generate Stability Report data->report

Caption: Forced Degradation Study Workflow

References

avoiding degradation of 2-Cyanoadenosine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Cyanoadenosine during experiments.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected experimental results.

This issue may arise from the degradation of this compound, leading to a lower effective concentration of the active compound. Follow these steps to troubleshoot.

1. Solution Preparation and Storage:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.

  • Stock Solution Concentration: Prepare high-concentration stock solutions (e.g., 10 mM in 100% DMSO) to minimize the volume of solvent added to aqueous experimental buffers.

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

2. Experimental Conditions:

  • pH of Buffers: The stability of adenosine (B11128) analogs is often pH-dependent. Based on data for similar compounds like 2-chloro-2'-deoxyadenosine, acidic conditions (pH < 7) can lead to significant degradation. It is recommended to use buffers with a neutral to slightly basic pH (pH 7.2-7.5) for experiments.

  • Temperature: Elevated temperatures can accelerate degradation. For cellular assays, maintain a constant temperature of 37°C. For other applications, conduct experiments at room temperature or on ice when possible. Avoid prolonged incubation times at elevated temperatures unless experimentally necessary.

  • Light Exposure: Protect experimental setups from direct light, especially UV light, to prevent potential photodegradation.

3. Verifying Compound Integrity:

  • HPLC Analysis: The most reliable method to assess the purity and degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.

Issue: Suspected degradation during a specific experimental step.

If you suspect degradation is occurring at a particular stage of your experiment, a forced degradation study can help identify the problematic conditions.

Forced Degradation Study Protocol:

  • Prepare Solutions: Prepare solutions of this compound in different buffers or conditions that mimic your experimental steps (e.g., acidic buffer, basic buffer, oxidative conditions with a low concentration of H₂O₂, exposure to UV light).

  • Incubation: Incubate these solutions for a defined period (e.g., 24 hours) under the respective stress conditions. Include a control sample stored under optimal conditions (e.g., neutral pH, protected from light, at 4°C).

  • Analysis: Analyze all samples by HPLC to quantify the remaining percentage of this compound and to observe the formation of any degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on data from similar adenosine analogs, the primary factors are likely pH, temperature, and light exposure. Acidic conditions and elevated temperatures are known to accelerate the hydrolysis of the glycosidic bond in nucleoside analogs.

Q2: How should I prepare and store my this compound stock solution?

A2: It is recommended to prepare a stock solution in 100% DMSO at a concentration of 10 mM or higher. Aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the optimal pH for my experimental buffer when using this compound?

A3: To minimize degradation, it is advisable to use a buffer with a neutral to slightly basic pH, ideally between 7.2 and 7.5.

Q4: How can I check if my this compound has degraded?

A4: The most effective way to assess the purity and detect degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the amount of intact this compound and identify any degradation products.

Q5: Is this compound sensitive to light?

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table provides stability data for a related compound, 2-chloro-2'-deoxyadenosine, which can serve as a general guide.

Table 1: Stability of 2-chloro-2'-deoxyadenosine in Solution at 37°C[1]

pHTime (hours)% Remaining
122%
2613%
Neutral/Basic>6Stable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes or amber vials.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Detection: Use a UV detector set at the maximum absorbance wavelength of this compound (this can be determined using a UV-Vis spectrophotometer).

  • Method Validation:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to generate degradation products. The method should demonstrate the ability to separate the this compound peak from all degradation product peaks.

    • Linearity, Accuracy, and Precision: Validate these parameters according to standard ICH guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Troubleshooting/Analysis prep_stock Prepare 10mM Stock in 100% DMSO aliquot Aliquot into single-use tubes prep_stock->aliquot store Store at -20°C/-80°C, protected from light aliquot->store thaw Thaw aliquot immediately before use dilute Dilute in neutral/basic buffer (pH 7.2-7.5) thaw->dilute perform_exp Perform experiment (protect from light) dilute->perform_exp inconsistent_results Inconsistent Results? perform_exp->inconsistent_results check_purity Check Purity via Stability-Indicating HPLC inconsistent_results->check_purity Yes forced_degradation Perform Forced Degradation Study check_purity->forced_degradation

Caption: Recommended workflow for handling this compound to minimize degradation.

signaling_pathway C2A This compound A2AR A2A Adenosine Receptor C2A->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Simplified A2A adenosine receptor signaling pathway activated by this compound.

References

troubleshooting low signal with 2-Cyanoadenosine fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with 2-Cyanoadenosine fluorescent probes.

FAQs and Troubleshooting Guide

Question 1: What are the initial checks if I am observing a weak or no fluorescent signal?

Answer:

When encountering a low or absent signal, it's crucial to systematically check your experimental setup, reagents, and instrument settings. Start with the most straightforward potential issues.

Initial Checks Workflow:

start Low/No Signal Detected instrument_settings Verify Instrument Settings (Excitation/Emission Wavelengths, Gain/Voltage) start->instrument_settings probe_integrity Check Probe Integrity (Storage, Expiration Date, Freeze-Thaw Cycles) instrument_settings->probe_integrity Settings Correct signal_ok Signal Restored instrument_settings->signal_ok Settings Adjusted, Signal OK positive_control Run a Positive Control probe_integrity->positive_control Probe OK probe_integrity->signal_ok Probe Replaced, Signal OK positive_control->signal_ok Control Works continue_troubleshooting Issue Persists: Proceed to Advanced Troubleshooting positive_control->continue_troubleshooting Control Fails

Caption: Initial troubleshooting workflow for low fluorescence signal.

A common issue can be incorrect instrument settings. Ensure the excitation and emission wavelengths on your instrument match those of the this compound probe's fluorophore. Additionally, check that the gain or photomultiplier tube (PMT) voltage is set appropriately.[1][2] Another primary step is to verify the integrity of your probe. Improper storage or multiple freeze-thaw cycles can degrade the probe, leading to a loss of fluorescence.[3][4] Always check the manufacturer's storage recommendations and the expiration date. Finally, using a positive control can help determine if the issue lies with the experimental sample or the overall assay setup.[1]

Question 2: How can I optimize the concentration of my this compound probe?

Answer:

Suboptimal probe concentration is a frequent cause of low signal. Both excessively low and high concentrations can be problematic.

Optimization Strategy:

A titration experiment is the most effective way to determine the optimal probe concentration. This involves testing a range of concentrations to find the one that provides the best signal-to-noise ratio.

Table 1: Recommended Concentration Ranges for Probe Optimization

Concentration LevelSuggested RangePurpose
Low50 - 100 nMAssess minimum required concentration.
Medium100 - 250 nMOften the optimal range for many assays.
High250 - 500 nMTest for signal saturation or potential quenching.

Experimental Protocol: Probe Concentration Titration

  • Prepare a dilution series of the this compound probe in your assay buffer.

  • Set up parallel experiments, each with a different probe concentration, keeping all other parameters (e.g., cell number, target concentration) constant.

  • Incubate the samples according to your standard protocol.

  • Measure the fluorescence intensity for each concentration.

  • Plot the fluorescence intensity against the probe concentration to identify the point of signal saturation. The optimal concentration will be the lowest concentration that gives the maximum signal.

start Start Titration prepare_dilutions Prepare Probe Dilution Series (e.g., 50-500 nM) start->prepare_dilutions setup_assays Set Up Parallel Assays with Different Concentrations prepare_dilutions->setup_assays incubate Incubate Samples setup_assays->incubate measure Measure Fluorescence incubate->measure plot Plot Intensity vs. Concentration measure->plot determine_optimal Determine Optimal Concentration (Start of Plateau) plot->determine_optimal end End determine_optimal->end

Caption: Workflow for optimizing probe concentration.

Question 3: Could my experimental conditions be affecting the probe's fluorescence?

Answer:

Yes, various experimental conditions can significantly impact the fluorescence signal. These include buffer composition, pH, temperature, and the presence of quenching agents.

Key Environmental Factors:

  • pH and Buffer Composition: The fluorescence of many fluorophores is pH-sensitive. Ensure your buffer's pH is within the optimal range for the specific fluorophore on your this compound probe. Some buffer components can also cause quenching.

  • Temperature: Temperature can affect both the binding kinetics of the probe and the intrinsic fluorescence of the fluorophore. Maintain a consistent and optimal temperature throughout your experiment.

  • Photobleaching: Prolonged exposure to excitation light can lead to photobleaching, where the fluorophore permanently loses its ability to fluoresce. Minimize light exposure by using neutral density filters, reducing exposure time, and using anti-fade reagents where applicable.

  • Contaminants and Quenching Agents: Contaminants in your sample or reagents can quench fluorescence. Ensure high-purity reagents and sterile techniques.

Troubleshooting Environmental Factors:

start Low Signal (Environmental Factors) check_ph Verify Buffer pH start->check_ph check_temp Ensure Optimal Temperature check_ph->check_temp minimize_photobleaching Minimize Light Exposure (e.g., reduce exposure time) check_temp->minimize_photobleaching check_reagents Check for Contaminants/ Quenching Agents minimize_photobleaching->check_reagents outcome Signal Improved check_reagents->outcome

Caption: Troubleshooting environmental factors affecting fluorescence.

Question 4: What if I am using the probe in a cellular context (e.g., flow cytometry or microscopy) and see a low signal?

Answer:

In cellular applications, factors such as cell health, probe accessibility to the target, and non-specific binding can lead to low signal.

Considerations for Cellular Assays:

  • Cell Viability: Dead cells can exhibit high autofluorescence and non-specific antibody binding, which can obscure a weak signal.[2] Use a viability dye to exclude dead cells from your analysis.

  • Fixation and Permeabilization: If your target is intracellular, inadequate permeabilization will prevent the probe from reaching it.[1][4] Conversely, harsh fixation or permeabilization can alter the target epitope or increase background fluorescence. It's important to optimize these steps.

  • Non-specific Binding: High non-specific binding can mask a specific signal.[5] Use appropriate blocking agents, such as BSA or serum, to reduce background.[1]

  • Target Expression Levels: The target adenosine (B11128) receptor may not be expressed at high enough levels in your cell type.[4] Confirm target expression using a validated method like Western blot or qPCR.

Table 2: Troubleshooting Low Signal in Cellular Assays

Potential IssueRecommended Solution
Low Target ExpressionConfirm expression with an alternative method. Use a positive control cell line known to express the target.[6]
Poor Probe AccessibilityOptimize fixation and permeabilization protocols. Titrate fixative concentration and incubation time.[1][4]
High Background/Non-specific BindingInclude blocking steps (e.g., with BSA or serum). Perform additional wash steps.[1][6]
Cell Death/AutofluorescenceUse a viability dye to gate out dead cells. Include an unstained control to assess autofluorescence.[2]

Experimental Protocol: Optimizing Permeabilization

  • Seed cells in multiple wells or prepare multiple tubes.

  • Fix all samples with your standard fixative (e.g., 4% paraformaldehyde).

  • Permeabilize samples with a range of detergent concentrations (e.g., 0.1%, 0.25%, 0.5% Triton X-100 or saponin) for different durations.

  • Stain with the this compound fluorescent probe.

  • Analyze the signal intensity to determine the permeabilization condition that yields the highest specific signal.

Question 5: Could the issue be related to the specific adenosine receptor I am targeting?

Answer:

Yes, the affinity and binding kinetics of the this compound probe can vary for different adenosine receptor subtypes (A1, A2A, A2B, A3).[7][8] A low signal might reflect low affinity for the specific receptor subtype you are studying.

Signaling Pathway Considerations:

The activation of adenosine receptors initiates downstream signaling cascades. For instance, A2A and A2B receptors are typically Gs-coupled, leading to an increase in cAMP, while A1 and A3 receptors are often Gi-coupled, causing a decrease in cAMP. Understanding this can help in designing functional assays to confirm probe binding.

probe This compound Probe A2A_A2B A2A / A2B Receptors probe->A2A_A2B A1_A3 A1 / A3 Receptors probe->A1_A3 Gs Gs Protein A2A_A2B->Gs Gi Gi Protein A1_A3->Gi AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_inc cAMP Increase AC_stim->cAMP_inc cAMP_dec cAMP Decrease AC_inhib->cAMP_dec

Caption: Simplified adenosine receptor signaling pathways.

If you suspect low binding affinity, consider the following:

  • Consult the literature for known binding affinities of your probe for the receptor subtype of interest.

  • Perform a competition binding assay with a known high-affinity unlabeled ligand to ensure the probe is binding to the correct target.

  • Consider alternative probes if the affinity of your current probe is insufficient for your experimental needs.[5][8]

References

overcoming solubility issues with 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Cyanoadenosine. The following information is curated to address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

Researchers frequently encounter challenges in dissolving this compound, a nucleoside analog that, like many similar compounds, exhibits limited aqueous solubility. The following Q&A format addresses specific problems and offers practical solutions.

Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?

A1: Direct dissolution of this compound in aqueous solutions is often challenging due to its chemical structure. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for nucleoside analogs.[1][2]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common with compounds that have poor aqueous solubility.[3][4] To mitigate this, follow these steps:

  • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[3]

  • Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, then add this to the final volume.[4]

  • Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Gentle mixing: When diluting, add the stock solution dropwise while gently swirling the media to ensure rapid and uniform distribution.[3]

Q3: Are there alternative solvents to DMSO that I can use?

A3: While DMSO is the most common choice, other organic solvents like dimethylformamide (DMF) or ethanol (B145695) can also be used to prepare stock solutions for some nucleoside analogs.[2][5] However, the optimal solvent and its compatibility with your specific experimental system should be determined empirically. Always check for potential solvent-induced effects on your cells or assay.

Q4: Can I use heat or sonication to aid dissolution?

A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can help dissolve this compound in the initial organic solvent.[6] However, prolonged heating or excessive sonication should be avoided as it may lead to degradation of the compound. For some nucleoside analogs, heating in an aqueous solution is a standard procedure to achieve dissolution, but this should be done with caution as it might affect compound stability.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: A practical method to estimate solubility is to prepare a saturated solution. Add a small, known amount of the compound to a specific volume of the solvent and mix thoroughly. If all the compound dissolves, add more until a precipitate is observed. The concentration at which the solution is saturated is the approximate solubility. For more precise measurements, techniques like nephelometry or UV spectroscopy after filtration of a saturated solution can be employed.[8]

Q3: My compound appears to be unstable in my experimental buffer. What should I consider?

A3: The stability of nucleoside analogs can be influenced by pH and temperature. For instance, some related compounds are less stable in acidic conditions.[9] It is advisable to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. If instability is suspected, you can perform a time-course experiment and analyze the compound's integrity using methods like HPLC.

Q4: Can I do anything to my formulation to improve the solubility of this compound in aqueous media?

A4: Several formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[10] However, the suitability of these excipients must be carefully evaluated for compatibility with your specific cell type and assay.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides an estimated solubility profile based on the properties of related adenosine (B11128) analogs.[2][11]

Solvent/SolutionEstimated SolubilityRemarks
WaterPoorly solubleMay require heating, but stability should be monitored.
Phosphate-Buffered Saline (PBS, pH 7.4)Very slightly solubleSimilar to water; solubility is expected to be low.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.
EthanolSlightly solubleMay be used for some applications, but lower solubility than DMSO.
Cell Culture Media (e.g., DMEM, RPMI)Very slightly solubleProne to precipitation upon dilution from organic stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound (Molecular Weight: 292.25 g/mol ).

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM, you will need 10 µL of the 10 mM stock.

    • Recommended Dilution Method: a. In a sterile conical tube, add the required volume of the 10 mM stock solution (10 µL in this example) to a small volume of pre-warmed media (e.g., 1 mL). Mix gently by pipetting up and down. b. Add the remaining volume of pre-warmed media (9 mL in this example) to the intermediate dilution. c. Cap the tube and mix by gentle inversion. Avoid vigorous vortexing.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution in Media stock->intermediate Add dropwise prewarm Pre-warm Media to 37°C prewarm->intermediate final_dilution Final Dilution intermediate->final_dilution working_solution Working Solution (e.g., 10 µM) final_dilution->working_solution add_to_cells Add to Cell Culture working_solution->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing this compound solution for in vitro experiments.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Adenosine Receptor (A1, A2A, A2B, A3) compound->receptor g_protein G-Protein receptor->g_protein Activation pi3k PI3K receptor->pi3k Alternative Pathway ac Adenylyl Cyclase g_protein->ac Modulation camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb akt Akt pi3k->akt akt->creb gene_expression Gene Expression (Proliferation, Apoptosis) creb->gene_expression

Caption: Hypothetical signaling cascade initiated by this compound.

References

Technical Support Center: Refining Purification Protocols for 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Cyanoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant peak tailing during reverse-phase HPLC analysis. What are the likely causes and solutions?

A: Peak tailing in reverse-phase HPLC is a common issue when purifying polar, basic compounds like nucleoside analogs. It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: For basic compounds, operating at a lower pH (e.g., 2.5-4.0) can protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.

  • Use of Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape.

  • Employ a Highly Deactivated Column: Utilize a column with advanced end-capping to minimize the number of accessible silanol groups.

Q2: I am observing low recovery of this compound after silica (B1680970) gel column chromatography. What could be the reason?

A: Low recovery of highly polar compounds from silica gel columns can be due to several factors:

  • Irreversible Adsorption: The compound may be too polar and adsorbing too strongly to the acidic silica gel.

  • Compound Degradation: Nucleoside analogs can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification. A study on 2-chloro-2'-deoxyadenosine showed increased decomposition at acidic pH.[1]

  • Inappropriate Solvent System: The elution solvent may not be polar enough to effectively desorb the compound from the stationary phase.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or a bonded silica phase like diol.

  • Optimize Elution Solvent: For very polar compounds, a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane, may be necessary. A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol (using 1-10% of this stock in dichloromethane) can also be effective for eluting highly polar basic compounds.

Q3: What are some common impurities I should expect in my crude this compound sample?

A: Impurities in the synthesis of nucleoside analogs can arise from several sources:

  • Incomplete Reactions: Unreacted starting materials or intermediates.

  • Side Reactions: Formation of by-products due to the reactivity of the functional groups.

  • Degradation Products: Hydrolysis of the glycosidic bond or other labile groups can occur, especially under acidic or basic conditions. For instance, depurination (cleavage of the bond between the purine (B94841) base and the ribose sugar) can be a side reaction.

  • Reagents and Catalysts: Residual reagents, catalysts, or their by-products from the synthesis.

  • Tautomers and Isomers: Presence of constitutional isomers or tautomers of the desired product.

Q4: Can I use recrystallization to purify this compound? What would be a good solvent system to start with?

A: Yes, recrystallization is a viable and often effective method for purifying solid compounds like this compound. The key is to find a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or water could be good starting points for a polar molecule.

  • Two-Solvent Systems: A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

    • Ethanol/Hexane

    • Methanol/Dichloromethane

    • Water/Ethanol

Data Presentation

Table 1: Suggested Starting Conditions for Column Chromatography Purification of this compound

ParameterNormal Phase (Silica Gel)Reverse Phase (C18)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized Silica (100 Å)
Mobile Phase A Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Water + 0.1% Formic Acid or Acetic Acid
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Gradient Profile Start with 100% A, gradually increase B to 10-20%Start with 5% B, gradually increase to 50-100% B
Loading Technique Dry loading with silica gel is recommendedDissolve in a minimal amount of the initial mobile phase

Table 2: Troubleshooting Common Issues in this compound Purification

IssuePotential CauseRecommended Action
Compound does not move from the baseline (Normal Phase) Compound is too polar for the eluent.Increase the polarity of the mobile phase (e.g., increase the percentage of Methanol in DCM). Consider adding a small amount of ammonium hydroxide to the mobile phase.
Multiple overlapping peaks Inefficient separation.Optimize the gradient slope (make it shallower). Try a different stationary phase (e.g., Cyano or Diol).
Loss of product during workup Compound is highly water-soluble.Avoid aqueous washes if possible. If necessary, saturate the aqueous phase with salt (e.g., NaCl) to reduce the solubility of the organic product.
Product appears unstable Degradation on silica gel or exposure to harsh pH.Use deactivated silica or an alternative stationary phase. Ensure all solutions and solvents are neutral or slightly basic.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Plug the bottom of the column with glass wool or a frit.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the initial non-polar solvent.

    • Gradually increase the polarity by adding small increments of the polar solvent (e.g., methanol). A typical gradient might be from 0% to 15% methanol in dichloromethane.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of crude this compound.

    • Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating and agitating until the solid just dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • Observe for the formation of crystals. If successful, proceed with the bulk sample.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in portions while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica or C18) Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check by HPLC/TLC Column_Chromatography->Purity_Check Collect Fractions Recrystallization->Purity_Check Isolate Crystals Pure_Product Pure this compound Purity_Check->Pure_Product Combine Pure Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_solutions Potential Solutions Start Low Yield or Purity Issue Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Recovery Low Recovery? Start->Low_Recovery Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Yes Add_TEA Add Triethylamine (TEA) Peak_Tailing->Add_TEA Yes Deactivate_Silica Deactivate Silica Gel Low_Recovery->Deactivate_Silica Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Low_Recovery->Change_Stationary_Phase Yes

Caption: Troubleshooting decision tree for common purification issues.

References

minimizing off-target effects of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 2-Cyanoadenosine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

This compound is an analog of adenosine (B11128).[1] Like other adenosine analogs such as Toyocamycin, its biological effects are likely exerted through its structural similarity to adenosine, allowing it to interfere with various adenosine-dependent cellular processes.[1] It is anticipated to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3) and may also be a substrate for enzymes that metabolize adenosine, such as adenosine kinase and adenosine deaminase.[2] Its cyano group modification may alter its receptor binding affinity and metabolic stability compared to native adenosine.

Q2: What are the potential primary off-target effects of this compound?

The primary off-target effects of this compound are likely to stem from its interaction with multiple adenosine receptor subtypes beyond the intended target, as well as its potential interference with other adenosine-binding proteins. For example, while the intended target might be a specific adenosine receptor subtype, the compound could simultaneously activate other subtypes, leading to a complex physiological response.[3] Additionally, as an adenosine analog, it may inhibit enzymes involved in nucleic acid synthesis, similar to Toyocamycin, which can disrupt RNA production and processing.[1]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of the following strategies is recommended:

  • Use of specific antagonists: If you are studying the effect of this compound on a particular adenosine receptor subtype, use a specific antagonist for that receptor to see if the observed effect is blocked.

  • Knockout/knockdown models: Utilize cell lines or animal models where the intended target has been knocked out or its expression has been knocked down. The absence of the target should abrogate the on-target effects of this compound.

  • Dose-response curves: Generate dose-response curves for your observed effects. On-target effects are typically characterized by a sigmoidal curve with a specific EC50 value, while off-target effects may appear at higher concentrations.

  • Use of structurally related but inactive compounds: A control compound that is structurally similar to this compound but does not bind to the intended target can help identify non-specific effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cellular toxicity observed at expected effective concentrations. Off-target effects due to inhibition of essential cellular processes like RNA synthesis.[1]Lower the concentration of this compound and shorten the incubation time. Perform a dose-response and time-course experiment to find the optimal window for on-target activity with minimal toxicity.
Inconsistent results between experimental replicates. Cellular stress responses triggered by off-target effects.Ensure consistent cell culture conditions. Pre-treat cells with a lower, non-toxic concentration of this compound to acclimate them before applying the full experimental concentration.
Observed phenotype does not match the known function of the intended target. Activation of multiple signaling pathways due to binding to several adenosine receptor subtypes.[3]Use specific antagonists for other adenosine receptor subtypes to dissect the signaling pathways involved. Employ techniques like RNA sequencing to get a global view of the transcriptional changes and identify unexpected pathway activation.
Difficulty in replicating results from the literature. Differences in experimental systems (e.g., cell lines, animal models) that have varying expression levels of adenosine receptors and metabolizing enzymes.Characterize the expression profile of adenosine receptors and relevant enzymes in your experimental system. Titrate the concentration of this compound to determine the optimal dose for your specific system.

Key Experimental Protocols

Protocol 1: Determining the On-Target Potency and Selectivity of this compound

  • Objective: To determine the EC50 of this compound at its intended adenosine receptor target and its selectivity against other adenosine receptor subtypes.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Assay: Perform a functional assay relevant to the receptor's signaling pathway. For Gs-coupled receptors (A2A, A2B), this could be a cAMP accumulation assay. For Gi-coupled receptors (A1, A3), this could be an inhibition of forskolin-stimulated cAMP accumulation assay. . Procedure:

      • Plate the cells in a 96-well plate.

      • The following day, wash the cells and incubate them in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

      • Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to the cells. For Gi-coupled receptors, also add a fixed concentration of forskolin.

      • Incubate for 30-60 minutes at 37°C.

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.

    • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each receptor subtype. Selectivity is determined by the ratio of EC50 values.

Protocol 2: Assessing Off-Target Effects on a Global Transcriptional Level

  • Objective: To identify potential off-target effects of this compound by analyzing changes in the whole-cell transcriptome.

  • Methodology:

    • Cell Treatment: Treat your cells of interest with this compound at a concentration that elicits the desired on-target effect and at a 10-fold higher concentration. Include a vehicle-treated control.

    • RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol extraction).

    • RNA Sequencing: Prepare libraries for next-generation sequencing (NGS) and perform RNA sequencing.

    • Data Analysis:

      • Align the sequencing reads to the reference genome.

      • Perform differential gene expression analysis between the treated and control groups.

      • Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are significantly enriched in the differentially expressed genes. Pathways unrelated to the intended target are potential off-target effects.

Visualizing Signaling Pathways and Workflows

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_Cyanoadenosine 2_Cyanoadenosine A1R A1 Receptor 2_Cyanoadenosine->A1R A2AR A2A Receptor 2_Cyanoadenosine->A2AR ENT1 ENT1 2_Cyanoadenosine->ENT1 Gi Gi A1R->Gi Gs Gs A2AR->Gs Intracellular_2_CyanoA Intracellular This compound ENT1->Intracellular_2_CyanoA AC Adenylate Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA RNA_Polymerase RNA Polymerase Ribosome Ribosome Intracellular_2_CyanoA->RNA_Polymerase Inhibition Intracellular_2_CyanoA->Ribosome Inhibition

Caption: Potential signaling pathways of this compound.

start Start: Unexpected Experimental Outcome q1 Is the dose and incubation time optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are appropriate controls included? a1_yes->q2 optimize Perform dose-response and time-course experiments a1_no->optimize optimize->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the effect blocked by a specific antagonist? a2_yes->q3 controls Include vehicle control, positive control, and negative control a2_no->controls controls->q3 a3_yes On-target effect confirmed q3->a3_yes a3_no Potential off-target effect q3->a3_no investigate Investigate off-target mechanisms (e.g., RNA-seq, selectivity profiling) a3_no->investigate

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: Optimizing Buffer Conditions for 2-Cyanoadenosine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 2-Cyanoadenosine assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for assays involving this compound?

A1: For enzymatic assays involving this compound, a starting pH of 7.4-7.5 is recommended. This is based on standard protocols for adenosine (B11128) deaminase (ADA), an enzyme that metabolizes adenosine analogs.[1][2] It is crucial to maintain a stable pH as acidic conditions can lead to the degradation of related adenosine compounds.[3]

Q2: What is the optimal temperature for this compound assays?

A2: The optimal temperature for assays with this compound typically falls between 25°C and 37°C.[1][4] It is critical to maintain a consistent temperature throughout the experiment, as fluctuations can lead to variability in enzyme activity and inconsistent results.[5]

Q3: Which buffer system is most suitable for this compound assays?

A3: A 50 mM potassium phosphate (B84403) buffer is a commonly used and effective buffer system for adenosine deaminase assays, and is a good starting point for this compound experiments.[2]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is advisable to prepare fresh solutions of this compound for each experiment. Based on stability data for similar molecules, neutral to basic pH conditions are preferable to acidic conditions.[3] If storing solutions, aliquot and freeze them at -80°C to avoid repeated freeze-thaw cycles.[4][6]

Troubleshooting Guide

Issue Possible Causes Solutions
Low or No Signal 1. Degraded this compound: The compound may have degraded due to improper storage or handling. 2. Inactive Enzyme: The enzyme (e.g., adenosine deaminase) may have lost activity. 3. Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for enzyme activity.1. Prepare fresh this compound solutions from a reliable stock. 2. Use a new batch of enzyme or test its activity with a known substrate as a positive control.[4] 3. Verify the pH of the buffer and prepare fresh buffer if necessary. Ensure the buffer is at room temperature before use.[6]
High Background Signal 1. Contaminated Reagents: Buffers or other reagents may be contaminated. 2. Presence of Interfering Substances: The sample itself may contain substances that interfere with the assay.[6] 3. Non-specific Binding: In binding assays, the probe or this compound may bind non-specifically to the plate or other proteins.1. Use fresh, high-purity reagents. 2. If possible, deproteinize samples using a 10 kDa spin filter.[6] 3. Include appropriate blocking agents in the assay buffer.
Inconsistent Results 1. Temperature Fluctuations: Inconsistent temperature during the assay. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[6] 3. Evaporation: Evaporation from the wells of the microplate, especially at the edges.[5]1. Ensure all reagents and the plate are at the specified assay temperature. Use a temperature-controlled plate reader.[5] 2. Use calibrated pipettes and be mindful of technique. Avoid pipetting very small volumes.[6] 3. Fill all wells of the plate, even those not used for data collection, with buffer to ensure even temperature distribution and minimize evaporation.[5]

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for Adenosine Deaminase (ADA) Assays

Parameter Recommended Range Source
Buffer 50 mM Potassium Phosphate[2]
pH 7.4 - 7.5[1][2]
Temperature 25°C - 37°C[1][4]

Table 2: Stability of a Related Adenosine Analog (2-chloro-2'-deoxyadenosine) at 37°C

pH Remaining Compound after 6 hours Half-life (T 1/2) Source
213%1.6 hours[3]
12% (after 2 hours)0.37 hours[3]
Neutral/BasicStableNot Applicable[3]

Experimental Protocols

Protocol 1: Basic Adenosine Deaminase (ADA) Activity Assay

This protocol is a starting point and may require optimization for this compound.

  • Prepare ADA Assay Buffer: Prepare a 1x solution by diluting a 10x stock with purified water. For sample preparation, chill the 1x buffer and supplement with a protease inhibitor cocktail.[4]

  • Reagent Preparation:

    • Reconstitute ADA Converter and Developer each with 210 µL of 1x ADA Assay Buffer.[4]

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Adjust the spectrophotometer to 265 nm and 25°C.[1]

    • In a cuvette, combine 2.9 ml of 50 mM phosphate buffer (pH 7.4) and 0.1 ml of the this compound solution.[1]

    • Incubate in the spectrophotometer for 3-5 minutes to reach temperature equilibrium and establish a blank rate.[1]

    • Initiate the reaction by adding 0.02 ml of the enzyme solution and mix thoroughly.[1]

    • Record the decrease in absorbance at 265 nm for 2-3 minutes to determine the rate of reaction.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, this compound) serial_dilutions Prepare Serial Dilutions of this compound prep_reagents->serial_dilutions add_reagents Add to Plate: - Buffer - this compound serial_dilutions->add_reagents pre_incubate Pre-incubate at 25°C or 37°C add_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Enzyme pre_incubate->initiate_reaction measure_signal Measure Signal (e.g., Absorbance at 265 nm) initiate_reaction->measure_signal analyze_data Analyze Data (Calculate Reaction Rates) measure_signal->analyze_data

Caption: A typical experimental workflow for a this compound enzyme assay.

troubleshooting_logic start Unexpected Results? check_reagents Check Reagent Stability (Fresh Solutions?) start->check_reagents check_conditions Verify Assay Conditions (pH, Temp, Wavelength) check_reagents->check_conditions Reagents OK resolve Problem Resolved check_reagents->resolve Reagents Faulty check_instrument Check Instrument Settings (Calibration, Filters) check_conditions->check_instrument Conditions OK check_conditions->resolve Conditions Incorrect check_controls Review Controls (Positive & Negative) check_instrument->check_controls Instrument OK check_instrument->resolve Settings Incorrect check_controls->start Controls Failed check_controls->resolve Controls OK

Caption: A logical flowchart for troubleshooting unexpected assay results.

signaling_pathway cluster_membrane Cell Membrane AR Adenosine Receptor (e.g., A2A, A2B) Gs Gs protein AR->Gs activates Cya This compound Cya->AR AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Simplified Gs-coupled adenosine receptor signaling pathway.

References

dealing with unexpected results in 2-Cyanoadenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanoadenosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of working with this adenosine (B11128) analog. The information provided is curated from established methodologies for similar compounds and general best practices in cell and molecular biology.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution during my experiment. What could be the cause?

A1: Precipitation of this compound can occur due to several factors:

  • Solubility Limits: The solubility of this compound in aqueous buffers may be limited. It is crucial to determine the optimal solvent and concentration for your specific experimental conditions. For many adenosine analogs, initial stock solutions are prepared in DMSO and then diluted in aqueous buffers or cell culture media.

  • Buffer Composition: The pH and composition of your buffer can significantly impact the solubility of the compound. For instance, phosphate (B84403) buffers are commonly used, but physiological bicarbonate buffers might better mimic in vivo conditions, though they can have different effects on solubility and precipitation.[1][2][3][4]

  • Temperature: Changes in temperature can affect solubility. Ensure that your solutions are maintained at the appropriate temperature throughout the experiment.

  • High Concentration: Using a concentration of this compound that exceeds its solubility limit in the final assay volume will lead to precipitation.

Troubleshooting Steps:

  • Review the final concentration of your DMSO or other solvent in the assay to ensure it is not exceeding levels toxic to your cells or causing the compound to fall out of solution.

  • Perform a solubility test of this compound in your specific buffer system before conducting the full experiment.

  • Consider using a lower concentration of this compound or a different buffer system if precipitation persists.

Q2: I am observing inconsistent or no biological effect of this compound in my cell-based assays. What are the potential reasons?

A2: A lack of consistent effect could stem from several sources:

  • Compound Stability: Like other nucleoside analogs, this compound may be susceptible to degradation under certain conditions (e.g., prolonged incubation at 37°C, exposure to light, or specific pH ranges). The stability of vitamins and other components in cell culture media can be affected by factors like light and temperature, and similar principles may apply to adenosine analogs.[5]

  • Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their responsiveness to treatment. Cells that are unhealthy, overly confluent, or have been passaged too many times may exhibit altered signaling pathways and metabolic rates.

  • Receptor Expression: The target adenosine receptors (e.g., A1, A2A, A2B, A3) may not be expressed at sufficient levels in your chosen cell line to elicit a measurable response.

  • Assay-Dependent Effects: The observed activity of adenosine receptor ligands can sometimes be assay-dependent. For example, a compound may act as an antagonist in one assay and show inverse agonism in another.[6]

Troubleshooting Steps:

  • Assess the stability of this compound under your experimental conditions using a method like HPLC.

  • Ensure your cells are healthy and within a consistent, low passage number range for all experiments.

  • Verify the expression of the target adenosine receptors in your cell line using techniques like RT-qPCR or Western blotting.

  • Consider using a different cell line with known high expression of the target receptor.

Q3: I am seeing unexpected cytotoxicity with this compound in my experiments. What could be the mechanism?

A3: While this compound's primary role is often considered to be an adenosine receptor agonist, unexpected cytotoxicity can occur. This could be due to:

  • Off-Target Effects: The compound may be interacting with other cellular targets besides adenosine receptors, leading to cytotoxic effects.

  • Metabolic Conversion: this compound could be metabolized within the cell to a toxic byproduct. For example, some adenosine analogs can interfere with DNA synthesis.

  • Induction of Apoptosis: Similar to other adenosine analogs like 2-chlorodeoxyadenosine, this compound might induce apoptosis through pathways that could be dependent or independent of intracellular calcium concentration changes.[7]

  • Mitochondrial Dysfunction: Some compounds can impact cellular viability by causing a loss of mitochondrial membrane potential.

Troubleshooting Steps:

  • Perform a dose-response curve to determine the concentration at which cytotoxicity is observed.

  • Use specific inhibitors of apoptosis (e.g., caspase inhibitors) to see if the cytotoxic effect is mitigated.

  • Assess mitochondrial health using assays that measure mitochondrial membrane potential.

  • Investigate potential off-target interactions through broader profiling assays if available.

Troubleshooting Guides

Problem 1: Poor Reproducibility in Cell-Based Assays
  • Potential Cause: Inconsistent cell seeding density, variations in incubation times, or differences in reagent preparation.

  • Troubleshooting Workflow:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.

    • Precise Incubation Times: Adhere strictly to the planned incubation times for compound treatment and assay development.

    • Consistent Reagent Preparation: Prepare fresh reagents and use consistent lot numbers for critical components like serum and media.

    • Diagram:

    G Start Poor Reproducibility A Check Cell Seeding Start->A B Standardize Incubation Times Start->B C Consistent Reagent Prep Start->C D Improved Reproducibility A->D B->D C->D

    Caption: Troubleshooting poor reproducibility.

Problem 2: Unexpected Results in Adenosine Receptor Activation Assays
  • Potential Cause: The signaling pathway activated by this compound may be different from what is expected based on other adenosine analogs. Adenosine receptor signaling is complex and can involve multiple G proteins (Gs, Gi) leading to either an increase or decrease in cAMP levels.[8][9]

  • Troubleshooting Workflow:

    • Measure cAMP Levels: Directly measure intracellular cAMP levels in response to this compound treatment. This will confirm whether it is acting via Gs (cAMP increase) or Gi (cAMP decrease).

    • Use Receptor Antagonists: Co-treat cells with this compound and selective antagonists for different adenosine receptor subtypes to identify the specific receptor being activated.

    • Investigate Downstream Pathways: Examine downstream signaling molecules such as ERK1/2 and Akt, which can also be modulated by adenosine receptor activation.[8]

    • Diagram:

    G Start Unexpected Receptor Activation A Measure cAMP Levels Start->A B Use Selective Antagonists Start->B C Assess Downstream Signaling (ERK, Akt) Start->C D Identify Signaling Pathway A->D B->D C->D

    Caption: Investigating unexpected receptor activation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for how researchers can structure their own experimental data for comparison.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mM)Temperature (°C)Observations
DMSO
Ethanol
PBS (pH 7.4)
Cell Culture Medium

Table 2: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Viability (relative to control)

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol is a general guideline and should be optimized for your specific HPLC system and this compound.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Create a series of standards by diluting the stock solution in your experimental buffer or cell culture medium.[10]

  • Sample Preparation:

    • Incubate this compound in your experimental buffer or medium under the desired conditions (e.g., 37°C for various time points).

    • At each time point, take an aliquot and stop any potential degradation by snap-freezing or adding a quenching solution.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or phosphate buffer, with the pH adjusted as needed.

    • Detect the compound using a UV detector at a wavelength appropriate for adenosine analogs (e.g., ~260 nm).[10]

  • Data Analysis:

    • Compare the peak area of this compound in your incubated samples to the initial time point or a standard curve to determine the percentage of compound remaining.

Workflow Diagram:

G A Prepare Standards & Samples B Incubate Samples at 37°C A->B C Collect Aliquots at Time Points B->C D Analyze by HPLC C->D E Quantify Peak Area D->E F Determine Stability Profile E->F

Caption: HPLC stability assessment workflow.

Protocol 2: cAMP Accumulation Assay

This assay determines if this compound activates Gs or Gi-coupled adenosine receptors.

  • Cell Seeding: Seed cells expressing the adenosine receptor of interest in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a designated time to prevent cAMP degradation.[9]

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., forskolin, a direct adenylyl cyclase activator) and a vehicle control.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Signaling Pathway Diagram:

G cluster_0 This compound This compound AR Adenosine Receptor This compound->AR Gs Gs AR->Gs Activates Gi Gi AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Adenosine receptor-cAMP signaling.

References

Technical Support Center: Enhancing Specificity in 2'-Azido-Nucleoside RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-azido-nucleoside metabolic labeling of RNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 2'-azidoadenosine (2'-AzA), 2'-azidocytidine (2'-AzC), and other 2'-azido-nucleoside analogs for RNA labeling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 2'-azido-nucleoside metabolic RNA labeling?

A1: Metabolic RNA labeling using 2'-azido-nucleosides is a technique to study newly synthesized RNA in cells. Cells are incubated with a modified nucleoside, such as 2'-azidoadenosine (2'-AzA) or 2'-azidocytidine (2'-AzC), which is incorporated into nascent RNA transcripts by cellular polymerases. The azide (B81097) group (-N3) on the nucleoside acts as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically detected. This detection is typically achieved through a "click chemistry" reaction with a probe molecule containing a terminal alkyne, allowing for the visualization or enrichment of the newly synthesized RNA.[1][2]

Q2: Which 2'-azido-nucleoside should I choose for my experiment?

A2: The choice of 2'-azido-nucleoside can influence which types of RNA are predominantly labeled. For instance, 2'-azidoadenosine (2'-AzA) has been shown to be incorporated into mRNA, primarily by poly(A) polymerases.[1] In contrast, 2'-azidocytidine (2'-AzC) is reported to be mainly incorporated into ribosomal RNA (rRNA) in a manner dependent on RNA Polymerase I.[1] The selection should be based on the specific RNA species you intend to study.

Q3: What is the advantage of using copper-free click chemistry (SPAAC) over copper-catalyzed click chemistry (CuAAC)?

A3: Copper-free click chemistry, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is generally recommended for live-cell imaging and in vivo applications. The copper(I) catalyst used in CuAAC can be toxic to cells, potentially inducing cellular stress and altering normal biological processes.[3] SPAAC utilizes strained cyclooctyne (B158145) reagents that react efficiently with azides without the need for a toxic catalyst, thus offering better biocompatibility.[4][5]

Q4: Can 2'-azido modifications affect RNA structure and function?

A4: The introduction of a 2'-azido group can potentially alter the structure and stability of RNA. The azide group is bulkier than the natural 2'-hydroxyl group. While it has been shown to be well-tolerated in some applications, such as in siRNAs, it's a factor to consider, especially if the native structure and function of the RNA are critical for the experimental outcome.[6][7]

Troubleshooting Guides

Problem 1: Low or No Signal from Labeled RNA
Possible Cause Suggested Solution Expected Outcome
Inefficient cellular uptake or phosphorylation of the 2'-azido-nucleoside. Increase the incubation time and/or the concentration of the 2'-azido-nucleoside. Ensure the cell line expresses the necessary kinases (e.g., deoxycytidine kinase for 2'-AzCyd).[1][8]Increased incorporation of the analog and a stronger signal.
Low transcription rate in the cells. Use a positive control with a known high transcription rate. Stimulate transcription if appropriate for the experimental design.Verification that the labeling and detection chemistry is working.
Inefficient click chemistry reaction. Optimize the click chemistry conditions. For CuAAC, ensure fresh solutions of sodium ascorbate (B8700270) and an appropriate copper-chelating ligand (e.g., THPTA). For SPAAC, try different strained alkyne reagents.[3][4] Increase the concentration of the alkyne probe and the reaction time.[5]Improved efficiency of the click reaction, leading to a stronger signal.
RNA degradation. Use RNase inhibitors throughout the protocol. Ensure all solutions and equipment are RNase-free.Preservation of labeled RNA and improved signal detection.
Problem 2: High Background Signal
Possible Cause Suggested Solution Expected Outcome
Non-specific binding of the fluorescent probe. Decrease the concentration of the fluorescent alkyne probe. Increase the number and duration of washing steps after the click reaction.[3] Include a blocking agent like BSA in your buffers.[3]Reduced background fluorescence in negative controls.
Copper-mediated background (for CuAAC). Use a copper-chelating ligand (e.g., THPTA) in sufficient excess (5-10 fold) over the copper sulfate.[3] Perform the reaction in an oxygen-depleted environment to minimize the formation of reactive oxygen species.[3]A decrease in non-specific signal caused by copper ions.
Reaction of strained alkynes with other cellular components (for SPAAC). Some strained cyclooctynes can react with thiols. Consider treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the alkyne probe.[3]Reduced off-target reactions and lower background.
Impure reagents. Use high-purity, freshly prepared reagents, especially for the click chemistry step.Consistent and reproducible results with a cleaner background.
Problem 3: Cellular Toxicity
Possible Cause Suggested Solution Expected Outcome
Toxicity of the 2'-azido-nucleoside analog. Perform a dose-response curve to determine the optimal concentration that provides good labeling with minimal impact on cell viability. Reduce the incubation time.Maintained cell health and more reliable biological data.
Toxicity of the copper catalyst (in CuAAC). Switch to a copper-free click chemistry method (SPAAC). If CuAAC is necessary, use a biocompatible copper-chelating ligand and the lowest effective copper concentration.[3]Improved cell viability during and after the labeling experiment.
General stress on cells from the experimental procedure. Minimize handling and environmental changes for the cells. Ensure proper cell culture conditions are maintained throughout the experiment.Healthier cells and more consistent experimental results.

Quantitative Data Summary

Table 1: Comparison of RNA Labeling Techniques

Labeling MethodPrincipleTypical Labeling EfficiencySignal-to-Noise RatioPotential for RNA Perturbation
2'-Azido-Nucleoside Labeling Metabolic incorporation of an azide-modified nucleoside followed by click chemistry.[1]Can be high (e.g., 0.3% of total cytidine (B196190) for 2'-AzCyd).[1]Good, especially with optimized click chemistry.The bulky azide group may cause some structural perturbation.[6][7]
4sU-tagging (e.g., SLAM-seq) Incorporation of 4-thiouridine (B1664626) (4sU) followed by chemical conversion leading to T-to-C transitions during reverse transcription.[9]>90% for some protocols.[9]High, with nucleotide conversion methods.[9]Minimal interference reported, but 4sU concentration needs optimization.[9]
5-EU-labeling Incorporation of 5-ethynyluridine (B57126) (EU) followed by click chemistry.Good correlation with transcriptional activity.[9]Good, allows for affinity purification.[9]Minimal perturbation reported.
3' End-Labeling (T4 RNA Ligase) Enzymatic addition of a labeled nucleotide to the 3' terminus of RNA.[9]Variable, can be optimized for specific RNAs.Good, specific to the 3' end.Minimal, as the label is at the terminus.[9]

Experimental Protocols & Workflows

Metabolic Labeling of RNA with 2'-Azido-Nucleosides

This protocol outlines the general steps for labeling newly synthesized RNA in cultured cells using a 2'-azido-nucleoside analog.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing A 1. Plate cells and allow to adhere B 2. Add 2'-azido-nucleoside to culture medium A->B C 3. Incubate for desired labeling period B->C D 4. Harvest cells C->D Metabolic Incorporation E 5. Lyse cells and extract total RNA D->E F 6. Purify RNA E->F G Proceed to Click Chemistry F->G Labeled RNA

Caption: Workflow for metabolic labeling of RNA with 2'-azido-nucleosides.
Copper-Free Click Chemistry (SPAAC) for Labeled RNA Detection

This protocol describes the detection of azide-modified RNA using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized fluorescent dye.

SPAAC_Workflow cluster_reaction_setup Reaction Setup cluster_purification_analysis Purification & Analysis A 1. Combine purified azide-modified RNA and DBCO-dye in buffer B 2. Incubate at 37°C A->B C 3. Purify labeled RNA (e.g., ethanol (B145695) precipitation) B->C Click Reaction D 4. Analyze by gel electrophoresis, microscopy, or sequencing C->D E Data Acquisition D->E Fluorescently Labeled RNA

Caption: General workflow for SPAAC-based detection of azide-labeled RNA.
Signaling Pathway: Activation of 2'-Azidocytidine

For efficient incorporation, 2'-azidocytidine (2'-AzCyd) needs to be phosphorylated to its triphosphate form. This process is mediated by specific cellular kinases.

AzCyd_Activation_Pathway AzCyd 2'-Azidocytidine (2'-AzCyd) AzCMP 2'-Azido-CMP AzCyd->AzCMP Phosphorylation dCK Deoxycytidine Kinase (dCK) dCK->AzCMP AzCDP 2'-Azido-CDP AzCMP->AzCDP Phosphorylation other_kinases Other Kinases other_kinases->AzCDP AzCTP 2'-Azido-CTP other_kinases->AzCTP AzCDP->AzCTP Phosphorylation Labeled_RNA Labeled RNA AzCTP->Labeled_RNA Incorporation RNA_Pol RNA Polymerase RNA_Pol->Labeled_RNA

Caption: Activation pathway of 2'-azidocytidine for RNA incorporation.

References

Validation & Comparative

A Comparative Guide to 2-Cyanoadenosine and Other Adenosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between adenosine (B11128) analogs is critical for designing targeted and effective experiments. This guide provides a comparative overview of 2-Cyanoadenosine and other key adenosine analogs, supported by available experimental data. While direct quantitative data for this compound is limited in the public domain, we can infer its potential properties based on the structure-activity relationships of related compounds.

Introduction to Adenosine Analogs

Adenosine, a ubiquitous neuromodulator, exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. Adenosine analogs, synthetic modifications of the adenosine molecule, are invaluable tools for probing these receptors with greater specificity and metabolic stability than the endogenous ligand. This guide focuses on comparing this compound with other well-characterized adenosine analogs: 2-Chloroadenosine, NECA (5'-N-Ethylcarboxamidoadenosine), CGS-21680, and Toyocamycin.

Comparative Analysis of Receptor Binding Affinity

Table 1: Adenosine Receptor Binding Affinities (Ki in nM) of Selected Adenosine Analogs

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
This compound Data not availableData not availableData not available
2-Chloroadenosine 300[1]80[1]1900[1]
NECA 14206.2
CGS-21680 Data not available27Data not available

Based on structure-activity relationship (SAR) studies of 2-substituted adenosine analogs, the presence of an electron-withdrawing group at the 2-position, such as a cyano group, can influence receptor affinity and selectivity. However, without direct experimental data, the precise binding profile of this compound remains to be determined.

Functional Activity at Adenosine Receptors

The functional activity of adenosine analogs is often assessed by their ability to modulate the activity of adenylyl cyclase, a key enzyme in the adenosine signaling pathway. A1 and A3 receptors typically inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it. The potency of this modulation is quantified by the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.

Table 2: Functional Activity (Adenylyl Cyclase Modulation) of Selected Adenosine Analogs

CompoundReceptor TargetEffect on Adenylyl CyclasePotency (EC50/IC50 in nM)
This compound Not determinedNot determinedData not available
NECA A2A, A2BStimulationEC50 = 1.48-180 (A2A)
CGS-21680 A2AStimulationEC50 = 1.48-180

Unique Mechanism of Toyocamycin

Unlike the other analogs discussed, Toyocamycin, a naturally occurring adenosine analog, exerts its biological effects through mechanisms that are not primarily mediated by direct interaction with adenosine receptors. Toyocamycin is known to inhibit RNA synthesis and selectively inhibit certain kinases, such as cyclin-dependent kinase 9 (CDK9).[1] This distinct mode of action sets it apart from classical adenosine receptor agonists and antagonists.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams, generated using Graphviz, illustrate the canonical adenosine receptor signaling pathway and a typical experimental workflow for assessing adenosine analog activity.

Adenosine_Signaling cluster_receptor Adenosine Receptor Activation cluster_effector Effector Modulation Adenosine_Analog Adenosine Analog A1_A3 A1 / A3 Receptor Adenosine_Analog->A1_A3 A2A_A2B A2A / A2B Receptor Adenosine_Analog->A2A_A2B Gi Gi/o A1_A3->Gi Gs Gs A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_down ↓ cAMP Gs->AC Stimulates cAMP_up ↑ cAMP

Caption: Adenosine Receptor Signaling Pathway.

Experimental_Workflow start Start prep Prepare Cell Membranes Expressing Adenosine Receptors start->prep radioligand Radioligand Binding Assay prep->radioligand adenylyl_cyclase Adenylyl Cyclase Activity Assay prep->adenylyl_cyclase data_analysis Data Analysis (Ki, EC50/IC50) radioligand->data_analysis adenylyl_cyclase->data_analysis conclusion Conclusion on Analog's Potency and Selectivity data_analysis->conclusion end End conclusion->end

Caption: Experimental Workflow for Adenosine Analog Characterization.

Experimental Protocols

Radioligand Binding Assay:

This protocol is a generalized procedure for determining the binding affinity of adenosine analogs.

  • Membrane Preparation: Cell membranes from tissues or cultured cells expressing the adenosine receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]CGS-21680 for A2A receptors) and varying concentrations of the unlabeled adenosine analog (the competitor).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 value (concentration of analog that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay:

This protocol outlines a common method for assessing the functional activity of adenosine analogs.

  • Membrane Preparation: Similar to the binding assay, cell membranes containing the adenylyl cyclase and the adenosine receptor are prepared.

  • Reaction: Membranes are incubated with ATP (the substrate for adenylyl cyclase) and the adenosine analog at various concentrations.

  • cAMP Measurement: The amount of cyclic AMP (cAMP) produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are constructed to determine the EC50 value for agonists (concentration producing 50% of the maximal response) or the IC50 value for antagonists (concentration causing 50% inhibition of agonist-stimulated activity).

Conclusion

While a complete quantitative comparison is hampered by the lack of specific experimental data for this compound, this guide provides a framework for understanding its potential pharmacological profile in the context of other well-characterized adenosine analogs. The provided data for 2-Chloroadenosine, NECA, and CGS-21680 offer valuable benchmarks for receptor affinity and functional potency. The distinct mechanism of Toyocamycin highlights the diverse ways in which adenosine analogs can exert their biological effects. Further experimental investigation is necessary to fully elucidate the binding and functional characteristics of this compound at adenosine receptor subtypes. This will be crucial for its potential application in research and drug development.

References

A Comparative Guide to the Biological Activity of 2-Cyanoadenosine and Other Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Cyanoadenosine against other well-characterized adenosine (B11128) receptor agonists. The information presented is intended to support research and drug development efforts in fields such as immunology, inflammation, and pharmacology.

Introduction

This compound is a synthetic adenosine analog. While it has been noted for its potential use in treating autoimmune and chronic inflammatory conditions, publicly available quantitative data on its biological activity is limited.[] This guide aims to consolidate the available information and provide a comparative context by examining its profile alongside established adenosine receptor agonists: the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine), the A2A selective agonist CGS-21680, and the A2A selective agonist Regadenoson.

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are classified into four subtypes: A1, A2A, A2B, and A3.[2] These receptors are integral to numerous physiological processes, including the regulation of immune responses and inflammation.[3][4][5] Agonism at these receptors, particularly the A2A receptor, is a key mechanism for dampening inflammatory responses.[3][5]

Comparative Analysis of Biological Activity

A direct quantitative comparison of this compound with other agonists is challenging due to the scarcity of published data for this compound. However, we can establish a framework for comparison based on the known activities of well-studied adenosine receptor agonists. The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50/IC50) for NECA, CGS-21680, and Regadenoson across human adenosine receptor subtypes.

Table 1: Comparison of Adenosine Receptor Agonist Binding Affinities (Ki) in Humans

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor EC50 (µM)A3 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
NECA 14202.46.2
CGS-21680 2902767>10,000
Regadenoson >16,500[6]1,300[6]Negligible affinity[6]Negligible affinity[6]

Table 2: Functional Activity of Adenosine Receptor Agonists

CompoundAssaySpeciesReceptorFunctional Readout (EC50/IC50)
This compound Data not availableData not availableData not availableData not available
NECA Adenylyl Cyclase InhibitionHumanA1Data variable
Adenylyl Cyclase StimulationHumanA2AData variable
Adenylyl Cyclase InhibitionHumanA3Data variable
CGS-21680 cAMP StimulationRat (Striatal Slices)A2A110 nM (EC50)[7]
Coronary Flow IncreaseRat (Isolated Heart)A21.8 nM (ED25)[7]
Regadenoson Coronary VasodilationBiochemical AssayA2A6.4 nM (EC50)[8]

Signaling Pathways and Experimental Workflows

The activation of adenosine receptors by agonists initiates downstream signaling cascades that mediate their biological effects. The A2A receptor, a primary target for anti-inflammatory adenosine analogs, couples to the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is central to the immunosuppressive effects of A2A receptor agonists.

Below are diagrams illustrating the canonical A2A adenosine receptor signaling pathway and a typical experimental workflow for evaluating the anti-inflammatory effects of adenosine receptor agonists.

G cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Agonist Adenosine Agonist (e.g., this compound) Agonist->A2AR Binds cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) PKA->Cytokines Inhibits Gene Anti-inflammatory Gene Expression CREB->Gene Promotes

A2A Adenosine Receptor Signaling Pathway

G cluster_workflow Experimental Workflow start Start: Immune Cell Culture (e.g., Macrophages, T-cells) stimulate Stimulate with Inflammatory Agent (e.g., LPS) start->stimulate treat Treat with Adenosine Agonist (e.g., this compound) stimulate->treat incubate Incubate treat->incubate supernatant Collect Supernatant incubate->supernatant cells Lyse Cells incubate->cells elisa Cytokine Measurement (ELISA) supernatant->elisa cAMP_assay cAMP Measurement (Assay) cells->cAMP_assay end End: Data Analysis elisa->end cAMP_assay->end

Anti-inflammatory Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activity of adenosine receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared.

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-CGS21680 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by treatment with the test compound.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Cytokine Production Assay

This assay evaluates the anti-inflammatory properties of a compound by measuring its effect on the production of pro-inflammatory cytokines.

  • Cell Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), are cultured.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Incubation: The cells are incubated for a sufficient period to allow for cytokine production and secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory effect of the test compound on cytokine production is determined, and an IC50 value can be calculated.

Conclusion

While this compound is suggested to have therapeutic potential in inflammatory and autoimmune diseases, a comprehensive understanding of its biological activity is hampered by the lack of publicly available quantitative data. To fully validate its biological activity and potential as a therapeutic agent, further studies are required to determine its binding affinity and functional potency at the various adenosine receptor subtypes and to quantify its anti-inflammatory effects. The comparative data and experimental protocols provided in this guide offer a framework for conducting such validation studies and for positioning this compound within the broader landscape of adenosine receptor agonists.

References

A Comparative Guide to 2-Cyanoadenosine and 2-Chloroadenosine in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Cyanoadenosine and 2-Chloroadenosine, focusing on their interactions with adenosine (B11128) receptors. The information presented is based on available scientific literature and is intended to assist researchers in selecting the appropriate compound for their studies. While 2-Chloroadenosine is a well-characterized non-selective adenosine receptor agonist, data on the direct interaction of this compound with these receptors is notably scarce in publicly available research. This guide will therefore focus on the established properties of 2-Chloroadenosine and contrast them with the known biological activities of this compound.

Introduction

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes.[1] As such, they are significant targets for drug discovery and development. 2-substituted adenosine analogs have been extensively studied for their potential to modulate these receptors. This guide focuses on two such analogs: this compound and 2-Chloroadenosine.

2-Chloroadenosine (2-CADO) is a metabolically stable adenosine analog that acts as a non-selective agonist at adenosine receptors.[2][3] Its broad activity profile has made it a valuable tool in pharmacological research.

This compound , also known as Toyocamycin, is another adenosine analog. However, its primary reported biological activities are not directly related to the activation of cell-surface adenosine receptors but rather to intracellular pathways.[4][5][6]

Quantitative Comparison of Receptor Binding Affinity

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
2-Chloroadenosine ~300~80Not widely reported~1900

Note: Ki values can vary between different studies and experimental conditions.

Functional Activity at Adenosine Receptors

2-Chloroadenosine is a functional agonist at A1, A2A, and A3 adenosine receptors.[7][8] This means it not only binds to these receptors but also activates them, initiating downstream signaling cascades. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP levels.[9]

Due to the lack of binding data, the functional activity of this compound at adenosine receptors remains uncharacterized. Its known biological effects, such as the inhibition of ER stress-induced XBP1 mRNA splicing, suggest a mechanism of action that is distinct from direct G-protein coupled receptor activation.[4][5]

Experimental Methodologies

The data presented for 2-Chloroadenosine is typically generated using the following standard experimental protocols:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound (e.g., 2-Chloroadenosine).

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).

  • Test compound (2-Chloroadenosine).

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist or antagonist).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂ and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes with Adenosine Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Compound Test Compound (e.g., 2-Chloroadenosine) Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

cAMP Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound and its potency (EC50) and efficacy.

Objective: To measure the effect of the test compound on the intracellular concentration of cyclic AMP (cAMP).

Materials:

  • Intact cells stably expressing the human adenosine receptor subtype of interest.

  • Test compound (e.g., 2-Chloroadenosine).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Plate reader.

Procedure:

  • Cells are seeded in a multi-well plate and allowed to attach.

  • The cells are pre-incubated with a PDE inhibitor.

  • For Gi-coupled receptors (A1, A3), cells are stimulated with forskolin.

  • The test compound is added at varying concentrations.

  • The cells are incubated for a specific time at 37°C.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercial detection kit according to the manufacturer's instructions.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Signaling Pathways

The activation of adenosine receptors by an agonist like 2-Chloroadenosine initiates distinct downstream signaling pathways depending on the receptor subtype.

G cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_effector Effector & Second Messenger A2AR A2A/A2B Receptors Gs Gs A2AR->Gs A1R A1/A3 Receptors Gi Gi A1R->Gi AC Adenylate Cyclase Gs->AC + Gi->AC - cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Agonist 2-Chloroadenosine Agonist->A2AR Agonist->A1R

Biological Activity of this compound (Toyocamycin)

While its activity at adenosine receptors is not established, this compound (Toyocamycin) has been shown to be a potent inhibitor of the IRE1α-XBP1 pathway, which is a key component of the endoplasmic reticulum (ER) stress response.[4][5] This mechanism is of significant interest in cancer research, particularly for multiple myeloma.[5][6] Toyocamycin has also demonstrated antifungal and antiviral properties. It is crucial for researchers to recognize that the biological effects of this compound are likely mediated by these intracellular targets rather than by the cell-surface adenosine receptors.

Conclusion

References

A Comparative Guide to the Fluorescent Properties of Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent nucleoside analogs are indispensable tools in molecular biology, biochemistry, and drug discovery. By mimicking the structure of natural nucleosides, they can be incorporated into DNA and RNA, acting as site-specific probes to study nucleic acid structure, dynamics, and interactions with other molecules. An ideal fluorescent nucleoside analog should be minimally perturbative to the native structure, exhibit a high fluorescence quantum yield, have a measurable fluorescence lifetime, and possess excitation and emission wavelengths that are distinct from the intrinsic absorbance of nucleic acids and proteins.

This guide provides a comparative analysis of the fluorescent properties of several key adenosine (B11128) analogs. While the initial topic of interest was 2-cyanoadenosine (B3285218), a thorough literature search revealed no published data on its fluorescent properties. Therefore, this guide focuses on a selection of well-characterized and commonly used fluorescent adenosine and cytosine analogs to provide a valuable resource for researchers selecting probes for their experimental needs. The analogs included are 2-aminopurine (B61359) (2AP), 1,N⁶-ethenoadenosine (εA), and the tricyclic cytosine analogs, tC and tCᵀ.

Data Presentation: A Comparative Analysis of Fluorescent Properties

The following table summarizes the key photophysical properties of the selected fluorescent nucleoside analogs in aqueous solution. These parameters are crucial for determining the suitability of a probe for specific applications, such as fluorescence resonance energy transfer (FRET), fluorescence polarization/anisotropy, and fluorescence lifetime imaging microscopy (FLIM).

Fluorescent Nucleoside AnalogAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
2-aminopurine (2AP) ~305[1]~370[1][2]0.68[2]10.6 - 12[1][2]
1,N⁶-ethenoadenosine (εA) ~275, ~300~410~0.03~2.1**
Tricyclic Cytosine (tC) ~375[3][4]~505[4][5]0.20[4]~3.2[3]
Tricyclic Cytosine (tC°) ~360[6]~465[6]0.30[6]3.4[6]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the characterization of fluorescent nucleoside analogs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_absorption Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy Synthesize/Procure Analog Synthesize/Procure Analog Purify Analog (e.g., HPLC) Purify Analog (e.g., HPLC) Synthesize/Procure Analog->Purify Analog (e.g., HPLC) Purity Check Prepare Solutions (Known Concentration) Prepare Solutions (Known Concentration) Purify Analog (e.g., HPLC)->Prepare Solutions (Known Concentration) Measure Absorbance Spectrum Measure Absorbance Spectrum Prepare Solutions (Known Concentration)->Measure Absorbance Spectrum Measure Emission Spectrum Measure Emission Spectrum Prepare Solutions (Known Concentration)->Measure Emission Spectrum Measure Fluorescence Quantum Yield (Φf) Measure Fluorescence Quantum Yield (Φf) Prepare Solutions (Known Concentration)->Measure Fluorescence Quantum Yield (Φf) Measure Fluorescence Lifetime (τ) Measure Fluorescence Lifetime (τ) Prepare Solutions (Known Concentration)->Measure Fluorescence Lifetime (τ) Determine Absorption Maximum (λabs) Determine Absorption Maximum (λabs) Measure Absorbance Spectrum->Determine Absorption Maximum (λabs) Determine Emission Maximum (λem) Determine Emission Maximum (λem) Measure Emission Spectrum->Determine Emission Maximum (λem)

Caption: Experimental workflow for characterizing the photophysical properties of a fluorescent nucleoside analog.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key experiments cited in this guide.

Measurement of Fluorescence Quantum Yield (Φf)

The relative quantum yield is the most common method and is determined by comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.

1. Selection of a Standard:

  • Choose a standard with an absorption and emission profile that overlaps with the sample of interest. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence:

  • Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

4. Calculation of Quantum Yield:

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard * (msample / mstandard) * (ηsample² / ηstandard²)

    where:

    • Φstandard is the quantum yield of the standard.

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

1. Instrument Setup:

  • A pulsed light source (e.g., a laser or LED) with a high repetition rate is used to excite the sample.

  • A sensitive, high-speed detector (e.g., a photomultiplier tube) detects the emitted single photons.

2. Data Acquisition:

  • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

  • This process is repeated for many excitation cycles, building a histogram of the number of photons detected at different times after the excitation pulse. This histogram represents the fluorescence decay curve.

3. Data Analysis:

  • The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument itself.

  • The fluorescence decay curve is then fitted to an exponential decay model, often requiring deconvolution with the IRF.

  • For a simple, single-exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value. More complex decays may require multi-exponential fitting.

Conclusion

The selection of a fluorescent nucleoside analog is a critical decision in the design of experiments to probe nucleic acid biology. While this compound lacks characterization in the scientific literature as a fluorescent probe, researchers have a robust toolkit of alternative analogs at their disposal. 2-aminopurine stands out for its high quantum yield and significant environmental sensitivity, making it an excellent probe for changes in local DNA or RNA structure. Tricyclic cytosine analogs, tC and tC°, offer the advantage of being bright and relatively insensitive to their immediate environment, which is beneficial for applications requiring a constant fluorescent signal. 1,N⁶-ethenoadenosine provides another option, though its properties can be more sensitive to its chemical context. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for their specific applications in the dynamic field of nucleic acid research.

References

Validating 2-Cyanoadenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous validation of experimental compounds is paramount. This guide provides a comparative framework for evaluating the performance of 2-Cyanoadenosine, a purine (B94841) nucleoside analog, against established adenosine (B11128) receptor agonists. The following sections detail quantitative performance data, experimental methodologies, and key signaling pathways to aid in the objective assessment of this compound for potential therapeutic applications in autoimmune and inflammatory diseases.

Performance Comparison of Adenosine Receptor Agonists

CompoundReceptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
CGS-21680 A2A27[1][2]1.48 - 180[1]
A1--
A2B--
A3--
NECA A114[3][4]-
A2A20[3][4]-
A2B-2400[3][4]
A36.2[3][4]-
Regadenoson A116460[5]-
A2A1269[5]6.4[5]
A2B--
A3--

Experimental Protocols for Validation

Accurate and reproducible experimental data are the cornerstone of compound validation. Below are detailed methodologies for key in vitro and in vivo assays relevant to the characterization of adenosine receptor agonists like this compound.

In Vitro Assays

1. Radioligand Binding Assay for Adenosine Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

  • Materials:

    • Cell membranes expressing the human adenosine receptor of interest (e.g., A2A).

    • Radioligand specific for the receptor subtype (e.g., [3H]-ZM241385 for A2A).

    • Test compound (this compound).

    • Non-specific binding control (e.g., a high concentration of a known agonist like CGS-21680).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of the non-specific binding control.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific radioligand binding) from a competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay for Adenosine Receptor Agonism

This assay measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling. For A2A and A2B receptors, agonists increase cAMP levels, while for A1 and A3 receptors, they decrease forskolin-stimulated cAMP levels.

  • Materials:

    • Intact cells expressing the human adenosine receptor of interest (e.g., HEK293 cells expressing A2A).

    • Test compound (this compound).

    • cAMP assay kit (e.g., LANCE cAMP 384 kit).

    • Phosphodiesterase inhibitors (e.g., cilostamide, rolipram) to prevent cAMP degradation.

    • Adenosine deaminase (ADA) to remove endogenous adenosine.

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Pre-incubate the cells with phosphodiesterase inhibitors and adenosine deaminase.

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a specified period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using the cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value (concentration of the test compound that produces 50% of the maximal response).

In Vivo Model

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and relevant animal model for rheumatoid arthritis, a chronic autoimmune inflammatory disease. This model can be used to evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Animals: DBA/1 mice (or another susceptible strain).

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization of the emulsion intradermally at the base of the tail.

    • After 21 days, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Begin administration of the test compound (this compound) or vehicle control at a predetermined time point (e.g., at the onset of clinical signs of arthritis).

    • Administer the compound daily via an appropriate route (e.g., intraperitoneal or oral).

  • Evaluation of Disease Severity:

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling and erythema.

    • Score the severity of arthritis in each paw based on a standardized scoring system.

    • Measure paw thickness using a caliper.

  • Outcome Measures:

    • Compare the arthritis scores and paw thickness between the treatment and control groups.

    • At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

    • Measure levels of inflammatory cytokines in the serum or joint tissue.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in adenosine receptor signaling and the experimental procedures used to study them can enhance understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

G Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane A2A_Receptor A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to 2_Cyanoadenosine This compound (Agonist) 2_Cyanoadenosine->A2A_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Anti-inflammatory Gene Transcription CREB->Gene_Transcription Promotes

Caption: Adenosine A2A Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate Ki Value Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

G Collagen-Induced Arthritis (CIA) Model Workflow Start Start Primary_Immunization Primary Immunization (Collagen + CFA) Start->Primary_Immunization Booster_Immunization Booster Immunization (Collagen + IFA) Primary_Immunization->Booster_Immunization 21 days Arthritis_Onset Onset of Clinical Signs Booster_Immunization->Arthritis_Onset Treatment Administer this compound or Vehicle Arthritis_Onset->Treatment Monitoring Monitor Disease Severity (Scoring, Paw Thickness) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Cytokines) Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

Unraveling the Action of 2-Cyanoadenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of 2-Cyanoadenosine against two key adenosine (B11128) analogs: 2-Chloroadenosine and Toyocamycin. By examining their known biological activities and the signaling pathways they modulate, we can infer the potential mechanisms of this compound and highlight areas for future experimental validation.

Comparison of Biological Activities

The following table summarizes the available quantitative data for 2-Chloroadenosine and Toyocamycin, offering a benchmark for the potential activity of this compound.

CompoundTargetAssay TypeValueReference
This compound Adenosine ReceptorsBinding Affinity (Ki)Not Available
KinasesInhibition (IC50)Not Available
2-Chloroadenosine Adenosine A1 ReceptorBinding Affinity (Ki)300 nM[1]
Adenosine A2A ReceptorBinding Affinity (Ki)80 nM[1]
Adenosine A3 ReceptorBinding Affinity (Ki)1900 nM[1]
Toyocamycin XBP1 mRNA SplicingInhibition (IC50)0.18 µM
RNA SynthesisInhibition (IC50)12 µM
Multiple Myeloma CellsCytotoxicity (IC50)17.69 - 88.57 nM
Phosphatidylinositol KinaseInhibition (IC50)3.3 µg/mL[2]
Cyclin-Dependent Kinase 9 (CDK9)Inhibition (IC50)79 nM[2]

Postulated Mechanism of Action for this compound

Based on its structure, this compound is likely to interact with targets similar to those of other adenosine analogs. Two primary mechanisms are plausible:

  • Adenosine Receptor Modulation: Like 2-Chloroadenosine, this compound may act as an agonist or antagonist at one or more of the adenosine receptor subtypes (A1, A2A, A2B, A3). These receptors are G protein-coupled receptors (GPCRs) that regulate a multitude of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The cyano group at the 2-position could influence its affinity and selectivity for these receptors.

  • Kinase Inhibition: The presence of a cyano group, similar to Toyocamycin, suggests that this compound could also function as a kinase inhibitor. Toyocamycin exhibits potent inhibitory activity against several kinases, including CDK9, which is crucial for transcriptional regulation. It is conceivable that this compound could also target specific kinases involved in cellular signaling pathways related to inflammation and cell proliferation.

Signaling Pathways

The interaction of adenosine analogs with their targets triggers specific intracellular signaling cascades. Below are diagrams illustrating the canonical adenosine A2A receptor signaling pathway and a potential kinase inhibition pathway.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Agonist This compound (Agonist) Agonist->A2AR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., Anti-inflammatory genes) CREB->Gene activates Kinase_Inhibition_Pathway cluster_cell Cell Kinase Target Kinase (e.g., CDK9) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Transcription, Proliferation) Phospho_Substrate->Cellular_Response Inhibitor This compound (Inhibitor) Inhibitor->Kinase ATP ATP ATP->Kinase Experimental_Workflow cluster_binding Receptor Binding Assay cluster_kinase Kinase Inhibition Assay Membrane_Prep Membrane Preparation (HEK293 cells with receptor) Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_Binding Data Analysis (IC50 -> Ki) Binding_Assay->Data_Analysis_Binding Kinase_Reaction Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) ADP_Detection ADP Detection (Luminescence) Kinase_Reaction->ADP_Detection Data_Analysis_Kinase Data Analysis (IC50) ADP_Detection->Data_Analysis_Kinase Start This compound Start->Membrane_Prep Start->Kinase_Reaction

References

A Comparative Guide to the Structure-Activity Relationship of 2-Cyanoadenosine Derivatives and Related Analogues as Adenosine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-substituted adenosine (B11128) derivatives, with a focus on contextualizing the role of the 2-cyano moiety. Due to the limited availability of comprehensive SAR studies on a series of 2-cyanoadenosine (B3285218) derivatives in publicly accessible literature, this guide broadens its scope to include various substituents at the 2-position of the adenosine scaffold. This approach allows for an objective comparison and provides valuable insights for researchers, scientists, and drug development professionals working on adenosine receptor modulators.

Comparative Analysis of 2-Substituted Adenosine Derivatives

The affinity and efficacy of adenosine derivatives are significantly influenced by the nature of the substituent at the 2-position of the purine (B94841) ring. Modifications at this position can drastically alter the compound's selectivity and potency for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Table 1: Binding Affinity (Kᵢ, nM) of 2-Substituted Adenosine Derivatives at Human Adenosine Receptors

Compound/SubstituentA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₂ₑ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
Adenosine1,1001,400>10,0003,700
2-Chloroadenosine8.8151,300250
2-Hexynyladenosine3,1007.2>10,00012
2-Phenylethylaminoadenosine>10,0001.8>10,000310
2-(2-Naphthylethyloxy)adenosine2,7003.8>10,000130
This compoundData not availableData not availableData not availableData not available

Note: The data presented is a compilation from various sources and should be used for comparative purposes. The absence of comprehensive data for this compound highlights a gap in the current literature.

From the available data, several SAR trends can be observed:

  • A₁ Receptor: Small, electron-withdrawing groups like chloro can enhance affinity. Larger, bulky substituents at the 2-position generally lead to a decrease in A₁ receptor affinity.

  • A₂ₐ Receptor: This subtype is more tolerant of larger substituents at the 2-position. Long-chain alkynes (e.g., hexynyl) and arylethylamino/oxy groups can significantly increase A₂ₐ receptor affinity and selectivity.[1] This suggests that the 2-position provides a key interaction point for achieving A₂ₐ selectivity.

  • A₂ₑ Receptor: Generally, most 2-substituted adenosine derivatives exhibit low affinity for the A₂ₑ receptor.

  • A₃ Receptor: The A₃ receptor shows variable tolerance to 2-substituents. While some larger groups are tolerated, the affinity is often lower than that observed for the A₂ₐ receptor.

The 2-cyano group is a small, electron-withdrawing substituent. While direct comparative data is lacking, its electronic properties, similar to a chloro group, might suggest a potential for interaction with the A₁ and A₃ receptors. However, its linear geometry and potential for hydrogen bonding could lead to unique interactions not observed with simple halogens. Further experimental evaluation is necessary to fully elucidate the SAR of this compound derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable determination of the pharmacological properties of novel compounds. Below are generalized protocols for key assays used in the study of adenosine receptor modulators.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the target human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]CGS 21680 for A₂ₐ receptors), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular concentration of cyclic AMP (cAMP).

  • Cell Preparation:

    • Seed cells expressing the adenosine receptor of interest into a multi-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • For Agonist Testing: Add varying concentrations of the test compound to the cells and incubate for a specified period.

    • For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For Agonists: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • For Antagonists: Determine the IC₅₀ of the antagonist in inhibiting the agonist-induced cAMP production. Calculate the functional antagonist constant (Kₑ) using the Schild equation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways for adenosine receptors and a generalized workflow for the screening of novel derivatives.

Gs_Signaling_Pathway Ligand A₂ₐ/A₂ₑ Agonist Receptor A₂ₐ/A₂ₑ Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A₂ₐ/A₂ₑ Receptor Gs-Protein Coupled Signaling Pathway.

Gi_Signaling_Pathway Ligand A₁/A₃ Agonist Receptor A₁/A₃ Receptor Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Downstream Decreased Cellular Response PKA->Downstream

Caption: A₁/A₃ Receptor Gi-Protein Coupled Signaling Pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assay (Determine Kᵢ) Purification->Binding Functional cAMP Accumulation Assay (Determine EC₅₀/IC₅₀, Efficacy) Binding->Functional SAR_Analysis Structure-Activity Relationship Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Generalized Experimental Workflow for SAR Studies.

References

A Comparative Analysis of the Enzymatic Incorporation of 2-Cyanoadenosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Adenosine (B11128) Analog Incorporation by RNA Polymerase

In the landscape of nucleic acid research and antiviral drug development, the enzymatic incorporation of modified nucleosides is a critical area of study. The efficiency with which RNA polymerases utilize these analogs determines their potential as therapeutic agents or molecular probes. This guide provides a comparative overview of the enzymatic incorporation of 2-Cyanoadenosine (B3285218) triphosphate (2-CNa-TP) and other key adenosine analogs. While direct kinetic data for this compound is not extensively available in the public domain, this guide compiles available data for other relevant analogs to provide a valuable comparative context.

Quantitative Comparison of Incorporation Efficiency

The efficiency of nucleotide incorporation by RNA polymerases is typically quantified by the Michaelis constant (Km), which reflects the substrate binding affinity, and the catalytic rate constant (kcat or kpol), representing the rate of nucleotide incorporation. The ratio kcat/Km provides a measure of the overall catalytic efficiency. The following table summarizes the available kinetic parameters for the incorporation of natural Adenosine Triphosphate (ATP) and various adenosine analogs by T7 RNA Polymerase, a commonly used model for these studies.

Nucleotide Triphosphate (NTP)Km (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)EnzymeNotes
Natural ATP 80 - 124145 - 2201.17 - 2.75T7 RNA PolymeraseRepresents the baseline for natural substrate incorporation.[1]
2-Aminoadenosine Triphosphate ~2-fold increase vs. ATP~2-fold decrease vs. ATPLower than ATPT7 RNA PolymeraseGenerally a good substrate, but less efficient than ATP.
2'-Deoxyadenosine Triphosphate Not specifiedNot specifiedLower than ATPT7 RNA PolymeraseCan be incorporated, but with lower efficiency than ribonucleotides.
2-Chloroadenosine Triphosphate Not specifiedNot specifiedModerate incorporationT7 RNA PolymeraseQualitative data suggests it is a substrate.[2]
2-Fluoroadenosine Triphosphate Not specifiedNot specifiedModerate incorporationT7 RNA PolymeraseQualitative data suggests it is a substrate.[2]
2-Methyladenosine Triphosphate Not specifiedNot specifiedModerate incorporationT7 RNA PolymeraseQualitative data suggests it is a substrate.[2]
2-Ethynyladenosine Triphosphate Not specifiedNot specifiedPoor incorporationT7 RNA PolymeraseBulky substitution hinders incorporation, leading to truncated products.[2]
2-Vinyladenosine Triphosphate Not specifiedNot specifiedPoor incorporationT7 RNA PolymeraseBulky substitution hinders incorporation, leading to truncated products.[2]
This compound Triphosphate Data Not Available Data Not Available Data Not Available T7 RNA PolymeraseStudies on 2-substituted adenosines suggest smaller groups are tolerated, but specific kinetic data for the cyano group is lacking.

Experimental Methodologies

The determination of kinetic parameters for nucleotide incorporation is crucial for comparing the efficiency of different analogs. A widely used method is the single-nucleotide incorporation assay , often employing a quench-flow apparatus to measure reaction kinetics on a millisecond timescale.

Detailed Protocol for Single-Nucleotide Incorporation Assay

This protocol outlines the key steps for determining the kinetic parameters (kpol and Kd) of a single nucleotide incorporation event by an RNA polymerase, such as T7 RNA Polymerase.[3][4]

1. Preparation of the Elongation Complex (EC):

  • A synthetic DNA template containing a promoter sequence recognized by the specific RNA polymerase is annealed to a shorter, complementary RNA primer. This creates a stable transcription elongation complex stalled at a defined position.

  • The RNA primer is typically 5'-radiolabeled (e.g., with 32P) to allow for the visualization and quantification of the reaction products.

2. Quench-Flow Kinetic Analysis:

  • The pre-formed, stalled EC is rapidly mixed with a solution containing the nucleotide triphosphate (NTP) of interest (e.g., this compound triphosphate) and Mg2+, which is essential for the polymerase catalytic activity.

  • The reaction is allowed to proceed for various short time intervals (milliseconds to seconds).

  • The reaction is stopped at each time point by quenching with a solution containing a strong chelator like EDTA, which sequesters the Mg2+ ions and halts the polymerase activity.

3. Product Analysis:

  • The reaction products from each time point are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • The gel is exposed to a phosphor screen, and the radiolabeled RNA products (the initial primer and the extended product) are visualized and quantified using a phosphorimager.

4. Data Analysis:

  • The fraction of the extended RNA product at each time point is plotted against time.

  • The resulting data is fitted to a single exponential equation to determine the observed rate constant (kobs) for the incorporation of the single nucleotide at that specific NTP concentration.

  • This experiment is repeated at various NTP concentrations.

  • The dependence of kobs on the NTP concentration is then fitted to the Michaelis-Menten equation to determine the maximal rate of incorporation (kpol or kcat) and the dissociation constant (Kd or Km).

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the logic of comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Elongation Complex Preparation cluster_kinetic Kinetic Assay (Quench-Flow) cluster_analysis Data Analysis p1 Anneal DNA Template & Radiolabeled RNA Primer p2 Incubate with RNA Polymerase p1->p2 p3 Form Stalled Elongation Complex (EC) p2->p3 k1 Rapidly Mix EC with NTP & Mg2+ p3->k1 k2 Incubate for Varying Times k1->k2 k3 Quench Reaction with EDTA k2->k3 a1 Separate Products by PAGE k3->a1 a2 Quantify Radiolabeled RNA Products a1->a2 a3 Plot Product vs. Time (Determine k_obs) a2->a3 a4 Plot k_obs vs. [NTP] (Determine k_pol & K_d) a3->a4

Figure 1. Experimental workflow for determining the kinetic parameters of single-nucleotide incorporation.

Comparative_Logic cluster_analogs Adenosine Analogs cluster_enzyme Enzymatic System cluster_kinetics Kinetic Parameters cluster_comparison Comparative Analysis A Natural ATP E RNA Polymerase (e.g., T7 RNAP) A->E B This compound-TP B->E C 2-Aminoadenosine-TP C->E D Other Analogs (2'-Deoxy, 2-Halo, etc.) D->E K Km (Binding Affinity) E->K V k_cat (Catalytic Rate) E->V Eff k_cat/Km (Efficiency) E->Eff Comp Compare Incorporation Efficiency: - Analog vs. Natural ATP - Among Different Analogs K->Comp V->Comp Eff->Comp

Figure 2. Logical framework for comparing the enzymatic incorporation efficiency of adenosine analogs.

References

Assessing the Specificity of 2-Substituted Adenosine Analogs in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Chloroadenosine, NECA, and CGS 21680

Introduction

In the study of purinergic signaling, adenosine (B11128) analogs are invaluable tools for dissecting the physiological and pathological roles of adenosine receptors. The specificity of these analogs for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) is critical for accurate interpretation of experimental results. This guide provides a comparative assessment of 2-Chloroadenosine, a representative 2-substituted adenosine analog, with the commonly used research compounds NECA (5'-N-Ethylcarboxamidoadenosine) and CGS 21680. Due to the limited availability of specific data for 2-Cyanoadenosine, 2-Chloroadenosine is used here as a surrogate to represent the class of 2-substituted adenosine analogs. This comparison focuses on their binding affinity, functional potency, and engagement of downstream signaling pathways, providing researchers with the necessary data and protocols to select the most appropriate tool for their studies.

Comparative Analysis of Receptor Specificity

The selectivity of an adenosine analog is determined by its binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) at each receptor subtype. The following tables summarize the performance of 2-Chloroadenosine, NECA, and CGS 21680.

Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂A ReceptorA₃ ReceptorReference(s)
2-Chloroadenosine 300801900[1]
NECA 14206.2[2][3]
CGS 21680 >100027>1000[4]

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Agonists

CompoundAssay TypeA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ ReceptorReference(s)
2-Chloroadenosine Anticonvulsant Activity (in vivo)Preferential A₁ agonist activity---[5]
NECA cAMP Accumulation--2400-[2][3]
CGS 21680 cAMP Accumulation-1.48-180--[4]

Signaling Pathways and Downstream Effects

Activation of adenosine receptors initiates distinct intracellular signaling cascades. The A₂A receptor, a primary target for CGS 21680, predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is a key determinant of the physiological responses mediated by A₂A receptor activation. In contrast, the A₁ and A₃ receptors typically couple to Gαi, inhibiting adenylyl cyclase and decreasing cAMP levels. The A₂B receptor, like the A₂A receptor, couples to Gαs.

Beyond G-protein mediated signaling, agonist binding can also trigger the recruitment of β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades. The differential activation of G-protein versus β-arrestin pathways is known as biased agonism and is an important consideration in drug development.

Adenosine A₂A Receptor Signaling Pathway

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adenosine Agonist A2AR A₂A Receptor Agonist->A2AR Binds Gs Gαs A2AR->Gs Activates betaArrestin β-Arrestin A2AR->betaArrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Internalization Receptor Internalization betaArrestin->Internalization Mediates

Caption: Adenosine A₂A receptor signaling cascade.

Experimental Protocols

Accurate assessment of compound specificity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to characterize adenosine receptor agonists.

Radioligand Binding Assay (Displacement Assay)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the target human adenosine receptor subtype (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation.

  • Resuspend the membrane pellet in fresh buffer and store at -80°C.

2. Assay Procedure:

  • To a 96-well plate, add in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

    • 50 µL of varying concentrations of the test compound (e.g., 2-Chloroadenosine).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors).[6]

    • 100 µL of the prepared membrane suspension.

  • For determining non-specific binding, use a high concentration of a non-labeled standard agonist (e.g., 10 µM NECA).[6]

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.[6][7]

3. Detection and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP.

1. Cell Preparation:

  • Seed cells expressing the target adenosine receptor in a 384-well plate and incubate overnight.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and incubate for 30 minutes at room temperature.[8]

  • For A₁/A₃ receptor assays (Gαi-coupled), co-stimulate with forskolin (B1673556) to induce a measurable cAMP level.

3. Detection and Analysis:

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[8]

  • Incubate for 60 minutes at room temperature.[8]

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

  • Plot the concentration-response curve and determine the EC₅₀ or IC₅₀ value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to an activated GPCR.

1. Cell Preparation:

  • Use a PathHunter® cell line co-expressing the target adenosine receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[9]

  • Plate the cells in a 384-well plate and incubate overnight.[9]

2. Assay Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and incubate for 90 minutes at 37°C.[10]

3. Detection and Analysis:

  • Add the PathHunter® detection reagent containing the Galacton Star® substrate.[10]

  • Incubate for 60 minutes at room temperature.[11]

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the concentration-response curve and determine the EC₅₀ value.

Experimental Workflow

experimental_workflow start Select Adenosine Receptor Agonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Functional Assay (Determine EC50/IC50) start->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50) start->arrestin_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis cAMP_assay->data_analysis arrestin_assay->data_analysis conclusion Assess Specificity and Mechanism of Action data_analysis->conclusion

Caption: Workflow for assessing agonist specificity.

Conclusion

The selection of an appropriate adenosine receptor agonist is crucial for the success of research in purinergic signaling. This guide provides a framework for comparing the specificity of 2-substituted adenosine analogs, using 2-Chloroadenosine as a representative, against the well-characterized compounds NECA and CGS 21680. The data presented herein, combined with the detailed experimental protocols, will aid researchers in making informed decisions for their specific experimental needs. While 2-Chloroadenosine shows some preference for the A₁ receptor in functional assays, it and NECA are generally considered non-selective agonists, making them useful for studies where broad adenosine receptor activation is desired. In contrast, CGS 21680 demonstrates marked selectivity for the A₂A receptor, rendering it an excellent tool for investigating the specific roles of this receptor subtype. The assessment of β-arrestin recruitment, where data is available, further refines our understanding of the signaling profiles of these compounds. Future studies should aim to characterize the β-arrestin recruitment profile of a wider range of adenosine analogs to fully elucidate their potential for biased agonism.

References

A Comparative Review of Adenosine Analogs: Performance, Pathways, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of commonly used adenosine (B11128) analogs, focusing on their binding affinity, functional efficacy, and selectivity for the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention in cardiovascular, inflammatory, and neurological diseases. The development of selective agonists and antagonists is crucial for dissecting the specific roles of each receptor subtype and for advancing drug discovery efforts.[1]

Comparative Performance of Adenosine Analogs

The performance of adenosine analogs is primarily quantified by their binding affinity (Kᵢ) and functional potency (EC₅₀). Kᵢ represents the concentration of a ligand that occupies 50% of the receptors in a binding assay, with lower values indicating higher affinity. EC₅₀ is the concentration that produces 50% of the maximum possible response in a functional assay. The following table summarizes key quantitative data for several widely studied adenosine analogs.

Adenosine AnalogPrimary Target(s)Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Key Characteristics & Selectivity
Adenosine All SubtypesA₁: ~70, A₂A: ~150, A₂B: ~5100, A₃: ~6500[2]Varies by assayEndogenous ligand; generally shows low affinity for A₂B and A₃ receptors.[2][3]
NECA Non-selectiveA₁: ~10, A₂A: ~10, A₂B: ~620, A₃: ~26[4]A₂A: 27.5[5]5'-N-Ethylcarboxamidoadenosine. A potent, non-selective agonist, often used as a reference compound in functional assays.[4]
CPA A₁ selectiveA₁: 0.7-2.1, A₂A: >1000, A₃: ~200[4][6]A₁: ~1-5N⁶-Cyclopentyladenosine. A widely used, potent, and highly selective A₁ receptor agonist.[6]
CCPA A₁ selectiveA₁: 0.4-1.5, A₂A: >1000, A₃: 35 (antagonist)[6]A₁: ~0.5-22-Chloro-N⁶-cyclopentyladenosine. Displays slightly greater A₁ affinity than CPA and acts as an antagonist at human A₃ receptors.[6]
CGS-21680 A₂A selectiveA₁: >2000, A₂A: 21-376[4][7]A₂A: ~20-50A potent and highly selective agonist for the A₂A receptor, instrumental in characterizing its function.[4]
IB-MECA A₃ selectiveA₁: >1000, A₂A: >1000, A₃: 1-2A₃: ~1-5N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide. A potent agonist with 50-fold selectivity for A₃ vs A₁ or A₂A receptors.
Cl-IB-MECA A₃ selectiveA₃: 0.3-1A₃: ~0.5-22-Chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide. Exhibits enhanced A₃ selectivity over IB-MECA (e.g., ~2500-fold vs rat A₁).

Note: Kᵢ and EC₅₀ values can vary depending on the species (human, rat, etc.), tissue/cell line, and specific experimental conditions used.

Signaling Pathways of Adenosine Receptors

Adenosine receptors modulate cellular activity primarily through the adenylyl cyclase/cyclic AMP (cAMP) signaling cascade. A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] Conversely, A₂A and A₂B receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase cAMP production.[8][9]

Adenosine_Signaling General Adenosine Receptor Signaling Pathways A1_A3 A₁ / A₃ Receptor Gi Gᵢ/Gₒ Protein A1_A3->Gi AC Adenylyl Cyclase Gi->AC Inhibition A2A_A2B A₂A / A₂B Receptor Gs Gₛ Protein A2A_A2B->Gs Activation Gs->AC cAMP cAMP AC->cAMP Conversion ATP ATP Radioligand_Binding_Workflow Workflow for Competitive Radioligand Binding Assay start Start prep 1. Prepare Receptor Membranes (from cultured cells or tissue) start->prep setup 2. Set up Assay Plate (Total, Non-specific, and Test Compound wells) prep->setup incubate 3. Add Membranes, Radioligand, and Test Compound setup->incubate equilibrate 4. Incubate to Reach Binding Equilibrium incubate->equilibrate filter 5. Rapid Vacuum Filtration (Separates bound from free ligand) equilibrate->filter wash 6. Wash Filters (Remove unbound radioligand) filter->wash count 7. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 8. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by--step guidance for the proper disposal of 2-Cyanoadenosine, a cyanated nucleoside analog. Adherence to these procedures is critical for the safety of all personnel and the protection of our environment.

Due to its chemical nature as a cyanated nucleoside, this compound is classified as a hazardous substance. A Safety Data Sheet (SDS) for the closely related compound, Toyocamycin, indicates that it is "Fatal if swallowed" and "Very toxic to aquatic life with long lasting effects". Therefore, this compound waste must be handled with extreme caution and disposed of as regulated hazardous waste.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile, double-gloved
Eye Protection Chemical safety goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Recommended if there is a risk of aerosolization.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., pipette tips, weighing paper, contaminated gloves) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, leak-proof, and chemically compatible container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department.

  • Container Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage of Waste:

    • Waste containers should be kept securely closed at all times, except when adding waste.

    • Store the waste in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong acids.

  • Arranging for Disposal:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Solid and Liquid This compound Waste A->B C Use Dedicated, Labeled Hazardous Waste Containers B->C D Securely Close Containers C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EH&S) E->F G Arrange for Professional Waste Disposal F->G

Disposal Workflow for this compound

Chemical Inactivation (For Informational Purposes Only)

While industrial processes exist for the chemical degradation of cyanide compounds, such as alkaline chlorination or oxidation with hydrogen peroxide, these methods are not recommended for routine laboratory use without specific, validated protocols and risk assessments. The reaction of cyanide-containing compounds can generate highly toxic gases (e.g., hydrogen cyanide) if not performed under strictly controlled conditions. Therefore, the most prudent and compliant approach is to entrust the disposal to a professional waste management service.

This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. By following these procedures, you contribute to a culture of safety and environmental responsibility within our research community.

Essential Safety and Operational Guide for Handling 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with 2-Cyanoadenosine. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Adherence to proper PPE is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant, impervious glovesInspect gloves before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after use.
Laboratory coatA full-length, long-sleeved lab coat is required to prevent skin exposure.[2]
Closed-toe shoesShoes must cover the entire foot.[3]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or higherRequired when handling the solid compound, especially if dust may be generated. Use in a well-ventilated area, preferably a chemical fume hood.[4] For emergencies, a self-contained breathing apparatus may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control exposure.[4]

  • Preparation:

    • Ensure the work area is clean and uncluttered.[5]

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE as specified in Table 1 before handling the compound.[4]

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid material within a chemical fume hood to prevent inhalation of dust.[4]

    • Use a dedicated, clean spatula and weigh boat.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.[4]

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.[5]

  • General Handling:

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the laboratory where this compound is handled.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Emergency Procedures

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[6]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4] For larger spills, contain the spill if it is safe to do so and prevent it from entering drains.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.[2]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not pour chemical waste into sink drains.[2]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[2]

  • Disposal Procedure:

    • Dispose of all waste materials in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower, Fume Hood) prep_area->check_safety don_ppe 3. Don Required PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh Proceed to Handling prepare_solution 5. Prepare Solution (if needed) weigh->prepare_solution spill_emergency Spill or Exposure Emergency weigh->spill_emergency decontaminate 6. Decontaminate Work Area prepare_solution->decontaminate Proceed to Post-Handling prepare_solution->spill_emergency doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 9. Collect Contaminated Materials (Solid, Liquid, PPE) wash_hands->collect_waste Proceed to Disposal label_waste 10. Label Waste Container collect_waste->label_waste dispose 11. Dispose via EHS label_waste->dispose emergency_procedure Follow Emergency Procedures (First Aid, Spill Cleanup) spill_emergency->emergency_procedure emergency_procedure->dispose Dispose of Cleanup Materials

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。